Propargyl-DOTA-tris(tBu)ester
Description
The exact mass of the compound this compound is 609.41014911 g/mol and the complexity rating of the compound is 926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-10-[2-oxo-2-(prop-2-ynylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55N5O7/c1-11-12-32-25(37)21-33-13-15-34(22-26(38)41-29(2,3)4)17-19-36(24-28(40)43-31(8,9)10)20-18-35(16-14-33)23-27(39)42-30(5,6)7/h1H,12-24H2,2-10H3,(H,32,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCCMOOFLZFMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-DOTA-tris(tBu)ester: A Technical Guide for Researchers in Drug Development
An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and applications of Propargyl-DOTA-tris(tBu)ester, a key bifunctional chelator in the advancement of targeted radiopharmaceuticals and molecular imaging.
This compound is a bifunctional chelator that has become an important tool in the development of advanced diagnostic and therapeutic radiopharmaceuticals. Its unique structure, which combines a DOTA chelating cage with a reactive propargyl group, allows for the stable coordination of radiometals and covalent conjugation to biomolecules through "click chemistry." This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its role in the broader context of radionuclide-drug conjugates (RDCs).
Core Concepts and Chemical Properties
At its core, this compound is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic ligand renowned for its ability to form highly stable complexes with a variety of metal ions. The three tert-butyl (tBu) ester groups serve as protecting groups for the carboxylates of the DOTA cage, preventing them from participating in unwanted side reactions during the bioconjugation step. The key feature of this molecule is the propargyl group, an alkyne functional group that enables covalent linkage to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".
This bifunctional nature allows for a modular approach to the synthesis of RDCs. A targeting biomolecule, such as a peptide or antibody, can be modified with an azide group. Separately, the this compound can be chelated with a radionuclide. The two components are then "clicked" together to form the final RDC. This approach is highly efficient and allows for the late-stage introduction of the radionuclide, which is particularly advantageous when working with short-lived isotopes.
Physicochemical Properties
Quantitative data for this compound and a related derivative are summarized in the table below. This information is critical for experimental design, including calculating molar equivalents for reactions and ensuring the purity of the starting materials.
| Property | This compound | DOTA-tris(t-Bu ester)-Propargyl |
| Chemical Formula | C₃₁H₅₅N₅O₇ | C₂₉H₅₂N₄O₆ |
| Molecular Weight | 609.8 g/mol | 552.76 g/mol |
| CAS Number | 911197-00-7 | 1189194-64-6 |
| Appearance | White to off-white powder | Not specified |
| Purity | ≥95% (HPLC) | >96% |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform. | Not specified |
| Storage Conditions | Store at -20°C for long-term stability. | Not specified |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound: bioconjugation via CuAAC click chemistry and subsequent radiolabeling. These protocols are based on established methods for similar DOTA derivatives and click reactions and should be optimized for specific applications.
Protocol 1: Bioconjugation of Azide-Modified Biomolecules via CuAAC
This protocol describes the copper(I)-catalyzed click chemistry reaction to conjugate this compound to a biomolecule containing an azide functional group.
Materials:
-
Azide-modified biomolecule (e.g., peptide, antibody)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule and this compound in the reaction buffer to the desired concentrations.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. For every 2.5 µL of 20 mM CuSO₄, add 5.0 µL of 50 mM THPTA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and a molar excess of this compound.
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight if necessary. Reaction progress can be monitored by analytical techniques such as LC-MS.
-
-
Purification:
-
Purify the DOTA-conjugated biomolecule from excess reagents and copper using an appropriate method, such as size-exclusion chromatography for larger biomolecules or reverse-phase HPLC for smaller peptides.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the product using mass spectrometry and HPLC.
-
Protocol 2: Deprotection of the tris(tBu)ester Groups
Prior to radiolabeling, the tert-butyl ester protecting groups on the DOTA cage must be removed to allow for efficient chelation of the radiometal.
Materials:
-
DOTA-conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM) or other suitable solvent
-
Nitrogen gas
-
Diethyl ether (cold)
Procedure:
-
Reaction Setup:
-
Dissolve the DOTA-conjugated biomolecule in a suitable solvent like DCM.
-
Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dissolved conjugate.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Product Precipitation and Isolation:
-
Remove the TFA and solvent under a stream of nitrogen gas.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, and decant the ether.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
-
Purification and Verification:
-
Purify the deprotected conjugate using HPLC.
-
Verify the complete removal of the tBu groups by mass spectrometry.
-
Protocol 3: Radiolabeling with Gallium-68
This protocol outlines the chelation of the deprotected DOTA-conjugate with Gallium-68 (⁶⁸Ga), a common positron-emitting radionuclide for PET imaging.
Materials:
-
Deprotected DOTA-conjugated biomolecule
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Cation exchange cartridge
-
5 M NaCl/HCl solution for elution from the cartridge
-
Reaction vial
-
Heating block
-
Quality control system (e.g., radio-TLC, radio-HPLC)
Procedure:
-
⁶⁸Ga Elution and Trapping:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Pass the eluate through a cation exchange cartridge to trap the ⁶⁸Ga³⁺.
-
-
Reaction Preparation:
-
In a reaction vial, dissolve the deprotected DOTA-conjugated biomolecule in sodium acetate buffer to maintain a pH between 3.5 and 4.5.
-
-
Radiolabeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity of the ⁶⁸Ga-labeled conjugate using radio-TLC or radio-HPLC to ensure that the incorporation of ⁶⁸Ga is greater than 95%.
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired threshold, purify the radiolabeled product using a C18 Sep-Pak cartridge or HPLC.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the application of this compound.
Caption: Experimental workflow for the synthesis of a radiopharmaceutical.
Caption: Targeted delivery and action of a DOTA-based radiopharmaceutical.
Conclusion
This compound is a versatile and powerful tool for the development of next-generation radiopharmaceuticals. Its modular nature, enabled by the combination of a robust chelator and a bioorthogonal "click" handle, facilitates the efficient synthesis of targeted imaging and therapeutic agents. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage this technology in their work. As the field of nuclear medicine continues to advance towards personalized therapies, the importance of well-characterized and adaptable bifunctional chelators like this compound will only continue to grow.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Propargyl-DOTA-tris(tBu)ester: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-DOTA-tris(tBu)ester is a key bifunctional chelator that has gained significant traction in the fields of medicinal chemistry, molecular imaging, and targeted drug delivery. Its unique structure, incorporating a versatile propargyl group for "click" chemistry and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with three of its four carboxylic acid groups protected as tert-butyl esters, makes it an invaluable tool for the development of sophisticated bioconjugates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its application in bioconjugation and radiolabeling.
Chemical Structure and Properties
This compound is characterized by a DOTA macrocycle, which is a highly efficient chelator for a variety of metal ions, particularly radiometals used in diagnostic imaging (e.g., Gallium-68) and therapy. The three tert-butyl ester groups provide temporary protection to the carboxylates, preventing their participation in unintended reactions during synthesis and conjugation. This protection strategy leaves a single carboxylic acid available for modification, which in this case is functionalized with a propargyl group via an amide linkage. The terminal alkyne of the propargyl group is the key functionality for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal conjugation method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 10-[2-oxo-2-(2-propyn-1-ylamino)ethyl]-, 1,4,7-tris(1,1-dimethylethyl) ester | [1] |
| Molecular Formula | C₃₁H₅₅N₅O₇ | [1] |
| Molecular Weight | 609.80 g/mol | [2] |
| CAS Number | 911197-00-7 | [1] |
| Appearance | White to off-white powder | [1] |
| Storage Conditions | -20°C | [2] |
| Solubility | Good solubility in common organic solvents such as chloroform, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol. | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved by the functionalization of DOTA-tris(tBu)ester. A common method, as referenced in the literature, involves the activation of the free carboxylic acid of DOTA-tris(tBu)ester, followed by coupling with propargylamine.
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Protocol (Conceptual, based on common coupling reactions):
-
Activation of DOTA-tris(tBu)ester: Dissolve DOTA-tris(tBu)ester (1 equivalent) in a suitable anhydrous organic solvent (e.g., dichloromethane or dimethylformamide). Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester.
-
Coupling with Propargylamine: In a separate flask, dissolve propargylamine (1.5 equivalents) in the same anhydrous solvent. To this solution, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).
-
Reaction: Slowly add the solution of the activated DOTA-tris(tBu)ester to the propargylamine solution. Allow the reaction to proceed at room temperature overnight with stirring.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield pure this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation
This compound is widely used for conjugating the DOTA chelator to azide-modified biomolecules such as peptides, proteins, or antibodies.
Diagram 2: Experimental Workflow for CuAAC Bioconjugation
Caption: Workflow for CuAAC bioconjugation.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a 1-5 mg/mL solution of the azide-modified biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 10 mM stock solution of a copper(I)-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with the this compound stock solution. The molar ratio will depend on the desired degree of labeling.
-
Add the TBTA solution to the reaction mixture (typically 1-2 equivalents relative to copper).
-
Add the CuSO₄ solution (typically 0.5-1 equivalent relative to the alkyne or azide).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 equivalents relative to CuSO₄).
-
-
Incubation: Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the resulting DOTA-bioconjugate from excess reagents and byproducts using a suitable method for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Radiolabeling of DOTA-Bioconjugates with Gallium-68
Following conjugation and purification, the DOTA-bioconjugate can be radiolabeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging.
Diagram 3: Experimental Workflow for ⁶⁸Ga Radiolabeling
Caption: Workflow for ⁶⁸Ga radiolabeling of DOTA-conjugates.
Detailed Protocol:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M hydrochloric acid according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.
-
Reaction Setup:
-
In a sterile reaction vial, add the purified DOTA-bioconjugate (typically 10-50 µg).
-
Add a sufficient volume of a suitable buffer, such as 0.1 M sodium acetate, to adjust the pH of the final reaction mixture to 4.0-5.0.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
-
Incubation: Heat the reaction mixture at 95°C for 5-10 minutes in a shielded heating block.
-
Deprotection of tBu esters (if required): If the tert-butyl esters need to be removed to allow for optimal chelation, the bioconjugate can be treated with a solution of trifluoroacetic acid (TFA) in dichloromethane prior to radiolabeling. This step must be carefully optimized to avoid degradation of the biomolecule.
-
Quality Control: After the incubation, determine the radiochemical purity of the ⁶⁸Ga-labeled bioconjugate using instant thin-layer chromatography (iTLC) or radio-high-performance liquid chromatography (radio-HPLC). The final product should be sterile-filtered before in vivo use.
Applications in Drug Development
The ability to attach a DOTA chelator to a biomolecule of interest using a reliable and bioorthogonal method has significant implications for drug development:
-
Targeted Radionuclide Therapy: By chelating therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y), DOTA-bioconjugates can be used to deliver a cytotoxic payload specifically to cancer cells, minimizing off-target toxicity.
-
Molecular Imaging (Theranostics): this compound enables the development of theranostic agents, where a diagnostic radionuclide (e.g., ⁶⁸Ga) and a therapeutic radionuclide can be chelated by the same bioconjugate. This allows for non-invasive imaging to select patients who are likely to respond to a targeted therapy and to monitor the treatment response.
-
Pharmacokinetic Studies: Radiolabeled biomolecules can be used to study their absorption, distribution, metabolism, and excretion (ADME) profiles in vivo, providing critical information for drug development.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced bioconjugates for a range of applications in drug development and molecular imaging. Its well-defined structure and reactivity, combined with the robustness of click chemistry, provide a reliable platform for the development of targeted radiopharmaceuticals and other complex biomolecular constructs. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this valuable tool into their own research and development workflows.
References
Synthesis of Propargyl-DOTA-tris(tBu)ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Propargyl-DOTA-tris(tBu)ester, a key bifunctional chelator used in the development of radiopharmaceuticals and other targeted molecular probes. The propargyl group enables covalent attachment to biomolecules via "click chemistry," a highly efficient and specific conjugation method. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, and summarizes key quantitative data for researchers in drug development and molecular imaging.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through the N-alkylation of the commercially available precursor, DOTA-tris(tBu)ester. This precursor possesses a single free secondary amine on the cyclen ring, which serves as a nucleophile for the reaction with a propargyl-containing electrophile. The tert-butyl ester groups protect the carboxylic acid functionalities of the DOTA macrocycle, preventing side reactions and facilitating purification. These protecting groups can be readily removed under acidic conditions after conjugation to a target molecule.
The overall reaction involves the coupling of DOTA-tris(tBu)ester with a suitable propargylating agent, typically an activated species such as 2-bromo-N-(prop-2-yn-1-yl)acetamide, in the presence of a non-nucleophilic base.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, based on established literature procedures.
Materials and Methods
Materials:
-
DOTA-tris(tBu)ester (commercially available)
-
2-Bromo-N-(prop-2-yn-1-yl)acetamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Synthesis of 2-Bromo-N-(prop-2-yn-1-yl)acetamide
This reagent is synthesized by reacting propargylamine with 2-bromoacetyl bromide in the presence of a base.
Synthesis of this compound
-
To a solution of DOTA-tris(tBu)ester (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature under an inert atmosphere.
-
Add a solution of 2-bromo-N-(prop-2-yn-1-yl)acetamide (1.2 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₃₁H₅₅N₅O₇ | 625.81 | 911197-00-7 |
Table 1: Physicochemical Properties of this compound.
| Reactant | Equivalents |
| DOTA-tris(tBu)ester | 1.0 |
| 2-Bromo-N-(prop-2-yn-1-yl)acetamide | 1.2 |
| Potassium Carbonate | 3.0 |
Table 2: Stoichiometry of Reactants.
| Parameter | Value |
| Reaction Temperature | 60 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Table 3: Reaction Conditions and Yield.
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway for this compound.
Propargyl-DOTA-tris(tBu)ester: A Technical Guide to its Mechanism of Action and Application in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-DOTA-tris(tBu)ester is a bifunctional chelator that has emerged as a critical component in the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications. Its unique chemical architecture allows for the stable chelation of a wide range of radiometals, while the propargyl functional group provides a versatile handle for conjugation to biomolecules via "click chemistry." This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of relevant quantitative data to aid researchers in its effective application.
Core Mechanism of Action
The functionality of this compound is derived from its three key chemical components: the DOTA macrocycle, the three tert-butyl (tBu) ester protecting groups, and the terminal propargyl group.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Macrocycle: The core of the molecule is the DOTA cage, a highly efficient chelator for a variety of trivalent metal ions. Its pre-organized structure provides a high-affinity binding pocket, forming thermodynamically stable and kinetically inert complexes with radiometals such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. This exceptional stability is crucial to prevent the release of toxic free radiometals in vivo.
-
Tris(tBu)ester Protecting Groups: Three of the four carboxylic acid arms of the DOTA macrocycle are protected as tert-butyl esters. These bulky groups serve two primary purposes: they prevent the carboxyl groups from interfering with the conjugation reaction of the propargyl group, and they increase the molecule's solubility in organic solvents, facilitating synthesis and purification steps. These acid-labile protecting groups are typically removed in the final stages of radiopharmaceutical preparation to allow for efficient chelation of the radiometal.
-
Propargyl Group: The terminal alkyne (propargyl group) is the key to the molecule's utility as a bifunctional linker. It serves as a reactive handle for covalent attachment to a biomolecule of interest (e.g., a peptide, antibody, or small molecule) that has been modified to contain an azide group. This is typically achieved through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.
The overall mechanism involves a multi-step process:
-
Conjugation: The propargyl group of this compound is reacted with an azide-functionalized targeting biomolecule.
-
Deprotection: The tert-butyl ester protecting groups are removed under acidic conditions to expose the free carboxylic acids of the DOTA chelator.
-
Radiolabeling: The deprotected DOTA-bioconjugate is then incubated with the desired radiometal, which becomes stably chelated within the DOTA cage.
This sequential approach ensures that the radiolabeling step does not interfere with the integrity of the targeting biomolecule and that the final radiopharmaceutical is stable and retains its biological activity.
Data Presentation
Table 1: Stability Constants of DOTA-Metal Complexes
| Radiometal | Chelator | Log KML | Reference |
| Gallium-68 | DOTA | 26.05 | [1] |
| Lutetium-177 | DOTA | ~25 | [2] |
Note: Stability constants can vary depending on the experimental conditions.
Table 2: Representative Radiolabeling Yields of DOTA-conjugates
| Radiometal | DOTA-Conjugate | Radiolabeling Yield (%) | Reference |
| Gallium-68 | DOTA-TATE | >95 | [3] |
| Lutetium-177 | DOTA-TATE | >98 | |
| Yttrium-90 | DOTA-Ph-Al-ior egf/r3 | >98 | [4] |
| Technetium-99m | DOTA-Ph-Al-ior egf/r3 | >96 | [4] |
Note: Radiolabeling yields are highly dependent on the specific conjugate, reaction conditions, and purification methods.
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation
This protocol describes a general method for conjugating this compound to an azide-modified biomolecule.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Organic co-solvent (e.g., DMSO, DMF) if required for solubility
Protocol:
-
Prepare stock solutions of all reagents. For example, 100 mM CuSO₄ in water, 200 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.
-
In a reaction vessel, dissolve the azide-modified biomolecule in an appropriate buffer.
-
Add this compound to the reaction mixture. A molar excess (typically 1.5-5 equivalents) of the DOTA derivative is often used. An organic co-solvent may be added if solubility is an issue.
-
Prepare the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio.
-
Add the Cu(I)/THPTA complex to the reaction mixture containing the biomolecule and DOTA derivative.
-
Initiate the reaction by adding sodium ascorbate to the mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized for the specific reactants.
-
Purify the resulting DOTA-conjugate using an appropriate method such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove unreacted starting materials and the copper catalyst.
-
Characterize the conjugate by mass spectrometry and/or HPLC.
Deprotection of tert-Butyl Esters
Materials:
-
Lyophilized this compound-biomolecule conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Protocol:
-
Dissolve the lyophilized conjugate in a minimal amount of DCM.
-
Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dissolved conjugate.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether. Repeat the ether wash several times.
-
Dry the resulting pellet under vacuum.
-
Confirm deprotection by mass spectrometry.
Radiolabeling with Gallium-68
Materials:
-
Deprotected DOTA-biomolecule conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge for purification (optional)
-
Ethanol
-
Saline
Protocol:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, dissolve the deprotected DOTA-biomolecule conjugate in sterile water or a suitable buffer.
-
Add sodium acetate buffer to the reaction vial to adjust the pH to approximately 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at an elevated temperature, typically 80-95°C, for 5-15 minutes.[3]
-
After incubation, cool the reaction vial to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and water. Elute the final product with an ethanol/saline mixture.
-
Formulate the final product in a physiologically compatible solution for in vivo use.
Radiolabeling with Lutetium-177
Materials:
-
Deprotected DOTA-biomolecule conjugate
-
¹⁷⁷LuCl₃ solution
-
Ammonium acetate or sodium acetate buffer (e.g., 0.2 M, pH 5.0-5.5)
-
Gentisic acid or ascorbic acid (as a radioprotectant)
-
Sterile water for injection
-
DTPA solution (for quenching)
Protocol:
-
In a sterile, lead-shielded vial, dissolve the deprotected DOTA-biomolecule conjugate in the acetate buffer.
-
Add a radioprotectant such as gentisic acid or ascorbic acid.
-
Add the ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Incubate the reaction mixture at 90-100°C for 15-30 minutes.
-
After incubation, cool the reaction to room temperature.
-
Optionally, add a small amount of DTPA solution to chelate any unreacted ¹⁷⁷Lu.
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity and specific activity.
-
Purify the radiolabeled conjugate if necessary, using methods similar to those for ⁶⁸Ga-labeling.
-
Formulate the final product for administration.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 68Ga, 44Sc and 177Lu-labeled AAZTA5-PSMA-617: synthesis, radiolabeling, stability and cell binding compared to DOTA-PSMA-617 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling and biological evaluation of DOTA-Ph-Al derivative conjugated to anti-EGFR antibody ior egf/r3 for targeted tumor imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of tert-butyl esters in DOTA derivatives
An In-depth Technical Guide on the Role of Tert-butyl Esters in DOTA Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the development of targeted radiopharmaceuticals and MRI contrast agents. Its ability to form highly stable complexes with a variety of metal ions is unparalleled. However, the conjugation of DOTA to biomolecules such as peptides and antibodies presents a significant chemical challenge due to its four reactive carboxylic acid groups. This guide details the critical role of tert-butyl esters as protecting groups to overcome this challenge, focusing on the synthesis, purification, and application of the key intermediate, DOTA-tris(t-Bu)ester. We provide a comprehensive overview of experimental protocols, quantitative data, and logical workflows essential for professionals in the field.
The Challenge: Regioselective Conjugation of DOTA
DOTA possesses four carboxylic acid pendant arms. For the creation of a targeted agent, one of these arms must be covalently linked to a biomolecule, typically through a stable amide bond with a primary amine (e.g., the N-terminus of a peptide or a lysine residue). If all four carboxylic acids are left unprotected, attempts at conjugation lead to a mixture of products, including undesirable intermolecular cross-linking, resulting in low yields of the desired mono-conjugated product and complex purification challenges.[1][2]
To achieve precise, single-point attachment, three of the four carboxylic acids must be rendered inert or "protected" during the conjugation step. This is where the strategic use of protecting groups becomes essential.
The Solution: tert-Butyl Esters as Ideal Protecting Groups
Tert-butyl (t-Bu) esters are widely used as protecting groups for carboxylic acids in organic synthesis, particularly in peptide chemistry, for several key reasons:[3]
-
Controlled Reactivity: They provide meticulous control over the reactivity of the DOTA core. By protecting three of the carboxyl groups, they allow for selective conjugation reactions at the single unprotected site, simplifying complex synthetic routes.[3]
-
Stability: Tert-butyl esters are stable to a wide range of reaction conditions, including the basic conditions often used in peptide synthesis for Fmoc-group removal (e.g., piperidine).
-
Acid Lability: They are easily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] This selective removal is paramount as it can be performed simultaneously with the cleavage of the peptide from the solid-phase resin without damaging the sensitive biomolecule.
-
Improved Solubility: The bulky, lipophilic t-butyl groups often enhance the solubility of the DOTA derivative in common organic solvents like DMF and DCM, which is advantageous for coupling reactions.[4]
The strategic application of this protection scheme leads to the creation of the foundational building block: DOTA-tris(t-Bu)ester . This bifunctional chelator has one free carboxylic acid for conjugation and three protected carboxylic acids that, after deprotection, will participate in metal chelation.[3]
Experimental Workflow and Protocols
The overall process for creating a DOTA-conjugated biomolecule involves a multi-step workflow, starting from the protected chelator and ending with the final radiolabeled product.
Caption: General workflow for synthesizing a DOTA-radiopharmaceutical.
Experimental Protocol 1: Conjugation to a Peptide (Solid-Phase)
This protocol describes the coupling of DOTA-tris(t-Bu)ester to the N-terminus of a peptide chain assembled on a solid-phase resin (e.g., Rink Amide resin) using standard Fmoc chemistry.
-
Resin Preparation: After the final amino acid is added, the N-terminal Fmoc group is removed using a solution of 20-50% piperidine in DMF. The resin is then washed thoroughly with DMF and DCM.
-
Activation of DOTA-tris(t-Bu)ester: In a separate vessel, dissolve DOTA-tris(t-Bu)ester (2.5-3 equivalents relative to the resin loading) in DMF. Add a coupling agent such as HATU or HBTU (2.45-3 equivalents) and an organic base like DIPEA (5-6 equivalents).[5][6] Allow the mixture to pre-activate for 15-20 minutes at room temperature.
-
Coupling Reaction: Add the activated DOTA solution to the resin. Agitate the mixture for 2-5 hours at room temperature.[6] The reaction progress can be monitored using a Kaiser test; a negative result (yellow beads) indicates successful and complete coupling to the primary amine.
-
Washing: After the reaction, filter the resin and wash it extensively with DMF, DCM, and finally methanol before drying under vacuum.
Experimental Protocol 2: Cleavage and Deprotection
This step simultaneously cleaves the synthesized DOTA-peptide from the solid support and removes the tert-butyl ester protecting groups from the DOTA moiety, along with other acid-labile side-chain protecting groups on the peptide.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[5][6] Trifluoroacetic acid (TFA) is the cleaving agent, while triisopropylsilane (TIS) acts as a scavenger to trap the reactive tert-butyl cations and other cationic species generated during deprotection, preventing side reactions.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[7] Allow the mixture to react for 2-4 hours at room temperature with occasional stirring.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude DOTA-peptide conjugate.
-
Isolation: Centrifuge the suspension to pellet the crude product, decant the ether, and repeat the ether wash to remove residual scavengers and cleavage by-products. Dry the resulting white powder under vacuum.
Experimental Protocol 3: Purification and Analysis
The crude product requires purification to isolate the desired DOTA-peptide conjugate.
-
Purification: The standard method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[8] The crude peptide is dissolved in a minimal amount of solvent (e.g., water/acetonitrile) and injected onto a C18 column. A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is used to elute the components based on hydrophobicity.[6][8]
-
Analysis and Confirmation of Deprotection:
-
Analytical HPLC: Fractions are analyzed to assess purity.
-
Mass Spectrometry (ESI-MS): Used to confirm the molecular weight of the final product, verifying that all t-butyl groups (56 Da each) have been removed.
-
¹H-NMR Spectroscopy: Complete deprotection can be confirmed by the absence of the large singlet peak corresponding to the tert-butyl protons, which typically appears around δ 1.46 ppm.[9]
-
Experimental Protocol 4: Radiolabeling
Once the pure DOTA-peptide conjugate is obtained and lyophilized, it is ready for radiolabeling.
-
Reconstitution: Dissolve a known quantity of the DOTA-peptide (e.g., 10-20 µg) in a suitable buffer, typically 0.1 M to 0.5 M sodium acetate or ammonium acetate, with the pH adjusted to between 4.5 and 5.5.[6][10]
-
Labeling Reaction: Add the radiometal solution (e.g., ⁶⁸GaCl₃ or ¹⁷⁷LuCl₃) to the peptide-buffer mixture.
-
Incubation: Heat the reaction vial at 85-95°C for 15-30 minutes.[6][11] The optimal temperature and time can vary depending on the specific peptide and radiometal.
-
Quality Control: The radiochemical purity is determined using methods like radio-TLC or radio-HPLC to quantify the percentage of radiometal successfully chelated by the DOTA-peptide.
Data Presentation
Table 1: Key Reagents for Synthesis and Deprotection
| Reagent | Abbreviation | Role/Function |
| DOTA-tris(tert-butyl ester) | DOTA(tBu)₃ | Bifunctional chelator with one reactive carboxyl group. |
| N,N'-Diisopropylethylamine | DIPEA | Non-nucleophilic base used during the coupling reaction.[5] |
| HBTU / HATU | - | Peptide coupling/activating agents for amide bond formation.[5][6] |
| Trifluoroacetic Acid | TFA | Strong acid for cleavage from resin and removal of t-Bu groups.[5] |
| Triisopropylsilane | TIS | Scavenger to trap reactive cations during cleavage.[5][6] |
| Diethyl Ether | Et₂O | Used for precipitation of the crude peptide after cleavage. |
Table 2: Representative Radiolabeling Conditions and Efficiency
| Radiometal | DOTA-Conjugate | Buffer (pH) | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Reference |
| ⁶⁸Ga | DOTA-BN Peptides | Sodium Acetate (4.5-5.0) | 90 | 20 | >90% | [6] |
| ⁶⁸Ga | DOTA-Ava-BBN2 | Sodium Acetate (4.5) | 95 | 20 | >97% | [11] |
| ⁶⁴Cu | DOTA-Trastuzumab | Sodium Acetate (5.5) | 37 | 60 | ~94% | [12] |
| ²²⁵Ac | DOTA-Antibody | - | 37 | - | ~10x higher yield than prior methods | [13] |
| ¹⁷⁷Lu | DOTA-Peptides | - | 95 | 15-25 | High | [Not specified] |
Table 3: Stability Constants of Metal-DOTA Complexes
Note: Stability constants are measured after deprotection, as chelation requires the free carboxylates. The presence of tert-butyl esters prevents complex formation.
| Metal Ion | Log K (Stability Constant) | Reference |
|---|---|---|
| Eu³⁺ | 26.21 | [14] |
| Gd³⁺ | 24.7 | [15] |
| Lu³⁺ | 23.06 | [16] |
| Sm³⁺ | 23.36 | [16] |
| Pb²⁺ | ~25.4 (log KPbL) | [17] |
| Cu²⁺ | ~22.3 (log KCuL) |[18] |
Key Chemical Transformations and Pathways
Amide Bond Formation
The conjugation step relies on the classic formation of an amide bond between the single free carboxylic acid of DOTA-tris(t-Bu)ester and a primary amine of the biomolecule. This reaction is mediated by a coupling agent.
Caption: Amide bond formation during the conjugation step.
Deprotection Mechanism
The removal of the tert-butyl ester is an acid-catalyzed process. The TFA protonates the ester's carbonyl oxygen, making the carboxyl group a good leaving group. The stable tertiary tert-butyl carbocation is formed, which is then neutralized by the scavenger (TIS) or deprotonation to form isobutylene.[19]
References
- 1. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Properties, Solution State Behavior, and Crystal Structures of Chelates of DOTMA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-Depth Technical Guide to Bifunctional DOTA Chelators
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of nuclear medicine and molecular imaging, the precise delivery of radionuclides to target tissues is paramount for both diagnostic and therapeutic applications. Bifunctional chelators are the cornerstone of modern radiopharmaceutical design, providing a stable linkage between a metallic radionuclide and a targeting biomolecule, such as a peptide, antibody, or small molecule. Among the plethora of chelating agents developed, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has emerged as a highly versatile and widely utilized scaffold.[1] Its robust coordination chemistry with a variety of radiometals, coupled with the ability to be functionalized for bioconjugation, makes it an indispensable tool in the development of targeted radiopharmaceuticals.[2]
This technical guide provides a comprehensive overview of bifunctional DOTA chelators, detailing their core principles, conjugation methodologies, and radiolabeling procedures. It is intended to serve as a practical resource for researchers and professionals involved in the development of novel radiopharmaceuticals.
A bifunctional chelator consists of two primary components: a chelating moiety that securely encapsulates a radiometal and a reactive functional group that allows for covalent attachment to a biomolecule.[3] The DOTA macrocycle, with its four nitrogen atoms and four carboxylate arms, forms highly stable complexes with a range of trivalent metal ions, including therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and diagnostic positron emitters such as Gallium-68 (⁶⁸Ga).[1][4] The remarkable in vivo stability of DOTA-metal complexes is crucial to prevent the release of the radionuclide, which could otherwise lead to off-target toxicity and diminished imaging or therapeutic efficacy.[5]
Bifunctional DOTA Derivatives for Bioconjugation
To be "bifunctional," the DOTA macrocycle must be modified with a reactive handle for conjugation. This is typically achieved by functionalizing one of the carboxylate arms, leaving the other three to participate in metal coordination. The two most common reactive groups incorporated into DOTA for bioconjugation are N-hydroxysuccinimide (NHS) esters and maleimides.
-
DOTA-NHS Ester: This derivative is reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins and peptides. The reaction forms a stable amide bond.
-
DOTA-Maleimide: This derivative specifically reacts with free sulfhydryl (thiol) groups, most commonly found on cysteine residues within peptides and proteins. This reaction forms a stable thioether bond.
The choice between these derivatives depends on the available functional groups on the target biomolecule and the desired site of conjugation.
Quantitative Data on DOTA-Metal Complexes
The stability of the complex formed between DOTA and a radiometal is a critical determinant of the radiopharmaceutical's in vivo performance. This stability is quantified by the thermodynamic stability constant (log K). Higher log K values indicate a more stable complex.
| Metal Ion | log K (DOTA) | Key Applications |
| Ga³⁺ | 21.3 - 26.05 | Positron Emission Tomography (PET) Imaging |
| Lu³⁺ | 29.2 | Targeted Radionuclide Therapy |
| Y³⁺ | 24.9 | Targeted Radionuclide Therapy |
| In³⁺ | 23.9 | Single Photon Emission Computed Tomography (SPECT) Imaging |
| Cu²⁺ | 22.4 | PET Imaging |
| Ac³⁺ | >30 | Targeted Alpha Therapy |
| Bi³⁺ | 30.3 | Targeted Alpha Therapy |
| Pb²⁺ | 25.3 | Targeted Radionuclide Therapy |
Note: Stability constants can vary depending on experimental conditions such as temperature and ionic strength.[6][7][8][9][10][11][12]
Radiolabeling efficiency is another crucial parameter, representing the percentage of the radionuclide that is successfully incorporated into the DOTA-bioconjugate.
| Radionuclide | Biomolecule | Typical Radiolabeling Efficiency |
| ⁶⁸Ga | Peptides (e.g., DOTATATE) | >95% |
| ¹⁷⁷Lu | Peptides (e.g., DOTATATE) | >98% |
| ¹⁷⁷Lu | Antibodies (e.g., Rituximab) | >98% |
| ⁹⁰Y | Peptides/Antibodies | >98% |
Experimental Protocols
Protocol 1: Conjugation of DOTA-NHS Ester to an Antibody
This protocol describes the conjugation of a DOTA-NHS ester to the lysine residues of an antibody.
Materials:
-
Antibody solution (e.g., 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5)
-
DOTA-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
0.1 M sodium acetate buffer, pH 5.5
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), purify the antibody using a suitable method such as centrifugal filtration or dialysis against the reaction buffer.[17]
-
DOTA-NHS Ester Solution Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted DOTA-NHS ester and byproducts by size-exclusion chromatography (e.g., a PD-10 column).
-
Equilibrate the column with 0.1 M sodium acetate buffer (pH 5.5).
-
Apply the reaction mixture to the column and elute with the same buffer.
-
Collect the fractions containing the antibody-DOTA conjugate. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
-
-
Characterization:
-
Determine the concentration of the purified DOTA-antibody conjugate.
-
The number of DOTA molecules conjugated per antibody (conjugation ratio) can be determined by methods such as MALDI-TOF mass spectrometry.
-
Protocol 2: Conjugation of DOTA-Maleimide to a Thiol-Containing Peptide
This protocol outlines the conjugation of a DOTA-maleimide to a peptide containing a free cysteine residue.
Materials:
-
Thiol-containing peptide
-
DOTA-maleimide
-
Degassed conjugation buffer (e.g., 0.1 M phosphate buffer, pH 7.0-7.5, containing 1 mM EDTA)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the degassed conjugation buffer.
-
If the peptide contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.[20] Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed before adding the maleimide.
-
-
DOTA-Maleimide Solution Preparation: Dissolve the DOTA-maleimide in a minimal amount of DMF or DMSO.
-
Conjugation Reaction:
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine can be added.
-
Purification:
-
Purify the DOTA-peptide conjugate using RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the DOTA-peptide conjugate by mass spectrometry and analytical RP-HPLC.
-
Protocol 3: Radiolabeling of a DOTA-Peptide with Gallium-68 (⁶⁸Ga)
This protocol describes a typical manual radiolabeling procedure for a DOTA-conjugated peptide with ⁶⁸Ga.
Materials:
-
DOTA-peptide conjugate (e.g., 10-50 µg)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (1 M, pH 4.0-4.5)
-
Sterile, metal-free reaction vial
-
Heating block
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.
-
Reaction Mixture Preparation:
-
Radiolabeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity (RCP) using methods such as instant thin-layer chromatography (iTLC) or radio-HPLC. The RCP should typically be >95%.
-
-
Purification (if necessary): If the RCP is below the desired specification, the product can be purified using a C18 Sep-Pak cartridge.
Protocol 4: Radiolabeling of a DOTA-Antibody with Lutetium-177 (¹⁷⁷Lu)
This protocol details the radiolabeling of a DOTA-conjugated antibody with ¹⁷⁷Lu.
Materials:
-
DOTA-antibody conjugate
-
¹⁷⁷LuCl₃ solution
-
0.2 M ammonium acetate or sodium acetate buffer (pH 5.0-5.5)
-
Gentisic acid or ascorbic acid (as a radioprotectant, optional)
-
Sterile, metal-free reaction vial
-
Heating block or water bath
Procedure:
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, dissolve the DOTA-antibody conjugate in the acetate buffer.
-
If using a radioprotectant, add it to the solution.
-
Add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
-
Radiolabeling Reaction:
-
Quenching: Add a small amount of DTPA solution to chelate any free ¹⁷⁷Lu.
-
Quality Control:
-
Determine the radiochemical purity using iTLC or size-exclusion radio-HPLC. The RCP should typically be >95%.
-
-
Purification:
-
If necessary, purify the radiolabeled antibody using a size-exclusion column (e.g., PD-10) to remove free ¹⁷⁷Lu-DTPA and other small molecule impurities.
-
Visualizations of Key Processes
Conclusion
Bifunctional DOTA chelators are integral to the advancement of targeted radiopharmaceuticals. Their ability to form stable complexes with a wide array of medically relevant radionuclides, combined with versatile conjugation chemistries, enables the development of highly specific agents for molecular imaging and therapy. A thorough understanding of the principles of DOTA chelation, along with access to robust and well-validated experimental protocols for conjugation and radiolabeling, is essential for researchers in this field. The methodologies and data presented in this guide are intended to provide a solid foundation for the successful design, synthesis, and application of DOTA-based radiopharmaceuticals.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 68Ga, 44Sc and 177Lu-labeled AAZTA5-PSMA-617: synthesis, radiolabeling, stability and cell binding compared to DOTA-PSMA-617 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. furthlab.xyz [furthlab.xyz]
- 18. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. lifetein.com [lifetein.com]
- 23. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 24. RePub, Erasmus University Repository: Radiolabelling DOTA-peptides with 68Ga [repub.eur.nl]
- 25. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
Propargyl group function in click chemistry
An In-depth Technical Guide on the Core Function of the Propargyl Group in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry describes a class of reactions that are rapid, high-yielding, and specific, occurring under mild, often biological, conditions.[1][2] Coined by K.B. Sharpless, this concept has transformed molecular synthesis, enabling the efficient joining of molecular building blocks.[1][3] At the heart of the most prominent click reaction—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—lies the propargyl group, which provides the terminal alkyne functionality essential for this powerful transformation.[1][4] This guide provides a detailed exploration of the propargyl group's role in click chemistry, covering its mechanism, applications, quantitative data, and detailed experimental protocols for professionals in research and drug development.
The Propargyl Group: A Versatile Functional Group
The propargyl group (HC≡C-CH₂⁻) is a highly versatile moiety valued for its reactivity, particularly the terminal alkyne (a hydrogen atom bonded to a triply bonded carbon).[4][5][6] This terminal alkyne is the key reactive partner in the CuAAC reaction.[5] Its relatively high acidity (pKa ≈ 25) allows for deprotonation by suitable bases, but its crucial role in click chemistry is its ability to react with azides in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][7][8] This reaction is incredibly robust, tolerating a wide pH range (4 to 12) and a broad array of functional groups, making it ideal for complex molecular environments.[9][10]
The propargyl group can be introduced into molecules through various methods, a process known as propargylation. Common propargylating agents include propargyl halides (e.g., propargyl bromide), which can be used to functionalize alcohols, amines, and other nucleophiles.[11][12][13] This process is a foundational step for preparing molecules for subsequent click chemistry applications.[11]
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, featuring a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[9] The reaction proceeds through a well-defined catalytic cycle involving copper(I) acetylide intermediates.[3][7][14] While the precise mechanism can involve mono- or dicopper species depending on the conditions, the fundamental steps are widely accepted.[3][10]
The catalytic cycle begins with the interaction of a Cu(I) ion with the terminal alkyne of the propargyl group to form a copper acetylide intermediate.[3][7] This intermediate then reacts with an azide through a 1,3-dipolar cycloaddition, leading to a copper-containing six-membered ring intermediate.[7] Subsequent rearrangement and protonolysis release the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[7]
Quantitative Data and Performance
The choice of the specific propargyl-containing compound can influence reaction kinetics. Propargylamines, for instance, are common substrates. Studies comparing various alkynes show that standard propargyl compounds offer an excellent balance of reactivity, cost, and ease of installation.[15]
Table 1: Comparative Reaction Kinetics of Propargylamines in CuAAC
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
|---|---|---|
| N,N-dimethylpropargylamine | ~5 | ~15 |
| N,N-diethylpropargylamine | ~6 | ~18 |
| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |
Data extrapolated from a study on the relative performance of alkynes in ligand-accelerated CuAAC.[16]
The efficiency of the CuAAC reaction is also highly dependent on the catalytic system. The catalyst is typically generated in situ from a Cu(II) salt like CuSO₄, a reducing agent such as sodium ascorbate, and a stabilizing ligand.[10][17][18]
Table 2: Typical Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Stock Concentration | Final Concentration | Role |
|---|---|---|---|
| Alkyne-Biomolecule | Varies | ~25-560 µM | Reactant |
| Azide-Reporter | 5-10 mM | ~50-100 µM | Reactant |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM | 0.1-2 mM | Catalyst Precursor |
| Ligand (e.g., THPTA, BTTAA) | 10-50 mM | 0.5-10 mM | Cu(I) Stabilizer & Accelerator |
| Sodium Ascorbate | 100 mM - 1 M | 5-100 mM | Reducing Agent |
Concentrations compiled from various standard protocols.[17][19][20]
Applications in Research and Drug Development
The versatility and robustness of the propargyl group in click chemistry have led to its widespread adoption in numerous scientific fields.[1]
-
Bioconjugation : Click chemistry is extensively used to label biomolecules like proteins, nucleic acids, and glycans.[1][21] A propargyl group can be incorporated into a biomolecule, which is then "clicked" with an azide-functionalized reporter molecule, such as a fluorescent dye or biotin.[21][22]
-
Drug Discovery and Development : The propargyl moiety is a valuable building block in medicinal chemistry.[4][23][24] It is used in fragment-based drug discovery to assemble complex molecules with high affinity for protein targets.[1] Furthermore, the triazole ring formed via the click reaction is a stable and often beneficial linker in active pharmaceutical ingredients (APIs).[4]
-
Materials Science : The propargyl group is used for the synthesis and functionalization of polymers and advanced materials.[1][4] Its ability to form strong, covalent linkages makes it ideal for creating cross-linked networks and modifying surfaces.[1]
Experimental Protocols
General Protocol for Propargylation of an Alcohol
This protocol describes a common method for introducing a propargyl group onto a molecule containing a hydroxyl group, such as a protein serine residue or a small molecule, using a Williamson ether synthesis.[13]
Methodology:
-
Preparation : Dissolve the alcohol-containing substrate in an anhydrous solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Deprotonation : Carefully add sodium hydride (NaH, 1.1–1.5 equivalents) portion-wise to the solution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the corresponding alkoxide.
-
Propargylation : Add propargyl bromide (1.1–5.0 equivalents) dropwise to the reaction mixture.
-
Reaction : Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Once the reaction is complete, carefully quench the excess NaH by slowly adding water or a saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.
Protocol for CuAAC Bioconjugation
This protocol provides a general guideline for labeling an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) with an azide-functionalized reporter. The use of a water-soluble ligand like THPTA is recommended for biological applications.[18][20]
Methodology:
-
Prepare Stock Solutions :
-
Biomolecule-Alkyne : Prepare a solution of your alkyne-functionalized biomolecule in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Azide-Reporter : Prepare a 10 mM stock solution of the azide-functionalized reporter (e.g., fluorescent dye) in DMSO.
-
Catalyst Premix : Prepare a premix of CuSO₄ and a water-soluble ligand (e.g., THPTA or BTTAA). For example, mix equal volumes of a 20 mM CuSO₄ solution and a 100 mM THPTA solution (maintaining a 1:5 copper-to-ligand ratio is common).[17] Let it stand for a few minutes.
-
Reducing Agent : Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Set up the Reaction :
-
In a microcentrifuge tube, add the alkyne-biomolecule solution.
-
Add the azide-reporter stock solution to the desired final concentration (a 10-fold molar excess over the alkyne is a good starting point).[20] Mix gently.
-
Add the CuSO₄/Ligand premix to a final copper concentration of 0.1-1 mM. Mix gently.
-
-
Initiate and Incubate :
-
Analysis :
-
The labeled biomolecule is now ready for downstream processing. This may involve purification (e.g., ethanol precipitation for DNA, spin filtration for proteins) to remove excess reagents, followed by analysis (e.g., SDS-PAGE with fluorescence imaging, HPLC, mass spectrometry).[18]
-
Conclusion
The propargyl group, through its terminal alkyne functionality, is a cornerstone of modern chemical synthesis and bioconjugation. Its participation in the highly efficient and versatile Copper(I)-catalyzed Azide-Alkyne Cycloaddition has provided researchers, scientists, and drug development professionals with a powerful tool for constructing complex molecular architectures with unprecedented ease and precision. From labeling cellular components to synthesizing novel therapeutics, the applications of the propargyl group in click chemistry continue to expand, underscoring its profound impact across the scientific landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rawsource.com [rawsource.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. broadpharm.com [broadpharm.com]
- 19. furthlab.xyz [furthlab.xyz]
- 20. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. interchim.fr [interchim.fr]
- 23. researchgate.net [researchgate.net]
- 24. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Features of DOTA Macrocycle for Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
The macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as DOTA, is a cornerstone chelating agent in the fields of nuclear medicine, diagnostics, and therapy.[1][2] Its unparalleled ability to form highly stable and kinetically inert complexes with a variety of metal ions, particularly trivalent lanthanides and other medically relevant radiometals, has made it indispensable for the development of radiopharmaceuticals and MRI contrast agents.[3][4][5][6] This guide provides a technical overview of the core features of DOTA, focusing on its coordination chemistry, thermodynamic and kinetic properties, and the experimental protocols crucial for its application.
Core Structure and Coordination Chemistry
DOTA is an aminopolycarboxylic acid derived from the 12-membered tetraaza ring known as cyclen.[1] The structure features four nitrogen atoms within the macrocyclic ring and four pendant acetate arms.[1] These eight donor atoms (four amines and four carboxylates) enable DOTA to act as a highly efficient, polydentate ligand that effectively encapsulates metal ions.[1]
For trivalent lanthanide ions (Ln³⁺), DOTA typically functions as an octadentate ligand, coordinating the metal through all four nitrogen atoms and all four carboxylate groups.[1] The resulting complexes often have a coordination number of nine, with the ninth position occupied by a water molecule.[1] With most transition metals, DOTA may act as a hexadentate ligand, binding through the four nitrogens and two of the carboxylates, leading to an octahedral coordination geometry.[1]
The chelation process is a multi-step rearrangement. Initially, the metal ion coordinates to the exterior carboxylate arms, forming an "out-of-cage" intermediate.[7] This intermediate then slowly rearranges to the final, highly stable "in-cage" complex, where the metal ion is securely held within the macrocyclic cavity.[7][8]
Caption: DOTA macrocycle chelating a trivalent metal ion (M³⁺).
Thermodynamic Stability and Kinetic Inertness
The exceptional utility of DOTA in medicine stems from the remarkable stability and inertness of its metal complexes.[4]
-
Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the ligand at equilibrium, quantified by the stability constant (log K). DOTA exhibits exceptionally high stability constants for a wide range of trivalent metal ions.[9] This high affinity is partly attributed to the "macrocyclic effect," where the pre-organized structure of the macrocycle leads to a more favorable entropy change upon chelation compared to acyclic analogues.[10][11]
-
Kinetic Inertness: This describes the rate at which the metal ion dissociates from the chelator. DOTA complexes are characterized by extremely slow formation and dissociation rates.[9] The rigid macrocyclic framework creates a high energy barrier for the metal ion to exit the coordination cage, resulting in high kinetic inertness.[12][13][14] This property is critical for in vivo applications, as it minimizes the release of potentially toxic free metal ions.[4][15] For example, the dissociation of Gd(DOTA)⁻ is exceedingly slow, even in acidic solutions.[16]
The combination of high thermodynamic stability and kinetic inertness ensures that once a radiometal is chelated by DOTA, it remains securely bound under physiological conditions, preventing off-target accumulation and toxicity.[5][6]
Caption: Interrelationship of DOTA's key physicochemical properties.
Quantitative Data on DOTA-Metal Complexes
The stability of DOTA complexes varies with the specific metal ion. The following tables summarize key quantitative data for medically relevant metals.
Table 1: Thermodynamic Stability Constants (log K) of DOTA with Various Metal Ions
| Metal Ion | log K Value | Conditions | Reference |
|---|---|---|---|
| Gd³⁺ | ~22.1 - 24.6 | Varies (temp, ionic strength) | [16][17] |
| Lu³⁺ | ~25.4 | 25 °C, I=0.1 M | [18] |
| Y³⁺ | ~24.9 | - | [19] |
| ⁶⁸Ga³⁺ | High | - | [10] |
| ⁶⁴Cu²⁺ | ~22.2 | - | [17] |
| ¹¹¹In³⁺ | High | - | [5] |
| ²²⁵Ac³⁺ | High | - | [20] |
| Zn²⁺ | ~21.1 | - | [17] |
| Ca²⁺ | ~16.4 | - |[17] |
Note: Log K values can vary significantly based on experimental conditions such as temperature, pH, and ionic strength of the medium.[4]
Table 2: Typical Radiolabeling Conditions for DOTA-Conjugates
| Radionuclide | Temperature | pH | Typical Time | Reference |
|---|---|---|---|---|
| ⁶⁸Ga | 85-95 °C | 3.0 - 4.0 | 5-15 min | [21][22] |
| ¹⁷⁷Lu | 90-95 °C | 4.0 - 5.0 | 15-30 min | [23] |
| ⁹⁰Y | 90-95 °C | 4.0 - 5.0 | 15-30 min | [23] |
| ²²⁵Ac | 37 °C | ~5.5 | 30-60 min |[24] |
Experimental Protocols
Accurate characterization and application of DOTA-metal complexes rely on standardized experimental procedures.
This protocol is a representative example for labeling a DOTA-conjugated peptide (e.g., DOTATATE) with Gallium-68 for PET imaging.
-
Preparation of Reaction Mixture:
-
⁶⁸Ga Elution and Purification:
-
Elute ⁶⁸Ga³⁺ from a ⁶⁸Ge/⁶⁸Ga generator using dilute HCl.
-
Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.[22][25]
-
Wash the cartridge to remove impurities.
-
Elute the purified ⁶⁸Ga³⁺ from the cartridge directly into the reaction vial containing the peptide solution using an acidified 5 M NaCl solution.[22][25]
-
-
Labeling Reaction:
-
Final Formulation:
-
After the incubation period, cool the vial to room temperature.
-
Neutralize the final product with a suitable buffer (e.g., phosphate buffer).[21]
-
Pass the solution through a 0.22 µm sterile filter into a sterile collection vial.
-
Quality control (QC) is mandatory to ensure the radiochemical purity and safety of the final product for clinical use.[26]
-
Radiochemical Purity (RCP) Determination:
-
Method: Instant Thin-Layer Chromatography (ITLC) and/or High-Performance Liquid Chromatography (HPLC).[26]
-
ITLC Procedure: Spot a small aliquot of the final product onto an ITLC strip (e.g., ITLC-SG). Develop the strip using a suitable mobile phase (e.g., 1 M ammonium acetate/methanol 1:1).[26] The radiolabeled peptide will have a different retention factor (Rf) than free ⁶⁸Ga³⁺ or colloidal ⁶⁸Ga impurities.[26][27]
-
HPLC Procedure: Inject an aliquot onto an HPLC system with a suitable column (e.g., C18) and a gradient elution method, coupled with a radioactivity detector. This provides a more precise quantification of RCP.[26]
-
-
Other QC Tests:
-
pH Measurement: Use pH strips to confirm the final pH is within the acceptable range for injection (typically ~7).[26]
-
Visual Inspection: Check for clarity and absence of particulate matter.
-
Sterility and Endotoxin Testing: Perform standard microbiological tests to ensure the product is sterile and has endotoxin levels below the accepted limit.[26]
-
Caption: Workflow for ⁶⁸Ga-radiolabeling of a DOTA-peptide.
Conclusion
The DOTA macrocycle's unique combination of a pre-organized structure, high thermodynamic stability, and exceptional kinetic inertness makes it a superior chelator for demanding medical applications. Its versatility allows for stable complexation with a wide array of diagnostic and therapeutic radionuclides. A thorough understanding of its coordination chemistry and adherence to detailed experimental protocols for labeling and quality control are paramount for the successful development and clinical translation of DOTA-based agents in oncology and beyond.
References
- 1. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclic Chelator Assembled RGD Multimers for Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties, Solution State Behavior, and Crystal Structures of Chelates of DOTMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The DOTA macrocyclic cavity in metallic radiopharmaceuticals: Mythology or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(iii) DOTA complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(III) DOTA complexes. | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pines.berkeley.edu [pines.berkeley.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Portal [iro.uiowa.edu]
- 23. Radiolabeled Peptides and Antibodies in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 26. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. brieflands.com [brieflands.com]
An In-depth Technical Guide to the Solubility and Stability of Propargyl-DOTA-tris(tBu)ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Propargyl-DOTA-tris(tBu)ester, a critical bifunctional chelator used in the development of targeted radiopharmaceuticals and molecular imaging agents. Understanding these core physicochemical properties is paramount for its effective handling, storage, and application in bioconjugation and radiolabeling workflows.
Core Properties of this compound
This compound is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The key structural features that dictate its solubility and stability are the three tert-butyl (tBu) ester groups and the terminal propargyl group. The tBu esters protect the carboxylic acid functionalities, rendering the molecule more lipophilic and soluble in organic solvents, while the propargyl group enables covalent attachment to biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1]
Solubility Profile
The presence of the bulky and nonpolar tert-butyl ester groups significantly influences the solubility of this compound, making it readily soluble in a range of common organic solvents. This property is crucial for its use in various synthetic coupling reactions.[2] In contrast, the fully deprotected DOTA is highly water-soluble.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Good; estimated as ~50 mg/mL | A stock solution of the related DOTA-tri(t-butyl ester) can be prepared at 50 mg/mL in DMSO.[3] |
| Dimethylformamide (DMF) | Good | A common solvent for reactions involving DOTA-tris(tBu)ester derivatives.[4] |
| Dichloromethane (DCM) | Good | Often used as a solvent for reactions and purification.[4] |
| Chloroform | Slightly Soluble | Generally soluble in chlorinated solvents.[5] |
| Methanol | Slightly Soluble | Soluble in polar protic organic solvents.[5] |
| Acetonitrile | Soluble | A suitable solvent for conjugation reactions. |
| Water | Poorly Soluble | The hydrophobic tBu esters limit aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Insoluble under physiological pH conditions. |
Table 1: Solubility of this compound in Common Solvents
Stability Profile
The stability of this compound is a critical consideration for its storage and handling, as well as for the design of multi-step synthetic procedures. The primary points of lability are the tert-butyl ester groups.
pH and Hydrolytic Stability
The tert-butyl esters of DOTA derivatives are known to be labile under acidic conditions.[4] Strong acids like trifluoroacetic acid (TFA) are routinely used for their complete removal post-conjugation.[6]
A key consideration for researchers is the compound's stability in aqueous media at physiological pH. A study on a similar complex, Dy-tris-tBu-DOTA-ester, revealed that it undergoes almost complete hydrolysis to the deprotected [Dy(DOTA)]− form in about 30 minutes at 35°C and pH 7.0. This indicates that this compound itself is susceptible to hydrolysis in aqueous environments, which is a critical factor when planning conjugation and purification steps. The hydrolysis proceeds in a stepwise manner, removing one tBu group at a time.
| Condition | Stability | Remarks |
| Acidic (e.g., TFA) | Labile | Rapid and complete cleavage of tert-butyl esters. |
| Neutral (pH ~7.0) | Limited in aqueous media | Susceptible to stepwise hydrolysis. A similar Dy-complex showed near-complete hydrolysis in ~30 mins at 35°C. |
| Basic (e.g., aq. NaOH) | Relatively Stable | tert-Butyl esters are generally stable to basic hydrolysis, though prolonged exposure to strong base at elevated temperatures can lead to cleavage.[7] |
Table 2: pH and Hydrolytic Stability of this compound
Thermal Stability
Storage and Handling
For optimal stability and to prevent degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition |
| Temperature | -20°C or -80°C for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Light | Protect from light. |
| Moisture | Keep in a desiccated environment to prevent hydrolysis. |
Table 3: Recommended Storage Conditions for this compound
Experimental Workflows and Logical Relationships
The use of this compound in the development of radiopharmaceuticals follows a logical workflow. This process involves the initial conjugation to a targeting biomolecule, followed by deprotection and subsequent radiolabeling.
The stability of the tert-butyl ester groups is a critical factor influencing this workflow. As indicated by the hydrolysis data, prolonged exposure of the intermediate Conjugate-DOTA-tris(tBu)ester to aqueous conditions should be minimized before the intended deprotection step.
Key Experimental Protocols
Determination of Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO, DMF) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection or LC-MS.
-
Calculation: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.
Assessment of Hydrolytic Stability by HPLC
This protocol evaluates the stability of this compound in an aqueous buffer over time.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent miscible with the test buffer (e.g., acetonitrile or DMSO).
-
Incubation: Add a small volume of the stock solution to a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.
-
Time-Point Sampling: Incubate the solution at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
-
Sample Quenching: Immediately quench any further degradation by adding the aliquot to a cold organic solvent (e.g., acetonitrile) to precipitate buffer salts and dilute the sample.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact this compound and the appearance of peaks corresponding to the hydrolysis products (bis-, mono-, and fully deprotected forms).
-
Data Analysis: Plot the percentage of intact compound remaining versus time to determine the hydrolysis rate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-functionalized biomolecule.
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in an appropriate buffer or solvent mixture (e.g., water/DMSO).
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO).
-
Prepare fresh stock solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., THPTA or TBTA).
-
-
Reaction Setup:
-
In a reaction vial, combine the azide-modified biomolecule, the copper-stabilizing ligand, and the CuSO₄ solution.
-
Add the this compound solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized for the specific substrates. Protect the reaction from light if using fluorescently tagged molecules.
-
Purification: Purify the resulting conjugate using an appropriate method based on the properties of the biomolecule (e.g., size exclusion chromatography, reverse-phase HPLC, or dialysis).
Deprotection of tert-Butyl Esters
This protocol is for the removal of the tBu protecting groups after conjugation.
-
Reaction Setup: Dissolve the purified DOTA-tris(tBu)ester conjugate in a suitable cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by analytical HPLC or LC-MS.
-
Work-up: Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.
-
Precipitation and Washing: Precipitate the deprotected conjugate by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and wash the pellet several times with cold ether to remove residual scavengers.
-
Drying and Storage: Dry the final deprotected conjugate under vacuum and store appropriately, typically lyophilized at -20°C or below.
Radiolabeling with a Metallic Radionuclide (e.g., ⁶⁸Ga)
This protocol outlines the chelation of a radiometal by the deprotected DOTA-conjugate.[8]
-
Buffering: Place the deprotected DOTA-conjugate (typically 10-50 µg) in a reaction vial with a suitable buffer, such as sodium acetate or HEPES, to maintain an acidic pH (typically pH 3.5-4.5 for ⁶⁸Ga).[8]
-
Radionuclide Addition: Add the purified radionuclide (e.g., ⁶⁸GaCl₃ eluted from a generator) to the reaction vial.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 90-95°C) for a specified time (typically 5-15 minutes).
-
Quality Control: After cooling, determine the radiochemical purity (RCP) of the radiolabeled conjugate using methods such as radio-TLC or radio-HPLC to separate the chelated product from free radionuclide.
-
Purification (if necessary): If the RCP is below the required threshold (typically >95%), purify the radiolabeled conjugate using a C18 Sep-Pak cartridge or by HPLC.
By providing a detailed understanding of its solubility and stability, this guide aims to facilitate the seamless integration of this compound into pioneering research and development in nuclear medicine and molecular imaging.
References
- 1. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 2. chempep.com [chempep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. TRI-TERT-BUTYL 1 4 7 10-TETRAAZACYCLODOD | 137076-54-1 [chemicalbook.com]
- 6. Synthesis and Relaxivity Studies of a DOTA-Based Nanomolecular Chelator Assembly Supported by an Icosahedral Closo-B122− -Core for MRI: A Click Chemistry Approach [mdpi.com]
- 7. Novel 68Ga-Labeled Pteroic Acid-Based PET Tracer for Tumor Imaging via the Folate Receptor | Radiology Key [radiologykey.com]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Propargyl-DOTA-tris(tBu)ester for Radionuclide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-DOTA-tris(tBu)ester is a bifunctional chelator that has emerged as a critical tool in the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications.[1][2] Its unique structure, featuring a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle for stable radionuclide chelation and a terminal propargyl group for bioorthogonal "click" chemistry, offers a versatile platform for the precise and efficient labeling of biomolecules.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound in radionuclide conjugation.
Core Concepts
The utility of this compound lies in its bifunctional nature. The DOTA core is a highly effective chelating agent for a variety of radionuclides, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu). The three tert-butyl (tBu) ester groups serve as protecting groups for the carboxylates of the DOTA cage, preventing them from participating in unwanted side reactions during the conjugation process. These protecting groups can be readily removed under acidic conditions after the biomolecule has been attached.
The terminal propargyl group (a three-carbon chain with a carbon-carbon triple bond) is the key to the molecule's utility in "click" chemistry. Specifically, it participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the covalent attachment of the DOTA chelator to a biomolecule that has been functionalized with an azide group. The bioorthogonal nature of this reaction means that it can be performed in complex biological mixtures with minimal side reactions.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 10-[2-oxo-2-(2-propyn-1-ylamino)ethyl]-, 1,4,7-tris(1,1-dimethylethyl) ester[2] |
| Molecular Formula | C₃₁H₅₅N₅O₇[2] |
| Molecular Weight | 609.8 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and dichloromethane |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound from commercially available starting materials is outlined below. This procedure involves the initial synthesis of DOTA-tris(tBu)ester followed by the attachment of the propargyl group.
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Propargylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of DOTA-tris(tBu)ester:
-
Dissolve cyclen in acetonitrile.
-
Add potassium carbonate as a base.
-
Slowly add tert-butyl bromoacetate to the reaction mixture at room temperature.
-
Stir the reaction for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain DOTA-tris(tBu)ester.
-
-
Propargylation of DOTA-tris(tBu)ester:
-
Dissolve DOTA-tris(tBu)ester in dichloromethane.
-
In a separate flask, activate the free carboxylic acid of a suitable linker (e.g., succinic acid) with DCC and NHS.
-
Add the activated linker to the DOTA-tris(tBu)ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
In a separate step, couple propargylamine to the other end of the linker using a similar activation method with DCC and NHS.
-
Alternatively, directly react DOTA-tris(tBu)ester with a propargyl-containing activated ester.
-
Monitor the reaction progress by TLC.
-
Purify the final product, this compound, by silica gel column chromatography.
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the "click" reaction to conjugate this compound to an azide-functionalized biomolecule (e.g., a peptide or antibody).
Materials:
-
This compound
-
Azide-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A suitable solvent system (e.g., a mixture of water and a tertiary alcohol like t-butanol)
-
Trifluoroacetic acid (TFA) for deprotection
-
HPLC for purification
Procedure:
-
Conjugation Reaction:
-
Dissolve the azide-functionalized biomolecule in the chosen solvent system.
-
Add this compound to the solution.
-
Add a freshly prepared solution of copper(II) sulfate.
-
Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically rapid and high-yielding.
-
Monitor the reaction progress by HPLC or MS.
-
-
Deprotection of tBu Esters:
-
After the click reaction is complete, remove the tert-butyl protecting groups by treating the conjugate with a solution of trifluoroacetic acid (TFA). The exact concentration and duration of TFA treatment will depend on the sensitivity of the biomolecule.
-
Monitor the deprotection by HPLC or MS.
-
-
Purification:
-
Purify the final DOTA-biomolecule conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified conjugate to obtain a solid product.
-
Radiolabeling of DOTA-Biomolecule Conjugate
This protocol outlines the general procedure for radiolabeling the purified DOTA-biomolecule conjugate with a radionuclide, using ⁶⁸Ga as an example.
Materials:
-
Purified DOTA-biomolecule conjugate
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
A suitable buffer (e.g., sodium acetate or HEPES) to maintain the optimal pH for labeling (typically pH 4-5)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Labeling Reaction:
-
Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-biomolecule conjugate dissolved in the appropriate buffer.
-
Heat the reaction mixture at 90-95°C for 5-15 minutes.
-
Allow the vial to cool to room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.
-
Quantitative Data
The following tables summarize key quantitative data from studies utilizing DOTA-conjugated biomolecules, particularly focusing on applications relevant to this compound.
In Vitro Binding Affinity (IC₅₀) of DOTA-Conjugated Peptides
| DOTA-Peptide Conjugate | Target | Cell Line | IC₅₀ (nM) |
| DOTA-6G-RGD₄ | Integrin αvβ₃ | U87MG human glioma | 0.4 ± 0.1[3] |
| DOTA-RGD₄ | Integrin αvβ₃ | U87MG human glioma | 1.4 ± 0.1[3] |
| DOTA-3G-RGD₂ | Integrin αvβ₃ | U87MG human glioma | 1.1 ± 0.1[3] |
| DOTA-6P-RGD₄ | Integrin αvβ₃ | U87MG human glioma | 0.3 ± 0.1[4] |
| DOTA-2P4G-RGD₄ | Integrin αvβ₃ | U87MG human glioma | 0.2 ± 0.1[4] |
| DOTA-2P-RGD₄ | Integrin αvβ₃ | U87MG human glioma | 0.5 ± 0.1[4] |
| DOTA-P-RGD₂ | Integrin αvβ₃ | U87MG human glioma | 5.0 ± 1.0[4] |
| DOTA-P-RGD | Integrin αvβ₃ | U87MG human glioma | 44.3 ± 3.5[4] |
In Vivo Biodistribution of ⁶⁸Ga-Labeled DOTA-Peptides in Tumor-Bearing Mice (%ID/g)
| Organ | [⁶⁸Ga]DOTA-RGD (1 hr p.i.) | [⁶⁸Ga]DOTA-(RGD)₂ (75 min p.i.) | [⁶⁸Ga]DOTA-JR11 (1 hr p.i.) |
| Blood | ~0.3 | 0.15 ± 0.1[5] | - |
| Tumor | 2.9 ± 0.3[6] | - | High Uptake |
| Muscle | ~0.2 | - | Low Uptake |
| Liver | ~0.5 | - | 1.1 (SUVmean)[7] |
| Kidneys | ~2.0 | - | 4.5 (SUVmean)[7] |
| Spleen | - | - | 1.4 (SUVmean)[7] |
p.i. = post-injection
In Vivo Stability of ⁶⁸Ga-Labeled DOTA-Conjugates
| Radiotracer | Time Point | % Intact in Plasma |
| [⁶⁸Ga]DOTA-peptide | 5 min | 4.9 ± 0.9[1] |
| [⁶⁸Ga]DOTA-peptide | 60 min | 1.4 ± 0.3[1][8] |
Signaling Pathways and Logical Relationships
The biomolecules conjugated to this compound are often designed to target specific cellular pathways involved in disease. A common example is the use of RGD (Arginine-Glycine-Aspartic acid) peptides to target integrin receptors, which are overexpressed in many types of cancer and are involved in angiogenesis and tumor metastasis.
Integrin-Mediated Signaling Pathway
The interaction of RGD peptides with integrin receptors, such as αvβ₃, triggers a cascade of intracellular signaling events. This process is crucial for cell adhesion, migration, proliferation, and survival. The key signaling molecules involved include Focal Adhesion Kinase (FAK), Phosphatidylinositol 3-Kinase (PI3K), and Mitogen-Activated Protein Kinases (MAPKs).
Caption: Integrin-mediated signaling pathway initiated by RGD peptide binding.
Experimental Workflow for Radiopharmaceutical Development
The overall process of developing a radiopharmaceutical using this compound involves a series of logical steps, from the synthesis of the chelator to in vivo evaluation.
Caption: Workflow for radiopharmaceutical development.
Conclusion
This compound is a powerful and versatile tool for the development of targeted radiopharmaceuticals. Its robust DOTA core ensures stable chelation of a wide range of radionuclides, while the propargyl group allows for highly efficient and specific conjugation to biomolecules via "click" chemistry. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this important molecule in their work, ultimately advancing the fields of molecular imaging and radionuclide therapy.
References
- 1. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. Evaluation of 111In-labeled cyclic RGD peptides: tetrameric not tetravalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biodistribution and radiation dose estimates for 68Ga-DOTA-JR11 in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Notes and Protocols for 68Ga Radiolabeling of Propargyl-DOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics (t½ = 68 min, β+ = 89%). The chelation of ⁶⁸Ga³⁺ is most commonly achieved using macrocyclic chelators such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). Propargyl-DOTA-tris(tBu)ester is a bifunctional chelator designed for such applications. The propargyl group enables covalent attachment to azide-modified biomolecules via copper-catalyzed or copper-free "click chemistry," while the DOTA cage securely complexes ⁶⁸Ga.
It is critical to note that the tert-butyl (tBu) ester groups are protecting groups for the carboxylates of the DOTA cage. These groups must be removed (deprotected) using strong acid (e.g., trifluoroacetic acid) after conjugation to a targeting molecule and before radiolabeling with ⁶⁸Ga can be performed efficiently. Therefore, this protocol describes the radiolabeling of the resulting deprotected Propargyl-DOTA conjugate. The labeling process involves the incubation of the precursor with ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator under controlled pH and temperature, followed by purification and quality control to ensure the final product is suitable for preclinical research.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the ⁶⁸Ga-labeling of DOTA-conjugated molecules, based on established literature. These values serve as a benchmark for the successful radiolabeling of Propargyl-DOTA conjugates.
Table 1: Optimized Radiolabeling Parameters
| Parameter | Value | Reference |
| Precursor Amount | 10-40 µg (10-50 nmol) | [1] |
| Reaction pH | 3.5 - 4.5 | [2][3] |
| Reaction Temperature | 95 - 100 °C | [2][4] |
| Reaction Time | 5 - 15 minutes | [2][4] |
| Buffer | Sodium Acetate (0.5 - 2.5 M) or HEPES | [2][4][5] |
Table 2: Quality Control Specifications
| Parameter | Specification | Typical Result | Reference |
| Radiochemical Purity (RCP) | ≥ 95% | > 98% | [2] |
| Radiochemical Yield (Decay-Corrected) | > 70% | 75 - 90% | [6] |
| Molar Activity (GBq/µmol) | > 15 GBq/µmol | 18 - 50 GBq/µmol | [2][4] |
| ⁶⁸Ge Breakthrough | < 0.001% | < 0.001% | [4] |
| Final Product pH | 5.5 - 7.5 | ~7.0 | |
| Stability in Serum (2h) | > 95% RCP | > 97% | [2] |
Experimental Protocols
Materials and Equipment
-
Radionuclide: ⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler, ITG).
-
Precursor: Deprotected Propargyl-DOTA-conjugate solution (e.g., 1 mg/mL in water).
-
Reagents:
-
Sodium acetate buffer (1 M, pH 4.5).[3]
-
Trace metal-free water.
-
Trace metal-free hydrochloric acid (HCl, 0.1 M).
-
Ethanol (USP grade).
-
Saline solution (0.9% NaCl, sterile).
-
-
Purification:
-
Sep-Pak® C18 light cartridge.
-
-
Quality Control:
-
Instant Thin-Layer Chromatography (iTLC-SG) strips.
-
Mobile Phase 1: 0.1 M Sodium Citrate, pH 5.5 (for free ⁶⁸Ga).
-
Mobile Phase 2: Acetonitrile/Water (1:1 v/v) (for colloidal ⁶⁸Ga).
-
Radio-HPLC system with a C18 column and a radio-detector.
-
-
Equipment:
-
Lead-shielded hot cell.
-
Dose calibrator.
-
Reaction vial (e.g., 1.5 mL V-vial).
-
Heating block.
-
Vortex mixer.
-
Syringes and sterile needles.
-
Sterile 0.22 µm membrane filter.
-
⁶⁸Ga Elution and Pre-concentration (if required)
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions.
-
For generators with low ⁶⁸Ga concentration, the eluate can be pre-concentrated. A common method involves trapping the ⁶⁸Ga³⁺ on a cation exchange cartridge and eluting it with a small volume of acidified 5 M NaCl solution.[7] This protocol assumes direct use of the eluate fraction with the highest activity.
-
Collect the 1-1.5 mL fraction containing the peak radioactivity into a sterile reaction vial. Quantify the activity using a dose calibrator.
Radiolabeling Procedure
-
To the reaction vial containing the ⁶⁸GaCl₃ eluate (e.g., 500-1000 MBq in ~1 mL 0.1 M HCl), add the required volume of sodium acetate buffer to adjust the pH to 3.5-4.5. For example, add ~150-250 µL of 1 M Sodium Acetate.
-
Add 10-40 µg of the deprotected Propargyl-DOTA-conjugate to the buffered ⁶⁸Ga solution.
-
Gently vortex the reaction mixture.
-
Place the vial in a pre-heated heating block at 95-100 °C for 10 minutes.[2]
-
After incubation, remove the vial and allow it to cool to room temperature.
Purification of ⁶⁸Ga-Propargyl-DOTA
-
Condition the C18 Cartridge: Sequentially pass 5 mL of ethanol and then 10 mL of trace metal-free water through the C18 cartridge. Discard the eluent.
-
Load the Reaction Mixture: Dilute the reaction mixture with ~2 mL of water and load it onto the conditioned C18 cartridge. The ⁶⁸Ga-labeled product will be trapped on the cartridge.
-
Wash the Cartridge: Wash the cartridge with 5-10 mL of water to remove any unreacted, free ⁶⁸Ga and other hydrophilic impurities. Collect the wash as radioactive waste.
-
Elute the Product: Elute the final ⁶⁸Ga-Propargyl-DOTA product from the cartridge using 0.5-1 mL of ethanol.
-
Final Formulation: Dilute the ethanolic solution with 5-10 mL of sterile saline to reduce the ethanol concentration to less than 10% v/v. Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.
Quality Control
-
Radiochemical Purity (RCP) by iTLC:
-
Spot a small aliquot of the final product onto two iTLC strips.
-
Develop one strip using 0.1 M Sodium Citrate (pH 5.5) as the mobile phase. In this system, the ⁶⁸Ga-Propargyl-DOTA complex moves with the solvent front (Rf = 0.9-1.0), while free ⁶⁸Ga remains at the origin (Rf = 0.0-0.1).[2]
-
Develop the second strip using Acetonitrile/Water (1:1). In this system, colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.1), while the product moves with the solvent front (Rf = 0.9-1.0).[2]
-
Analyze the strips using a radio-TLC scanner. RCP is calculated as (Activity of product peak / Total activity) * 100%. The final RCP should be ≥ 95%.
-
-
Radiochemical Purity by Radio-HPLC:
-
Inject an aliquot of the final product into an HPLC system equipped with a C18 column and a radio-detector.
-
A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
The chromatogram should show a single major radioactive peak corresponding to the ⁶⁸Ga-Propargyl-DOTA conjugate, well-separated from any potential free ⁶⁸Ga peak (which typically elutes early).
-
-
Other Tests:
-
Measure the pH of the final product using pH strips.
-
Perform a ⁶⁸Ge breakthrough test according to pharmacopeial methods.
-
For clinical applications, sterility and endotoxin testing are mandatory.
-
Visualizations
Caption: Experimental workflow for ⁶⁸Ga-radiolabeling of Propargyl-DOTA.
Caption: Chelation of ⁶⁸Ga³⁺ by the deprotected Propargyl-DOTA macrocycle.
References
- 1. 68Ga-labelled DOTA-derivatised peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reaction with Propargyl-DOTA-tris(tBu)ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-DOTA-tris(tBu)ester is a key bifunctional chelator used in the field of bioconjugation and radiopharmaceutical development.[1][2][3] Its structure incorporates a propargyl group, which serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with three of its carboxylic acid groups protected as tert-butyl esters.[1] This design allows for the covalent attachment of the DOTA moiety to a wide range of azide-modified biomolecules, such as peptides, proteins, and nanoparticles.
The DOTA cage is a highly efficient chelator for various metal ions, particularly trivalent radiometals like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). This property makes this compound a valuable precursor for the synthesis of radiolabeled bioconjugates for applications in Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[2] The tert-butyl ester protecting groups enhance the solubility of the molecule in organic solvents and are typically removed after the click conjugation and prior to radiolabeling.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidelines for the deprotection of the resulting conjugate, and a general procedure for subsequent radiolabeling.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₅N₅O₇ | [1] |
| Molecular Weight | 613.80 g/mol | |
| Appearance | White to off-white powder | [1] |
| Purity | >95% (typically analyzed by HPLC) | [4][5] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and CH₂Cl₂ | |
| Storage | Store at -20°C for long-term stability |
Table 2: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Condition | Notes |
| Solvent | DMF, DMSO, or a mixture of aqueous buffer and a co-solvent (e.g., t-butanol) | The choice of solvent depends on the solubility of the azide-containing biomolecule. |
| Copper(I) Source | CuSO₄·5H₂O with a reducing agent, or Cu(I) salts like CuBr or CuI | In situ reduction of Cu(II) is common for bioconjugation. |
| Reducing Agent | Sodium Ascorbate | Used in excess to maintain copper in the +1 oxidation state. |
| Copper(I) Ligand | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Ligands accelerate the reaction and protect the biomolecule from oxidative damage.[6] |
| Reactant Ratio | 1.2 - 2.0 equivalents of this compound per azide group | An excess of the DOTA derivative can drive the reaction to completion. |
| Temperature | Room temperature to 50°C | Higher temperatures can increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by LC-MS or HPLC. |
Table 3: Expected Outcomes and Characterization
| Parameter | Expected Result | Analytical Method |
| Reaction Yield | > 80% (can be near-quantitative under optimized conditions) | LC-MS, HPLC |
| Purity of Conjugate | > 95% after purification | HPLC, UPLC |
| Identity Confirmation | Correct molecular weight of the DOTA-biomolecule conjugate | Mass Spectrometry (e.g., ESI-MS) |
| Deprotection Efficiency | Complete removal of t-butyl groups | Mass Spectrometry (monitoring mass shift) |
| Radiolabeling Yield | > 95% | Radio-TLC, Radio-HPLC |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an azide-modified peptide.
Materials:
-
This compound
-
Azide-modified peptide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water (Milli-Q or equivalent)
-
Nitrogen or Argon gas
-
Analytical and preparative HPLC system
-
Mass spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in DMF.
-
Prepare a 10 mM solution of the azide-modified peptide in water or an appropriate buffer. If solubility is an issue, a co-solvent like DMSO can be used.
-
Prepare a 50 mM solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 10 mM solution of TBTA in DMF or DMSO.
-
-
Reaction Setup:
-
In a clean reaction vial, add the azide-modified peptide solution (e.g., 1 µmol).
-
Add 1.5 equivalents of the this compound stock solution (1.5 µmol, 150 µL).
-
Add the TBTA stock solution (e.g., 0.2 equivalents relative to copper).
-
Add the CuSO₄·5H₂O stock solution (e.g., 0.1 equivalents, 0.1 µmol, 2 µL).
-
Gently mix the solution.
-
-
Initiation of the Reaction:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
Add the freshly prepared sodium ascorbate solution (e.g., 1 equivalent, 1 µmol, 10 µL).
-
Seal the reaction vial and protect it from light.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature with gentle stirring or agitation.
-
Monitor the reaction progress by taking small aliquots at different time points (e.g., 1h, 4h, 12h, 24h) and analyzing them by LC-MS. Look for the disappearance of the starting materials and the appearance of the product peak with the expected molecular weight.
-
-
Purification:
-
Once the reaction is complete, purify the DOTA-peptide conjugate using preparative HPLC. The choice of column and gradient will depend on the properties of the peptide.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Protocol 2: Deprotection of the DOTA-tris(tBu)ester Conjugate
This protocol describes the removal of the tert-butyl protecting groups from the DOTA moiety of the purified conjugate.
Materials:
-
Purified DOTA-tris(tBu)ester-peptide conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (Milli-Q or equivalent)
-
Dichloromethane (DCM) (optional)
-
Cold diethyl ether
-
Nitrogen or Argon gas
Procedure:
-
Preparation of the Cleavage Cocktail:
-
Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water. Prepare this solution in a fume hood.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized DOTA-tris(tBu)ester-peptide conjugate in the cleavage cocktail. A common ratio is 1 mg of peptide per 100 µL of cocktail.
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
-
Product Precipitation and Washing:
-
After the deprotection is complete, precipitate the deprotected peptide by adding the reaction mixture dropwise to a centrifuge tube containing cold diethyl ether.
-
A white precipitate should form.
-
Centrifuge the tube to pellet the precipitate.
-
Carefully decant the diethyl ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The deprotected DOTA-peptide conjugate is now ready for radiolabeling. Store at -20°C or -80°C.
-
Protocol 3: General Protocol for Radiolabeling with Gallium-68
This protocol provides a general method for labeling the deprotected DOTA-peptide conjugate with ⁶⁸Ga.
Materials:
-
Deprotected DOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Hydrochloric acid (0.05 M)
-
Metal-free water and vials
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
-
Labeling Reaction:
-
In a metal-free reaction vial, add a specific amount of the deprotected DOTA-peptide conjugate (e.g., 10-50 µg) dissolved in sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer if necessary.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
-
Quality Control:
-
After the incubation, cool the reaction vial to room temperature.
-
Determine the radiochemical purity of the ⁶⁸Ga-DOTA-peptide by radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired level, the product can be purified using a C18 Sep-Pak cartridge.
-
Mandatory Visualization
Caption: Workflow for the synthesis and application of a DOTA-bioconjugate.
Caption: Key components of the CuAAC reaction for bioconjugation.
References
Application Note: Bioconjugation of Peptides with Propargyl-DOTA-tris(tBu)ester via Copper(I)-Catalyzed Click Chemistry
Audience: Researchers, scientists, and drug development professionals in the fields of radiopharmaceuticals, molecular imaging, and peptide chemistry.
Introduction: The development of targeted radiopharmaceuticals relies on the stable and site-specific conjugation of a chelating agent to a biological targeting vector, such as a peptide. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle is a widely used chelator for various diagnostic (e.g., ⁶⁸Ga, ¹¹¹In) and therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radiometals. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bio-orthogonal method for conjugating molecules.[1][2][3][4] This approach allows for the precise ligation of an alkyne-functionalized DOTA derivative, such as Propargyl-DOTA-tris(tBu)ester, to a peptide containing a bio-orthogonal azide group.
This application note provides detailed protocols for the synthesis of an azide-modified peptide, its conjugation to this compound via CuAAC, subsequent deprotection, purification, and final radiolabeling. The use of the tert-butyl ester protected DOTA derivative is crucial as it minimizes the chelation of the copper catalyst, which could otherwise interfere with the subsequent radiolabeling step.[5][6]
Quantitative Data Summary
The following tables summarize typical quantitative results obtained during the synthesis and radiolabeling of DOTA-peptide conjugates prepared via click chemistry. The data is representative and may vary based on the specific peptide sequence and reaction conditions.
Table 1: Reaction Yield and Purity
| Step | Product | Typical Yield (%) | Purity (RP-HPLC) | Analytical Method |
| 1 | Crude Azide-Peptide | > 90% | 70 - 90% | LC-MS |
| 2 | Purified Azide-Peptide | 50 - 70% | > 95% | Analytical RP-HPLC |
| 3 | Crude DOTA-Peptide | > 95% (conjugation) | 60 - 80% | LC-MS |
| 4 | Purified DOTA-Peptide | 40 - 60% (overall) | > 98% | Analytical RP-HPLC, MS |
Table 2: Radiolabeling Efficiency and Specific Activity
| Radionuclide | Precursor | Labeling Efficiency | Radiochemical Purity | Specific Activity |
| Gallium-68 (⁶⁸Ga) | 5-10 nmol DOTA-Peptide | > 95% | > 98% | > 250 Ci/mmol |
| Indium-111 (¹¹¹In) | 1.5-12 nmol DOTA-Peptide | > 98% | > 98% | ~88 MBq/nmol |
| Lutetium-177 (¹⁷⁷Lu) | 5-10 nmol DOTA-Peptide | > 95% | > 98% | Varies by production |
Experimental Workflow and Diagrams
The overall process involves solid-phase peptide synthesis, on-resin click conjugation, cleavage and deprotection, purification, and finally, radiolabeling.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. bachem.com [bachem.com]
- 3. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. qyaobio.com [qyaobio.com]
- 5. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging Probe Development using Propargyl-DOTA-tris(tBu)ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Propargyl-DOTA-tris(tBu)ester for the development of Positron Emission Tomography (PET) imaging probes. This bifunctional chelator is a valuable tool for conjugating the DOTA macrocycle to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. The tert-butyl ester protecting groups allow for controlled synthesis and are subsequently removed to enable radiolabeling with PET radionuclides, most notably Gallium-68 (⁶⁸Ga).
Introduction to this compound in PET Probe Development
This compound is a key reagent in the modular synthesis of targeted PET imaging agents. The propargyl group provides a reactive handle for conjugation to azide-functionalized targeting vectors such as peptides, antibodies, or small molecules. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage is a highly efficient chelator for various radiometals, with ⁶⁸Ga being of particular interest due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its favorable decay characteristics for PET imaging.[1] The tris(tBu)ester protection of the DOTA carboxylates prevents their interference during the conjugation step and allows for purification of the conjugate before the final deprotection and radiolabeling steps.[2][3]
The overall workflow involves a three-stage process:
-
Conjugation: Covalent attachment of this compound to an azide-modified biomolecule via CuAAC click chemistry.
-
Deprotection: Removal of the tert-butyl ester protecting groups to yield the DOTA-conjugated biomolecule.
-
Radiolabeling: Chelation of a PET radionuclide, such as ⁶⁸Ga, to the DOTA moiety of the purified and deprotected conjugate.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-modified biomolecule.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., peptide, antibody fragment)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I) stabilizing ligand
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a mixture with water/buffer)
-
Purification system (e.g., HPLC, solid-phase extraction)
Procedure:
-
Dissolve the azide-modified biomolecule and a slight molar excess (e.g., 1.2 equivalents) of this compound in the chosen solvent.
-
In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and the stabilizing ligand (e.g., THPTA) in a 1:5 molar ratio in water or buffer.
-
Add the copper catalyst solution to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 5 mM final concentration).
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized for the specific biomolecule. The reaction can be monitored by analytical HPLC or mass spectrometry.
-
Upon completion, purify the DOTA-tris(tBu)ester-conjugated biomolecule using an appropriate method such as reversed-phase HPLC or solid-phase extraction to remove unreacted starting materials and the copper catalyst.
Protocol 2: Deprotection of tert-Butyl Esters
This protocol outlines the removal of the t-butyl protecting groups from the DOTA-conjugated biomolecule.
Materials:
-
Purified DOTA-tris(tBu)ester-conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM) or other suitable solvent
-
Diethyl ether (cold)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Dissolve the purified DOTA-tris(tBu)ester-conjugated biomolecule in a suitable solvent like DCM.
-
Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.[3]
-
Add the cleavage cocktail to the dissolved conjugate and stir at room temperature for 2-4 hours. The progress of the deprotection can be monitored by HPLC.
-
After completion, precipitate the deprotected DOTA-conjugated biomolecule by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product and discard the supernatant.
-
Wash the pellet with cold diethyl ether two to three times to remove residual TFA and scavengers.
-
Dry the final deprotected DOTA-conjugated biomolecule, for example, by lyophilization. The product should be stored under inert gas at a low temperature.
Protocol 3: ⁶⁸Ga-Radiolabeling of the DOTA-Conjugated Biomolecule
This protocol describes the final radiolabeling step to produce the ⁶⁸Ga-PET probe.
Materials:
-
Deprotected DOTA-conjugated biomolecule
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate or other suitable buffer
-
Heating block or microwave synthesizer
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
Ethanol
-
Saline solution
-
Sterile filter (0.22 µm)
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a reaction vial, dissolve the deprotected DOTA-conjugated biomolecule (typically 5-50 µg, depending on the desired specific activity) in a suitable buffer (e.g., sodium acetate) to adjust the pH to 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the vial containing the DOTA-conjugate.
-
Heat the reaction mixture at 95°C for 5-15 minutes.[4] Alternatively, microwave synthesis can be employed for faster labeling.
-
After the incubation period, cool the reaction vial.
-
Purify the ⁶⁸Ga-DOTA-bioconjugate using an SPE cartridge. Pre-condition the cartridge with ethanol and then with water. Load the reaction mixture onto the cartridge, wash with water to remove unchelated ⁶⁸Ga, and then elute the final product with a small volume of ethanol/water mixture.
-
Perform quality control of the final product using radio-TLC or radio-HPLC to determine the radiochemical purity and specific activity.
-
The purified ⁶⁸Ga-labeled probe should be formulated in a physiologically compatible solution (e.g., saline) and passed through a sterile filter before in vivo use.
Data Presentation
The following tables summarize representative quantitative data for the development of ⁶⁸Ga-labeled PET probes using DOTA-conjugates. Note that specific values can vary depending on the biomolecule, reaction conditions, and purification methods.
Table 1: Representative Radiolabeling Performance of ⁶⁸Ga-DOTA-Peptides
| Parameter | DOTATOC | NODAGA-RGD | TRAP(RGD)₃ | Reference |
| Precursor Amount (nmol) | 5 | 1 | 0.1 | [4][5] |
| Radiochemical Yield (%) | >95 | >95 | >95 | [4][5] |
| Specific Activity (GBq/µmol) | ~250 | ~1000 | ~5000 | [4][5] |
| Labeling Temperature (°C) | 95 | 95 | 95 | [4] |
| Labeling Time (min) | 5 | 5 | 5 | [4] |
Table 2: Representative in vivo Biodistribution of ⁶⁸Ga-DOTA-Peptides in Mice at 1-hour post-injection (%ID/g)
| Organ | ⁶⁸Ga-DOTA-TATE | ⁶⁸Ga-DOTA-Re(Arg¹¹)CCMSH | Reference |
| Blood | 0.2 ± 0.1 | 0.44 ± 0.11 | [6] |
| Tumor | High (receptor-dependent) | 6.27 ± 1.60 | [6] |
| Kidneys | 15.3 ± 4.2 | Low | [6] |
| Liver | 2.1 ± 0.5 | 0.82 ± 0.21 | [6] |
| Muscle | 0.3 ± 0.1 | 0.07 ± 0.02 | [6] |
| Spleen | 1.8 ± 0.9 | 0.25 ± 0.07 | [6] |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Overall workflow for PET probe synthesis.
Caption: Mechanism of action for a targeted PET probe.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. Development of high-specific-activity (68)Ga-labeled DOTA-rhenium-cyclized alpha-MSH peptide analog to target MC1 receptors overexpressed by melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of t-Bu Esters from DOTA Chelators
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are macrocyclic chelators of paramount importance in the fields of nuclear medicine, magnetic resonance imaging (MRI), and targeted radionuclide therapy.[1][2] The synthesis of DOTA-bioconjugates often involves the use of protected forms of the chelator to allow for selective functionalization. One of the most common protecting groups for the carboxyl moieties of DOTA is the tert-butyl (t-Bu) ester. The t-Bu esters are stable under many synthetic conditions but can be efficiently removed under acidic conditions, a critical step to enable the final metal chelation.[1]
This document provides detailed protocols for the deprotection of t-Bu esters from DOTA chelators, primarily focusing on the widely used trifluoroacetic acid (TFA)-mediated method. It also includes information on reaction monitoring, work-up, purification, and quantitative data compiled from various sources.
Deprotection Mechanism
The cleavage of t-Bu esters with TFA proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid. The t-butyl cation can then be deprotonated by the trifluoroacetate anion to form isobutylene gas or react with the trifluoroacetate to form tert-butyl trifluoroacetate.[3][4] The use of excess TFA drives the reaction to completion.
Quantitative Data Summary
The following table summarizes representative quantitative data for the deprotection of t-Bu esters from various DOTA derivatives using trifluoroacetic acid. It is important to note that yields are highly dependent on the specific substrate, scale, and purification method.
| Substrate | Deprotection Conditions | Reaction Time | Yield | Purity | Reference(s) |
| DOTA-tris(t-Bu ester)-peptide conjugate (on resin) | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) at ambient temperature | 3 h | 62.6% | ≥99% | [5] |
| DO3A-t-Bu-ester derivative | 80% TFA in Dichloromethane (DCM) | Not specified | 75% | Confirmed by ¹H-NMR | [6] |
| Ugi product with t-Bu ester | Dichloromethane/TFA (1:1) at room temperature | 5 h | High | Used without further purification | [7] |
| Gd-DO3A-t-Bu-ester derivative | TFA in DCM | Not specified | 77% | Not specified | [8] |
| DOTA-peptide conjugate (on resin) | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | 3 h | 46% | ≥99% | [5] |
Experimental Protocols
Protocol 1: Standard TFA Deprotection of DOTA-tris(t-Bu ester) Conjugates
This protocol describes a general procedure for the deprotection of a DOTA-tris(t-Bu ester) conjugated to a peptide or other biomolecule.
Materials:
-
DOTA-tris(t-Bu ester) conjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Diethyl ether, cold
-
Centrifuge
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolution: Dissolve the DOTA-tris(t-Bu ester) conjugate in anhydrous DCM.
-
Scavenger Addition (Optional but Recommended): If the conjugate contains sensitive functional groups susceptible to alkylation by the t-butyl cation, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v).
-
TFA Addition: Slowly add trifluoroacetic acid to the reaction mixture. A common ratio is 1:1 TFA to DCM, although neat TFA can also be used.[7][9]
-
Reaction: Stir the reaction mixture at room temperature for 2 to 5 hours. The reaction progress can be monitored by analytical HPLC or mass spectrometry.[10]
-
TFA Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with DCM or toluene several times.
-
Precipitation: Dissolve the oily residue in a minimal amount of a suitable solvent (e.g., water or a small amount of DCM) and precipitate the deprotected product by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the product. Decant the ether and wash the pellet with cold diethyl ether two to three more times to remove residual scavengers and byproducts.[11]
-
Drying: Dry the final product under vacuum.
Protocol 2: On-Resin Cleavage and Deprotection for Solid-Phase Peptide Synthesis
This protocol is suitable for peptides synthesized on a solid support where the final step is cleavage from the resin and simultaneous deprotection of the DOTA t-Bu esters.
Materials:
-
Peptidyl-resin functionalized with DOTA-tris(t-Bu ester)
-
Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)[5]
-
Dichloromethane (DCM) for washing
-
Diethyl ether, cold
-
Filtration apparatus
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DCM in a reaction vessel.
-
Cleavage and Deprotection: Drain the DCM and add the cleavage cocktail to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Peptide Collection: Filter the solution to collect the cleaved and deprotected peptide. Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
Precipitation: Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Isolation and Washing: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether multiple times.[11]
-
Drying: Dry the purified peptide under vacuum.
Analytical Monitoring
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The progress of the deprotection can be monitored by ¹H-NMR. The disappearance of the characteristic singlet peak of the t-butyl protons at approximately 1.4-1.5 ppm indicates the completion of the reaction.[6]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF MS can be used to confirm the identity of the deprotected product by observing the expected molecular weight.[2][5][12]
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is a powerful tool to monitor the disappearance of the starting material and the appearance of the more polar deprotected product.
Purification
The crude deprotected DOTA chelator or its conjugate is typically purified by semi-preparative or preparative reverse-phase HPLC.[5] A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%) to ensure good peak shape. The fractions containing the pure product are collected, combined, and lyophilized to yield the final product as a white, fluffy powder.
Visualization of Experimental Workflow
Caption: Experimental workflow for t-Bu ester deprotection.
References
- 1. Modular Synthesis of DOTA-Metal based PSMA Targeted Imaging Agents for MRI and PET of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry characterization of DOTA-Nimotuzumab conjugate as precursor of an innovative β- tracer suitable in radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-DOTA in Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Propargyl-DOTA, a bifunctional chelator, in the development of radiopharmaceuticals. The inclusion of a propargyl group enables the site-specific conjugation of the DOTA chelator to targeting biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This methodology allows for the modular construction of radiolabeled targeting agents for applications in nuclear medicine, including PET imaging and targeted radionuclide therapy.
Overview of Propargyl-DOTA in Radiopharmaceutical Development
Propargyl-DOTA serves as a critical building block for the synthesis of advanced radiopharmaceuticals. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety is a highly versatile chelator capable of stably coordinating a wide range of diagnostic and therapeutic radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu).[1] The propargyl group provides a reactive handle for covalent attachment to an azide-modified targeting vector, such as a peptide, antibody, or small molecule, through the CuAAC reaction.[2] This "click" conjugation strategy offers high yields, specificity, and compatibility with sensitive biological molecules.[3]
The overall workflow for creating a radiopharmaceutical using Propargyl-DOTA is depicted below.
Experimental Protocols
Synthesis of Mono-Propargyl-DOTA (Representative Protocol)
Materials:
-
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (DO3A-tBu-ester)
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Alkylation:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tri-tert-butyl DOTA (1 equivalent) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (3 equivalents).
-
To this suspension, add propargyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the tri-protected Propargyl-DOTA.
-
-
Deprotection:
-
Dissolve the purified, protected Propargyl-DOTA in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 4-6 hours. Monitor the deprotection by LC-MS.
-
Evaporate the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the final product, Propargyl-DOTA, as a TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Radiolabeling of DOTA-Conjugates
The following are generalized protocols for radiolabeling DOTA-conjugated biomolecules with common radiometals. Optimization of pH, temperature, and precursor concentration may be necessary for specific conjugates.
2.2.1. Radiolabeling with Gallium-68 (⁶⁸Ga)
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
DOTA-conjugated peptide (or other targeting vector)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification (optional)
-
Ethanol
-
Saline
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg) dissolved in sterile water.
-
Add sodium acetate buffer to adjust the pH to 3.5-4.5.[6]
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Heat the reaction mixture at 95-100°C for 5-15 minutes.[7]
-
After cooling, the radiolabeled product can be purified using a C18 Sep-Pak cartridge.
-
Quality control should be performed using radio-TLC or radio-HPLC to determine radiochemical purity.
2.2.2. Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTA-conjugated peptide
-
Ammonium acetate or sodium acetate buffer (0.1-0.5 M, pH 4.5-5.5)
-
Ascorbic acid or gentisic acid (optional, as radical scavenger)
-
Heating block or water bath
Procedure:
-
In a sterile reaction vial, dissolve the DOTA-conjugated peptide (typically 20-100 µg) in the chosen buffer.
-
Add an antioxidant like ascorbic acid if the peptide is susceptible to radiolysis.[8]
-
Add the ¹⁷⁷LuCl₃ solution to the vial.
-
Heat the reaction mixture at 95-100°C for 15-30 minutes.[9][10]
-
After cooling, perform quality control using radio-TLC or radio-HPLC. Purification is often not necessary if high radiochemical purity is achieved.
2.2.3. Radiolabeling with Copper-64 (⁶⁴Cu)
Materials:
-
⁶⁴CuCl₂ solution
-
DOTA-conjugated peptide or antibody
-
Ammonium acetate or sodium acetate buffer (0.1 M, pH 5.5-6.5)
-
Heating block or water bath (may not be necessary)
Procedure:
-
In a sterile reaction vial, dissolve the DOTA-conjugated molecule in the buffer.
-
Add the ⁶⁴CuCl₂ solution.
-
Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37-40°C) for 15-60 minutes. Higher temperatures may be required for some DOTA-conjugates.[11][12]
-
Perform quality control using radio-TLC or radio-HPLC. Purification can be done using size-exclusion chromatography (for antibodies) or a C18 Sep-Pak cartridge (for peptides).
Table 1: Typical Radiolabeling Conditions for DOTA-Conjugates
| Radiometal | Precursor Amount | Buffer | pH | Temperature (°C) | Time (min) | Typical RCP (%) |
| ⁶⁸Ga | 10-50 µg | Sodium Acetate | 3.5 - 4.5 | 95 - 100 | 5 - 15 | >95 |
| ¹⁷⁷Lu | 20-100 µg | Ammonium/Sodium Acetate | 4.5 - 5.5 | 95 - 100 | 15 - 30 | >98 |
| ⁶⁴Cu | 50-200 µg | Ammonium/Sodium Acetate | 5.5 - 6.5 | 25 - 40 | 15 - 60 | >95 |
RCP: Radiochemical Purity
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between a Propargyl-DOTA functionalized chelator (or a radiolabeled Propargyl-DOTA conjugate) and an azide-modified peptide.
Materials:
-
Propargyl-DOTA (or its conjugate)
-
Azide-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7-8)
Procedure:
-
Prepare stock solutions of all reagents. For example, 10 mM CuSO₄, 50 mM sodium ascorbate (freshly prepared), and 50 mM THPTA.
-
In a reaction vial, dissolve the azide-modified peptide and Propargyl-DOTA in the buffer.
-
Add the THPTA ligand to the mixture.
-
Add CuSO₄.
-
Initiate the reaction by adding sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[13][14]
-
The reaction can be monitored by LC-MS.
-
Purify the final conjugate using HPLC or size-exclusion chromatography.
Stability Studies
The stability of the radiolabeled conjugate is crucial for its in vivo performance. Stability should be assessed both in vitro and in vivo.
In Vitro Stability Protocol
Materials:
-
Radiolabeled DOTA-conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human serum
-
50 mM DTPA solution
Procedure:
-
Incubate the radiolabeled conjugate in PBS and human serum at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take aliquots of the incubation mixture.
-
For serum samples, precipitate proteins (e.g., with ethanol) and centrifuge.
-
Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.
-
A DTPA challenge study can also be performed by adding an excess of DTPA to the radiolabeled conjugate solution and incubating at 37°C to assess the kinetic inertness of the complex.
In Vivo Stability
While a detailed protocol for in vivo stability is beyond the scope of these notes, it typically involves injecting the radiolabeled compound into an animal model and analyzing blood and urine samples at different time points by radio-HPLC to identify the parent compound and any radiolabeled metabolites.[15][16]
Table 2: In Vitro Stability of Radiolabeled DOTA-Conjugates
| Radiopharmaceutical | Medium | Time (h) | Intact Compound (%) | Reference |
| ⁶⁸Ga-DOTA-TBIA101 | Human Serum | 3 | >97.2 | [7] |
| ¹⁷⁷Lu-DOTA-Bombesin | Human Serum | 168 | >98 | [9] |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | Rat Serum | 48 | 93.9 | [12] |
| ¹⁷⁷Lu-DOTATATE | Human Plasma | 24 | 23 ± 5 | [15] |
Note: The stability of radiopharmaceuticals can vary significantly depending on the specific targeting molecule and the linker used.
Conclusion
Propargyl-DOTA is a valuable tool for the development of targeted radiopharmaceuticals. Its ability to be conjugated to biomolecules via the efficient and reliable CuAAC "click" reaction allows for a modular and flexible approach to creating novel imaging and therapeutic agents. The protocols and data presented here provide a foundation for researchers to utilize Propargyl-DOTA in their radiopharmaceutical development programs. It is important to note that optimization of reaction conditions and thorough characterization of the final products are essential for successful clinical translation.
References
- 1. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. scispace.com [scispace.com]
- 4. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach [mdpi.com]
- 12. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Propargyl-DOTA-tris(tBu)ester in the Development of Advanced MRI Contrast Agents
Introduction
Propargyl-DOTA-tris(tBu)ester is a key bifunctional chelator used in the development of next-generation magnetic resonance imaging (MRI) contrast agents. Its structure incorporates the robust DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, which forms highly stable complexes with paramagnetic ions like gadolinium(III) (Gd³⁺), essential for T1-weighted imaging. The propargyl group serves as a versatile handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent conjugation of the DOTA moiety to a wide array of biomolecules. This targeted delivery of Gd³⁺ enhances image contrast at specific biological sites, allowing for molecular imaging of physiological and pathological processes. The tris(tBu)ester groups protect the carboxylates of the DOTA cage during synthesis and conjugation, and are subsequently cleaved to allow for efficient metal chelation. This document provides detailed application notes and protocols for the use of this compound in the synthesis of targeted MRI contrast agents.
Data Presentation
The efficacy of an MRI contrast agent is primarily determined by its relaxivity (r₁), which is a measure of its ability to increase the relaxation rate of water protons. The following tables summarize relaxivity data for various DOTA-based contrast agents, providing context for the expected performance of agents derived from this compound. It is important to note that the relaxivity of a final contrast agent will depend on the nature of the conjugated biomolecule and the local microenvironment.
Table 1: Longitudinal Relaxivity (r₁) of Various Gd³⁺-DOTA Derivatives
| Compound | Magnetic Field (T) | Temperature (°C) | Solvent | r₁ (mM⁻¹s⁻¹) | Reference |
| Gd-DOTA | 1.4 | 37 | Water | ~3.2-5.2 | [1][2] |
| (TSAP)Gd-LS | 1.4 | 37 | Water | 7.4 | [1][2] |
| (SAP)Gd-LS | 1.4 | 37 | Water | 14.5 | [1][2] |
| (SAP)Gd-T | 1.4 | 37 | Water | 5.2 | [1][2] |
| Gd-ESMA (free) | 1.5 | N/A | N/A | 4.5 | [3] |
| Gd-ESMA (bound to elastin) | 1.5 | N/A | N/A | 13.7 | [3] |
| SBK2-Lys-(Gd-DOTA) | 1.41 | N/A | N/A | 8.4 | [3] |
| Gd-daa3 | Not Specified | 37 | HEPES-buffered saline | Not Specified | [4] |
| PAA-EOB-GdA | Not Specified | 37 | Water | 37.87 | [5] |
| PAA-EOB-GdB | Not Specified | 37 | Water | 25.75 | [5] |
N/A: Not available in the provided search results.
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₁H₅₅N₅O₇ | [6] |
| Molecular Weight | 613.8 g/mol (as free base) | [6] |
| Appearance | White Powder | [6] |
| CAS Number | 911197-00-7 | [6] |
Experimental Protocols
The following protocols are generalized methodologies based on common practices in the field for the use of this compound and similar compounds. Researchers should optimize these protocols for their specific applications.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through the alkylation of a tri-protected DOTA derivative, such as DO3A-tris(tBu)ester, with a propargyl-containing electrophile.[7]
Materials:
-
DO3A-tris(tBu)ester
-
Propargyl bromide or N-(2-propynyl)chloroacetamide
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Potassium bicarbonate (KHCO₃) or another suitable base
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve DO3A-tris(tBu)ester in anhydrous DMF under an inert atmosphere (argon or nitrogen).
-
Add potassium bicarbonate to the solution.
-
Slowly add a solution of the propargyl-containing electrophile (e.g., propargyl bromide) in DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for 12-24 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Gd³⁺ Complexation of this compound Conjugate
This protocol describes the complexation of Gd³⁺ with the DOTA moiety after it has been conjugated to a biomolecule and the tBu ester groups have been removed.
Materials:
-
Propargyl-DOTA-conjugated biomolecule (with deprotected carboxylates)
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) or Gadolinium(III) oxide (Gd₂O₃)
-
Deionized water or an appropriate buffer (e.g., acetate buffer)
-
pH meter
-
Heating source (e.g., water bath)
-
Size exclusion chromatography media or dialysis membrane for purification
Procedure:
-
Dissolve the deprotected DOTA-conjugated biomolecule in deionized water or a suitable buffer.
-
Adjust the pH of the solution to between 5.5 and 6.5 using a dilute acid or base.
-
Add a stoichiometric amount of GdCl₃·6H₂O or Gd₂O₃ to the solution.
-
Heat the reaction mixture to 80-100 °C for 4-12 hours to facilitate complexation.[8]
-
Monitor the complexation by checking for free Gd³⁺ using a xylenol orange test.
-
Once complexation is complete, purify the Gd³⁺-DOTA-conjugated biomolecule to remove any unchelated Gd³⁺. This can be achieved by size exclusion chromatography or dialysis.
-
Lyophilize the purified product to obtain the final MRI contrast agent.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate the this compound to a biomolecule containing an azide group.
Materials:
-
This compound
-
Azide-functionalized biomolecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent system (e.g., a mixture of water and t-butanol or DMF)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Dissolve the azide-functionalized biomolecule and this compound in the chosen solvent system.
-
Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, mass spectrometry).
-
Upon completion, purify the conjugated product using a suitable method such as size exclusion chromatography, reversed-phase HPLC, or dialysis.
Protocol 4: Deprotection of tert-Butyl Esters
The tris(tBu)ester groups must be removed to allow for efficient chelation of Gd³⁺.
Materials:
-
DOTA-tris(tBu)ester conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or another suitable solvent
-
Triethylsilane (TES) or another scavenger (optional, to prevent side reactions)
-
Rotary evaporator
Procedure:
-
Dissolve the DOTA-tris(tBu)ester conjugated biomolecule in DCM.
-
Add TFA to the solution (typically in a ratio of 1:1 with DCM, but this may need optimization).
-
If the biomolecule is sensitive to acid-catalyzed side reactions, a scavenger like TES can be added.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by HPLC or mass spectrometry.
-
Once the reaction is complete, remove the TFA and solvent under reduced pressure.
-
The deprotected product can be purified if necessary, often by precipitation or lyophilization.
Visualizations
Caption: Structure of this compound.
Caption: Synthesis workflow for a targeted MRI agent.
Caption: Conceptual pathway for targeted MRI.
References
- 1. Design and synthesis of chiral DOTA-based MRI contrast agents with remarkable relaxivities | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 2. Design and synthesis of chiral DOTA-based MRI contrast agents with remarkable relaxivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Strategy for Developing High-Performance Polymeric Gadolinium-Based MRI Contrast Agents for Vascular and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 7. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Synthesis of Propargyl-DOTA-tris(tBu)ester: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Propargyl-DOTA-tris(tBu)ester is a critical step in the development of advanced radiopharmaceuticals and molecular imaging agents. Achieving a high yield of this versatile bifunctional chelator is paramount for efficient and cost-effective research and development. This technical support center provides a comprehensive guide to troubleshoot common issues, optimize reaction conditions, and answer frequently asked questions related to the synthesis of this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time, low temperature, or suboptimal base/solvent combination. 2. Degradation of reagents: Propargyl bromide can be unstable. The DOTA-tris(tBu)ester starting material may be of poor quality. 3. Moisture in the reaction: Water can hydrolyze the ester groups and interfere with the alkylation reaction. 4. Over-alkylation: Multiple propargyl groups may attach to the DOTA macrocycle. | 1. Optimize reaction conditions: See the "Experimental Protocols" and "Data Presentation" sections for recommended parameters. Consider increasing the reaction time and/or temperature. 2. Use fresh reagents: Ensure the propargyl bromide is freshly distilled or from a new bottle. Verify the purity of the DOTA-tris(tBu)ester. 3. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Control stoichiometry: Use a slight excess of propargyl bromide (e.g., 1.1-1.5 equivalents). Monitor the reaction closely by TLC or LC-MS to avoid the formation of di- or tri-propargylated products. |
| Presence of Multiple Spots on TLC/LC-MS | 1. Incomplete reaction: Presence of starting material. 2. Side reactions: Formation of over-alkylated products or other byproducts. 3. Degradation of product: The propargyl group can be sensitive to certain conditions. | 1. Increase reaction time or temperature. 2. Optimize stoichiometry and reaction conditions. 3. Purify the crude product carefully using column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient). |
| Difficult Purification | 1. Close polarity of product and byproducts: Over-alkylated products can be difficult to separate from the desired mono-propargylated product. 2. Streaking on silica gel: The amine groups in the DOTA macrocycle can interact strongly with the silica gel. | 1. Use a high-resolution column chromatography system. Consider using a different stationary phase if separation is challenging. 2. Add a small amount of a basic modifier (e.g., triethylamine, typically 0.1-1%) to the eluent to reduce tailing. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the N-alkylation of DOTA-tris(tBu)ester with propargyl bromide?
A1: A non-nucleophilic, hindered base is generally preferred to minimize side reactions. Diisopropylethylamine (DIPEA) is a commonly used and effective base for this reaction. Other bases such as potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like acetonitrile.
Q2: Which solvent is most suitable for this synthesis?
A2: Polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) are good choices as they effectively dissolve the reactants and facilitate the Sₙ2 reaction. Acetonitrile is often preferred due to its lower boiling point, which simplifies removal during workup.
Q3: What is a typical reaction time and temperature for the propargylation?
A3: The reaction is typically carried out at a temperature ranging from room temperature to 60-70 °C. Reaction times can vary from a few hours to overnight (12-24 hours). It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q4: How can I monitor the progress of the reaction?
A4: TLC is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of a moderately polar solvent and a non-polar solvent, such as 10% methanol in dichloromethane or a gradient of ethyl acetate in hexane. The product, being more non-polar than the starting DOTA-tris(tBu)ester, will have a higher Rf value. Staining with ninhydrin can help visualize the amine-containing spots. LC-MS is a more definitive method to track the disappearance of starting material and the appearance of the product peak with the expected mass.
Q5: What are the key considerations for the purification of this compound?
A5: Column chromatography on silica gel is the standard method for purification. To prevent tailing of the amine-containing compounds, it is often beneficial to add a small amount of a volatile base like triethylamine (0.1-1%) to the eluent. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will provide the best separation.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of DOTA-tris(tBu)ester, the precursor to this compound. While specific yield data for the propargylation step can vary, a well-optimized reaction can be expected to proceed with high conversion.
| Parameter | Condition 1 | Condition 2 | Reported Yield of DOTA-tris(tBu)ester | Reference |
| Starting Material | Cyclen | Cyclen | ||
| Alkylating Agent | tert-Butyl bromoacetate | tert-Butyl bromoacetate | ||
| Base | K₂CO₃ | NaHCO₃ | ||
| Solvent | Acetonitrile | Acetonitrile/Water | ||
| Temperature | 70 °C | Reflux | >90% | Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl) |
| Reaction Time | 12 hours | 24 hours |
Note: The yield of the subsequent propargylation step is typically high but can be influenced by the purity of the DOTA-tris(tBu)ester starting material and the optimization of the reaction conditions as outlined in the troubleshooting guide.
Experimental Protocols
Synthesis of DOTA-tris(tBu)ester
This protocol is adapted from a high-yield synthesis method.
-
Reaction Setup: To a solution of cyclen (1 equivalent) in acetonitrile, add potassium carbonate (K₂CO₃, 3.5 equivalents).
-
Addition of Alkylating Agent: Slowly add a solution of tert-butyl bromoacetate (3.3 equivalents) in acetonitrile to the cyclen suspension at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield DOTA-tris(tBu)ester as a white solid.
Synthesis of this compound
-
Reaction Setup: Dissolve DOTA-tris(tBu)ester (1 equivalent) in anhydrous acetonitrile. Add diisopropylethylamine (DIPEA, 2-3 equivalents).
-
Addition of Propargylating Agent: Slowly add propargyl bromide (1.1-1.5 equivalents, typically an 80 wt. % solution in toluene) to the reaction mixture at room temperature under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours or heat to 50-60 °C for a few hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane or methanol in dichloromethane (with 0.1% triethylamine) to afford this compound.
Visualizations
Caption: Reaction scheme for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Technical Support Center: Purifying Propargyl-DOTA-tris(tBu)ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Propargyl-DOTA-tris(tBu)ester.
Troubleshooting Guides
Purification of this compound can be challenging due to its unique chemical properties. The following guides address common issues encountered during column chromatography and High-Performance Liquid Chromatography (HPLC) purification.
Column Chromatography
Issue: Poor Separation of the Product from Starting Materials or Byproducts
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the target compound from impurities. Perform small-scale analytical Thin Layer Chromatography (TLC) with various solvent systems (e.g., gradients of dichloromethane/methanol, ethyl acetate/hexanes with a small percentage of triethylamine) to identify the ideal mobile phase for separation. |
| Co-elution with Unreacted Cyclen or Tris(tBu)ester Starting Material | Unreacted starting materials can have similar polarities to the product. Consider using a different stationary phase, such as alumina, or employing a step-gradient elution to improve separation. A polar solvent wash can sometimes remove highly polar impurities before eluting the product. |
| Formation of Stereoisomers | The synthesis of DOTA derivatives can sometimes result in the formation of stereoisomers which may be difficult to separate by standard column chromatography.[1][2] If isomeric separation is critical, HPLC is the recommended method. |
| Product Degradation on Silica Gel | The slightly acidic nature of silica gel can potentially lead to the degradation of acid-sensitive compounds. To mitigate this, consider neutralizing the silica gel with a small amount of a non-polar amine like triethylamine in the slurry or the mobile phase. |
Issue: Product Streaking or Tailing on TLC and Column
| Potential Cause | Recommended Solution |
| Interaction with Silica Gel | The amine groups in the DOTA macrocycle can interact with the acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to the mobile phase can help to minimize these interactions and improve peak shape. |
| Incomplete Dissolution of the Sample | If the sample is not fully dissolved before loading onto the column, it can lead to streaking. Ensure complete dissolution in a minimal amount of the mobile phase or a slightly stronger solvent before loading. |
| Column Overloading | Loading too much sample onto the column can lead to band broadening and tailing. As a general rule, the amount of crude material should be 1-5% of the weight of the stationary phase. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of the mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica bed.
-
Elution: Begin elution with the determined solvent system, starting with a less polar mixture and gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for HPLC Purification
-
Column Selection: A reverse-phase C18 column is commonly used for the purification of DOTA derivatives.[3]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to improve peak shape.[4][5]
-
Gradient Selection: A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating the product from impurities.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
-
Injection and Fraction Collection: Inject the sample onto the HPLC system and collect fractions corresponding to the product peak, which is monitored by a UV detector.
-
Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) to obtain the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the purification of this compound?
A1: Common impurities include unreacted starting materials such as cyclen and the tris(tBu)ester precursor. Additionally, byproducts from side reactions, such as the formation of compounds with multiple propargyl groups or incomplete alkylation of the cyclen ring, can be present. The presence of stereoisomers is also a possibility.[1][2]
Q2: My purified product shows multiple spots on TLC even after column chromatography. What could be the reason?
A2: This could be due to several factors. You might be observing stereoisomers which are difficult to separate by standard column chromatography.[1][2] Alternatively, the compound may be degrading on the TLC plate. Try developing the TLC plate in a chamber saturated with the vapor of a basic compound like triethylamine to minimize streaking and decomposition. If isomers are suspected, HPLC is the recommended purification technique.
Q3: Is it necessary to use HPLC for purification, or is column chromatography sufficient?
A3: While column chromatography can be effective for removing major impurities and unreacted starting materials, achieving high purity (>95%) often requires preparative HPLC.[4] HPLC offers superior resolution, which is particularly important for separating closely related impurities and potential stereoisomers.
Q4: How can I confirm the purity and identity of my final product?
A4: The purity of this compound can be assessed by analytical HPLC. The identity of the compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to ensure the correct molecular weight and structure.
Q5: I am observing a broad peak for my product during HPLC analysis. How can I improve the peak shape?
A5: Peak broadening in HPLC can be caused by several factors. Ensure your mobile phase is properly degassed. Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve the peak shape of amine-containing compounds like DOTA derivatives by reducing interactions with the stationary phase. Optimizing the gradient and flow rate can also help in achieving sharper peaks.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A decision-making diagram for troubleshooting poor separation during the purification process.
References
- 1. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44 - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04655K [pubs.rsc.org]
- 2. "Isomerism in Benzyl-DOTA Derived Bifunctional Chelators: Implications " by Katherine M. Payne and Mark Woods [pdxscholar.library.pdx.edu]
- 3. EP4077288B1 - Chromatographic separation of metals using dota-based chelators - Google Patents [patents.google.com]
- 4. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Chemistry for DOTA Conjugation
Welcome to the technical support center for DOTA conjugation via click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using copper-catalyzed click chemistry (CuAAC) to conjugate DOTA to biomolecules?
A1: The primary challenge with CuAAC for DOTA conjugation is the high affinity of the DOTA macrocycle for the copper(I) catalyst. This can lead to the sequestration of the catalyst, thereby inhibiting the cycloaddition reaction. Consequently, this interference can also complicate subsequent radiolabeling steps by occupying the DOTA chelate, which reduces the specific radioactivity of the final product.[1] Complete removal of the copper catalyst after the reaction can also be difficult and may require harsh conditions that can damage sensitive biomolecules like RNA aptamers.[1]
Q2: When is it preferable to use copper-free click chemistry (SPAAC) for DOTA conjugation?
A2: Copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly recommended for DOTA conjugations to avoid the complications associated with copper catalysis.[1][2] SPAAC is ideal when working with sensitive biomolecules that could be damaged by copper or the conditions required for its removal.[1] It is also the preferred method when high specific radioactivity of the final radiolabeled DOTA conjugate is critical, as there is no risk of copper occupying the chelation site.[1]
Q3: My CuAAC reaction for DOTA conjugation has a low yield. What are the potential causes and solutions?
A3: Low yields in DOTA-CuAAC reactions can stem from several factors:
-
Copper Chelation by DOTA: As DOTA can chelate the Cu(I) catalyst, you may need to use a stoichiometric amount or even an excess of the copper salt.[3]
-
Inefficient Catalyst System: The Cu(I) catalyst can be sensitive to oxygen.[4][5] Ensure that your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solutions are thoroughly degassed.[6][7] The use of a copper-stabilizing ligand, such as THPTA or TBTA, is crucial to protect the Cu(I) from oxidation and improve catalytic efficiency.[8][9]
-
Poor Solubility: If your biomolecule or DOTA derivative has poor solubility in the reaction mixture, consider using a different solvent system, such as aqueous mixtures with DMSO, DMF, or t-BuOH.[7][9] Gentle heating might also improve solubility and reaction rates.[9]
Q4: How can I effectively remove the copper catalyst after a CuAAC reaction with DOTA?
A4: Copper removal is a critical step. One reported method is precipitation with sodium sulfide (Na₂S).[1] However, this can be corrosive to some biomolecules.[1] Another approach is to use a chelating resin, though this has been reported to be challenging in some cases.[3] For smaller molecules, purification via reversed-phase HPLC is often effective at separating the desired conjugate from copper complexes and other reagents.[10]
Q5: What are common side reactions in DOTA click chemistry and how can I minimize them?
A5: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling).[9] This can be minimized by ensuring a sufficiently high concentration of the reducing agent (e.g., sodium ascorbate) and by maintaining an inert atmosphere to exclude oxygen.[9] For SPAAC reactions, a potential side reaction involves the reaction of strained cyclooctynes with free thiols, for instance, in cysteine residues of proteins.[11]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Copper Chelation by DOTA (CuAAC) | Increase the stoichiometry of the copper(II) sulfate. A 1:1 ratio or higher relative to the DOTA-azide may be necessary.[3] | Improved reaction kinetics and higher yield of the desired conjugate. |
| Catalyst Inefficiency (CuAAC) | Use a copper-stabilizing ligand like THPTA or TBTA in a 5-fold excess to the copper sulfate.[8] Ensure all solutions are degassed and the reaction is run under an inert atmosphere (e.g., argon).[6][7] | Enhanced stability of the Cu(I) catalyst, leading to a more efficient reaction. |
| Poor Reactant Solubility | Modify the solvent system. Common choices include mixtures of water with t-BuOH, DMSO, or DMF.[7][9] Gentle heating can also be applied.[9] | Increased solubility of reactants, facilitating better interaction and higher conversion. |
| Ineffective Reducing Agent (CuAAC) | Use a freshly prepared solution of sodium ascorbate.[9] | Efficient reduction of Cu(II) to the active Cu(I) catalytic species. |
Contamination with Copper
| Potential Cause | Recommended Solution | Expected Outcome |
| Residual Copper Catalyst (CuAAC) | Purify the conjugate using reversed-phase HPLC.[10] For robust biomolecules, consider precipitation of copper sulfide with Na₂S, followed by filtration or centrifugation.[1] | Removal of copper ions, preventing interference with subsequent radiolabeling. |
| Non-specific Copper Binding | After the reaction, add a copper chelator like EDTA to sequester any free copper ions before purification. | Minimized non-specific binding of copper to the biomolecule. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DOTA Conjugation
This protocol is a general guideline and may require optimization for specific biomolecules.
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule and the DOTA-azide derivative in a suitable solvent (e.g., a 1:1 mixture of deionized water and t-BuOH).
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 100 mM).
-
Prepare an aqueous solution of copper(II) sulfate (CuSO₄·5H₂O) (e.g., 20 mM).
-
Prepare an aqueous solution of a copper-stabilizing ligand such as THPTA (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified biomolecule and DOTA-azide solutions.
-
Add the THPTA ligand solution to the reaction mixture.
-
Add the copper(II) sulfate solution to the mixture. The ratio of ligand to copper should be approximately 5:1.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[6][7]
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as HPLC or mass spectrometry.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a copper chelator like EDTA.
-
Purify the DOTA-conjugated biomolecule using reversed-phase HPLC.[10]
-
Lyophilize the purified fractions to obtain the final product.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for DOTA Conjugation
This protocol offers a copper-free alternative for conjugating DOTA.
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule and the DOTA-cyclooctyne derivative (e.g., DOTA-DBCO or DOTA-BCN) in a biocompatible buffer (e.g., PBS, pH 7.4). The use of organic co-solvents like DMSO may be necessary to aid solubility.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-modified biomolecule and DOTA-cyclooctyne solutions. Typically, a slight excess (1.2-2 equivalents) of the DOTA-cyclooctyne is used.
-
-
Reaction Incubation and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the DOTA-conjugated biomolecule using a suitable method such as size-exclusion chromatography or reversed-phase HPLC to remove any unreacted DOTA-cyclooctyne.
-
Lyophilize the purified fractions to obtain the final product.
-
Visualizations
Caption: Workflow for Copper-Catalyzed DOTA Conjugation (CuAAC).
Caption: Workflow for Strain-Promoted DOTA Conjugation (SPAAC).
Caption: Troubleshooting Logic for Low Yield in DOTA Click Chemistry.
References
- 1. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Synthesis of a DOTA-C-glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [68Ga]Ga-DOTA-C-glyco-RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting low radiolabeling efficiency with DOTA derivatives
Welcome to the technical support center for DOTA derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for radiolabeling DOTA-peptides?
A1: The kinetics of radiolabeling DOTA-peptides are significantly influenced by pH, temperature, and incubation time. Optimal conditions can vary depending on the radionuclide being used. For many common radionuclides, a pH range of 4.0 to 5.5 is considered ideal.[1][2][3] Deviating from this range can slow down the reaction kinetics or lead to the formation of radionuclide hydroxides.[1][2]
Q2: My radiolabeling efficiency is low. What are the potential causes?
A2: Low radiolabeling efficiency with DOTA derivatives can stem from several factors:
-
Suboptimal pH: The pH of the reaction mixture is critical. A pH below 4 can significantly slow down the kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides, rendering the radionuclide unavailable for chelation.[1][2]
-
Presence of Metal Contaminants: Trace metal impurities in the radionuclide solution or buffers can compete with the target radionuclide for DOTA chelation, thereby reducing the radiolabeling yield.[1][2][3][4][5][6]
-
Inadequate Temperature or Incubation Time: DOTA chelation often requires heating to proceed efficiently. Insufficient temperature or a short incubation time may result in incomplete labeling.[1][2][7]
-
Low Precursor Concentration: An insufficient amount of the DOTA-conjugated molecule can lead to lower radiochemical yields.[8]
-
Degradation of the DOTA-Conjugate: The stability of the DOTA-conjugate itself is crucial. If the peptide or antibody portion of the conjugate has degraded, it can impair the chelation process.[9]
Q3: How do metal contaminants affect radiolabeling, and which are of most concern?
A3: Metal contaminants can act as strong competitors for the DOTA chelator, leading to a significant decrease in radiochemical yield.[1][2][3][4][5][6] The impact of a particular metal ion depends on its concentration and its affinity for DOTA. For instance, metals like zinc (Zn²⁺), copper (Cu²⁺), lead (Pb²⁺), and iron (Fe³⁺) have been shown to interfere with the radiolabeling of DOTA with various radionuclides.[4][5][6] Cadmium (Cd²⁺) is a known strong competitor for the incorporation of ¹¹¹In into DOTA.[1][2][3] It is crucial to use high-purity radionuclides and metal-free buffers to minimize this competition.
Q4: What is the difference between DOTA and other derivatives like DOTAGA, and how does it affect labeling?
A4: DOTAGA is a derivative of DOTA that has shown promise for improved radiolabeling efficiency with certain radionuclides, such as ²²⁵Ac.[10][11] Studies have shown that DOTAGA-conjugated molecules can achieve higher labeling efficiencies compared to their DOTA counterparts under similar conditions.[10][11] This may be attributed to differences in the chelation kinetics and stability of the resulting complex. The choice between DOTA and its derivatives can depend on the specific radionuclide and the desired properties of the final radiopharmaceutical.
Q5: What are the recommended quality control methods for assessing radiolabeling efficiency?
A5: The most common and reliable methods for determining the radiochemical purity and labeling efficiency of DOTA-radiolabeled compounds are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[12][13][14][15][16][17][18] These techniques allow for the separation of the radiolabeled conjugate from free radionuclide and other impurities. Radio-HPLC provides quantitative results on the distribution of radioactivity, while radio-TLC is a simpler and faster method for routine checks.[12][15][17]
Troubleshooting Guides
Low Radiolabeling Yield
If you are experiencing low radiochemical yields, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Radiolabeling Efficiency
Caption: A step-by-step workflow to diagnose and resolve low radiolabeling efficiency.
Data Summary
Table 1: Recommended Radiolabeling Conditions for DOTA-Peptides
| Radionuclide | pH Range | Temperature (°C) | Incubation Time (min) | Reference |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | [1][2] |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | [1][2] |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 | [1][2] |
| ⁴⁴Sc | 4.0 - 6.0 | 70 | 20 | [7] |
| ⁶⁸Ga | 3.5 - 4.5 | 80 - 100 | 5 - 15 | [19] |
| ²²⁵Ac | ~7.5 (HEPES) | 37 | 60+ | [10][20] |
Table 2: Impact of Metal Contaminants on ¹⁷⁷Lu-DOTA Labeling
| Competing Metal Ion | Molar Ratio (Metal:¹⁷⁷Lu) | Approximate Radiochemical Yield (%) | Reference |
| None | - | >95 | [4] |
| Zn²⁺ | 20:1 | <10 | [4] |
| Pb²⁺ | 20:1 | <10 | [4] |
| Fe³⁺ | 20:1 | <20 | [4] |
| Cu²⁺ | 20:1 | ~0 | [4] |
Note: These values are indicative and can vary based on the specific DOTA conjugate and reaction conditions.
Experimental Protocols
General Protocol for Radiolabeling a DOTA-Conjugate
-
Preparation:
-
Prepare a stock solution of the DOTA-conjugate in high-purity, metal-free water or a suitable buffer.
-
Ensure all buffers (e.g., ammonium acetate, sodium acetate) are prepared with metal-free reagents.
-
-
Reaction Setup:
-
In a sterile, low-binding reaction vial, add the required amount of DOTA-conjugate.
-
Add the appropriate buffer to adjust the pH to the optimal range for the chosen radionuclide (typically pH 4.0-5.5).
-
Add the radionuclide solution to the vial.
-
-
Incubation:
-
Gently mix the reaction solution.
-
Incubate the reaction at the recommended temperature for the specified duration (see Table 1). A heating block or water bath is commonly used.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching agent such as EDTA or DTPA can be added to chelate any remaining free radionuclide.
-
-
Purification (if necessary):
-
Quality Control:
Protocol for Determining Radiochemical Purity by Radio-TLC
-
Stationary Phase: Use instant thin-layer chromatography (iTLC) strips (e.g., silica gel impregnated glass fiber).
-
Mobile Phase: The choice of mobile phase depends on the radiolabeled compound and the expected impurities. A common system for separating the radiolabeled peptide from free radionuclide involves a citrate or DTPA buffer.
-
Procedure:
-
Draw a pencil line approximately 1 cm from the bottom of the iTLC strip (the origin).
-
Spot a small volume (1-2 µL) of the reaction mixture onto the origin.
-
Place the strip in a chromatography tank containing the mobile phase, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate up the strip until it reaches the solvent front (typically near the top).
-
Remove the strip and allow it to dry.
-
-
Analysis:
-
Cut the strip into two or more sections (e.g., origin and solvent front).
-
Measure the radioactivity of each section using a gamma counter or a radiochromatogram scanner.
-
Calculate the percentage of radioactivity in each component to determine the radiochemical purity.
-
Visualizations
DOTA Chelation Process
Caption: The process of a radionuclide being chelated by a DOTA-conjugate.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.sckcen.be [researchportal.sckcen.be]
- 5. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Rapid and Specific HPLC Method to Determine Chemical and Radiochemical Purity of [68Ga]Ga-DOTA-Pentixafor (PET) Tracer: Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.ymaws.com [cdn.ymaws.com]
- 18. escopharma.com [escopharma.com]
- 19. benchchem.com [benchchem.com]
- 20. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Radiolabeled DOTA Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of their radiolabeled DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) complexes.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of DOTA-conjugated molecules and the subsequent stability assessment of the resulting complexes.
Issue 1: Low Radiolabeling Yield (<95%)
Possible Causes & Troubleshooting Strategies
| Possible Cause | Troubleshooting Strategy |
| Suboptimal pH | The optimal pH for radiolabeling DOTA complexes is typically between 4.0 and 5.5.[1][2][3] Adjust the pH of the reaction mixture using a suitable buffer (e.g., sodium acetate). Kinetics of labeling can be strongly slowed down at a pH below 4.[1] |
| Incorrect Temperature | Labeling with different radionuclides requires different optimal temperatures. For instance, labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete after 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C.[1] For heat-sensitive molecules, lower temperatures may be necessary, which might require longer incubation times.[4] |
| Insufficient Incubation Time | The time required for complexation varies with the radionuclide and reaction conditions.[5][6] Monitor the labeling efficiency at different time points to determine the optimal incubation period. |
| Presence of Competing Metal Ions | Metal ion contaminants (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺) can compete with the desired radiometal for the DOTA chelator, reducing the radiolabeling yield.[2][7] Use high-purity, metal-free reagents and glassware. Consider pre-treating buffers and water with a chelating resin. |
| Low Molar Ratio of DOTA-conjugate to Radionuclide | An insufficient amount of the DOTA-conjugate can lead to incomplete radiolabeling. Increasing the concentration of the DOTA-conjugate can improve the yield.[2] |
| Radiolysis | High levels of radioactivity can generate free radicals that damage the DOTA-conjugate, especially with sensitive biomolecules.[8] The addition of radical scavengers like ascorbic acid, gentisic acid, or ethanol to the reaction mixture can mitigate this effect.[8][9] |
Issue 2: In Vitro Instability in Serum
Possible Causes & Troubleshooting Strategies
| Possible Cause | Troubleshooting Strategy |
| Transchelation to Serum Proteins | Serum proteins, such as transferrin, can strip the radiometal from the DOTA complex if it is not sufficiently stable.[2][10][11] This is a known issue with certain radiometals like ⁶⁴Cu when chelated with DOTA.[10][12] Assess the complex's stability by incubating it in human serum at 37°C and analyzing aliquots over time using methods like HPLC or TLC.[2] |
| Dissociation under Physiological Conditions | The radiolabeled complex may not be kinetically inert enough to remain intact under physiological conditions (pH ~7.4). While DOTA forms highly stable complexes with many radiometals, the stability can be influenced by the specific radionuclide and the structure of the conjugated biomolecule.[13][14] |
| Suboptimal Chelator for the Radiometal | For some radiometals, particularly "soft" or "intermediate" ones like ⁶⁴Cu or ²¹²Pb, DOTA may not be the optimal chelator, leading to in vivo instability.[10][15] Consider alternative chelators such as DOTA derivatives with modified donor atoms (e.g., DO2A2S) or other macrocyclic chelators like NOTA or TETA, which may offer improved stability for specific radiometals.[12][15] |
Issue 3: Poor Quality Control (QC) Results
Possible Causes & Troubleshooting Strategies
| Possible Cause | Troubleshooting Strategy |
| Multiple Peaks in HPLC Chromatogram | This can indicate the presence of unbound radiometal, radiolabeled impurities, or aggregation of the radiopharmaceutical.[11] Use a non-radioactive reference standard to identify the correct product peak. Optimize the purification method (e.g., solid-phase extraction) to remove impurities.[16][17][18] |
| Discrepancy Between TLC and HPLC Results | Thin-layer chromatography (TLC) is a faster but often lower-resolution method than High-Performance Liquid Chromatography (HPLC).[11][18] It is crucial to validate the TLC system to ensure it can effectively separate the radiolabeled product from free radiometal. Cross-validation with a validated HPLC method is highly recommended.[18][19] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for radiolabeling DOTA with different radiometals?
A1: Optimal radiolabeling conditions vary depending on the radiometal used. Below is a summary of typical starting conditions. However, optimization for each specific DOTA-conjugate is recommended.
| Radionuclide | pH Range | Temperature (°C) | Incubation Time (min) |
| ⁶⁸Ga | 3.5 - 4.5 | 95 | 5 - 15 |
| ⁹⁰Y | 4.0 - 4.5 | 80 | ~20 |
| ¹¹¹In | 4.0 - 4.5 | 100 | ~30 |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 - 95 | 15 - 30 |
| ⁴⁴Sc / ⁴³Sc | 4.0 - 5.5 | 70 - 95 | 15 - 20 |
| ²²⁵Ac | ~6.0 | 80 | 5 |
Note: These are general guidelines. Specific conditions can vary based on the DOTA-conjugate and other factors.[1][2][5][6][20][21]
Q2: How can I minimize the impact of metal ion impurities on my radiolabeling reaction?
A2: Metal ion impurities can significantly reduce radiolabeling efficiency by competing for the DOTA chelator.[1][7] To minimize their impact:
-
Use high-purity water (e.g., WFI or metal-free) and reagents.
-
Utilize metal-free labware (e.g., acid-washed glassware or new plasticware).
-
Consider treating buffers with a chelating resin (e.g., Chelex) to remove trace metal contaminants.
-
Analyze your radionuclide eluate for metal impurities.
Q3: What is the role of antioxidants or radical scavengers in the stability of radiolabeled DOTA complexes?
A3: High concentrations of radioactivity can lead to radiolysis, the process where radiation generates reactive oxygen species (free radicals).[8][22][23][24] These free radicals can damage the DOTA-conjugate (especially peptides and antibodies), leading to reduced radiochemical purity and stability.[8] Antioxidants, also known as radical scavengers, are added to the formulation to neutralize these free radicals, thereby protecting the integrity of the radiolabeled complex.[24][25] Common scavengers include ascorbic acid, gentisic acid, methionine, and ethanol.[8][9]
Q4: My DOTA complex appears stable in buffer but shows instability in serum. Why?
A4: This phenomenon is often due to transchelation, where a biological molecule with chelating properties, such as a serum protein like transferrin, removes the radiometal from the DOTA complex.[2][10][11] This is more likely to occur if the kinetic inertness of the complex is insufficient under physiological conditions, even if it is thermodynamically stable. A serum stability assay is a critical experiment to assess the in vitro behavior of the complex before in vivo studies.[2][26][27]
Q5: Are there alternatives to DOTA for chelating radiometals that might offer better stability?
A5: Yes, while DOTA is a versatile and widely used chelator, for certain radiometals, other chelators may provide superior stability.[10][12][15] For example:
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Often forms more stable complexes with Ga³⁺ than DOTA.[4]
-
Cross-bridged macrocycles and sarcophagine derivatives: Have shown promise for providing highly stable complexes with ⁶⁴Cu.[10][12]
-
DOTA derivatives: Chiral DOTA chelators have been reported to form more inert complexes and exhibit faster labeling kinetics.[28] Modifying the donor arms of DOTA (e.g., replacing carboxylate groups with thioether groups) can improve stability for "softer" radiometals.[15]
-
Macropa: Has gained attention for its excellent chelating properties for large radiometals like ²²⁵Ac.[12]
Experimental Protocols
Protocol 1: Serum Stability Assay
Objective: To assess the in vitro stability of a radiolabeled DOTA complex in the presence of human serum.
Methodology:
-
Purification: Purify the radiolabeled DOTA-conjugate using a suitable method (e.g., C18 Sep-Pak cartridge) to remove any unbound radiometal.
-
Incubation: Add a known amount of the purified radiolabeled conjugate to fresh human serum.
-
Temperature Control: Incubate the mixture at 37°C.
-
Sampling: Collect aliquots of the serum mixture at various time points (e.g., 1, 4, 24, and 48 hours).
-
Protein Precipitation: To each aliquot, add an equal volume of cold ethanol or acetonitrile to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the intact radiolabeled complex and any dissociated radiometal, using radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical over time.[2]
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the radiochemical purity (RCP) of the radiolabeled DOTA complex.
Methodology:
-
System Setup: Use a validated HPLC system equipped with a suitable column (e.g., reverse-phase C18), a UV detector, and a radioactivity detector.
-
Mobile Phase: Prepare a suitable mobile phase, often a gradient of water (with an additive like TFA) and an organic solvent like acetonitrile.
-
Standard Preparation: If available, prepare a non-radioactive ("cold") standard of the metal-DOTA-conjugate to determine the retention time of the product.
-
Sample Injection: Inject a small volume of the final radiolabeled product onto the HPLC column.
-
Data Acquisition: Record both the UV and radioactivity chromatograms.
-
Analysis: Calculate the radiochemical purity by integrating the area of the radioactive peak corresponding to the product and dividing it by the total integrated area of all radioactive peaks in the chromatogram.[16][17][18]
Visualizations
Caption: Workflow for radiolabeling, purification, and stability testing of DOTA complexes.
Caption: Troubleshooting logic for low radiolabeling yield of DOTA complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.sckcen.be [researchportal.sckcen.be]
- 8. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 16. inis.iaea.org [inis.iaea.org]
- 17. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 21. connectsci.au [connectsci.au]
- 22. The prophylactic roles of dietary antioxidants for medical radiology workers: A mini-review [nrfhh.com]
- 23. researchgate.net [researchgate.net]
- 24. Free radical scavengers in anaesthesiology and critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Radio-protective role of antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of DOTA Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with DOTA-conjugated peptides during experimental work.
Frequently Asked Questions (FAQs)
Q1: My lyophilized DOTA-peptide won't dissolve in aqueous buffer. What should I do first?
A1: The initial step is to assess the overall charge of your DOTA-peptide at neutral pH. You can estimate this by assigning a value of +1 to each basic residue (e.g., Lys, Arg, His) and the N-terminus, and a value of -1 to each acidic residue (e.g., Asp, Glu) and the C-terminus. The DOTA chelator itself is anionic at neutral pH and should be considered in the overall charge calculation.
-
For basic peptides (net positive charge): Try dissolving in a small amount of 10-25% acetic acid in water and then dilute with your aqueous buffer to the desired concentration.[1]
-
For acidic peptides (net negative charge): Attempt to dissolve in a small amount of 0.1M ammonium bicarbonate or ammonium hydroxide and then dilute with water.[1][2]
-
For neutral or hydrophobic peptides: These often require a small amount of an organic co-solvent.[2][3]
Q2: What are the recommended organic co-solvents for dissolving hydrophobic DOTA-peptides?
A2: Dimethyl sulfoxide (DMSO) is a commonly used and generally well-tolerated co-solvent in many biological assays.[2] Other options include acetonitrile (ACN), dimethylformamide (DMF), isopropanol, and ethanol.[2][3][4] When using an organic co-solvent, it is best practice to first dissolve the peptide completely in the organic solvent and then slowly add this solution dropwise to your aqueous buffer while gently vortexing. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your assay.
Q3: Can the DOTA chelator itself affect the solubility of my peptide?
A3: Yes, the DOTA chelator can influence the overall solubility. DOTA is a hydrophilic molecule and its conjugation to a peptide can, in some cases, improve the water solubility of the final conjugate.[5] However, the overall solubility will still largely depend on the amino acid sequence of the peptide.
Q4: My DOTA-peptide solution is cloudy or has visible particulates. What does this mean and what should I do?
A4: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved and may have aggregated. Before considering it insoluble, try gentle warming or sonication to aid dissolution.[2][4] If the solution remains cloudy, it is recommended to centrifuge the sample to pellet the insoluble material before using the supernatant to avoid inaccurate concentration measurements and potential issues in downstream applications.
Q5: How should I store my DOTA-peptide to prevent solubility issues?
A5: Lyophilized peptides are best stored at -20°C or colder in a desiccator to avoid moisture absorption.[6][7] Once reconstituted, it is recommended to prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[6][8] For peptides containing sensitive residues like Cys, Met, or Trp, storing under an inert gas (e.g., argon or nitrogen) can prevent oxidation.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems with DOTA-peptides.
Problem 1: Lyophilized DOTA-Peptide Fails to Dissolve in Initial Solvent
dot graph TD; A[Start: Lyophilized DOTA-Peptide] --> B{Initial Solvent: Sterile Water or Aqueous Buffer}; B --> C{Observe for Dissolution}; C --> D[Clear Solution: Success]; C --> E{Cloudy or Particulates Remain}; E --> F[Assess Peptide Charge]; F --> G[Basic Peptide]; G --> H[Try 10-25% Acetic Acid]; F --> I[Acidic Peptide]; I --> J[Try 0.1M Ammonium Bicarbonate]; F --> K[Neutral/Hydrophobic Peptide]; K --> L[Use Organic Co-solvent (e.g., DMSO)]; H --> M{Re-evaluate Dissolution}; J --> M; L --> M; M --> N[Clear Solution: Success]; M --> O{Still Insoluble}; O --> P[Proceed to Advanced Troubleshooting];
end
Initial DOTA-Peptide Dissolution Workflow
Experimental Protocol: Stepwise Solubilization
-
Initial Attempt with Aqueous Solvent:
-
Bring the lyophilized DOTA-peptide to room temperature in a desiccator.
-
Add a small volume of sterile, deionized water or your intended aqueous buffer (e.g., PBS pH 7.4) to the vial.
-
Gently vortex or swirl the vial for 1-2 minutes.[9] Observe the solution. If it is clear, the peptide is soluble.
-
-
pH Adjustment for Charged Peptides:
-
If the peptide is predicted to be basic (net positive charge): Add a small aliquot of 10% acetic acid to the peptide powder before adding water. Mix gently until dissolved, then slowly dilute with your aqueous buffer to the final desired concentration.
-
If the peptide is predicted to be acidic (net negative charge): Add a small aliquot of 0.1 M ammonium bicarbonate to the peptide powder before adding water. Mix gently and then dilute.
-
-
Use of Organic Co-solvents for Hydrophobic Peptides:
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO, ACN) to the lyophilized peptide to create a concentrated stock solution. Ensure the peptide is fully dissolved.[2]
-
Slowly add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer. Monitor for any signs of precipitation.
-
Problem 2: DOTA-Peptide Aggregates or Precipitates Out of Solution
dot graph TD; A[Start: Reconstituted DOTA-Peptide Solution] --> B{Observe for Cloudiness/Precipitation}; B --> C[Clear Solution: Stable]; B --> D{Aggregation/Precipitation Observed}; D --> E[Try Gentle Warming (37°C)]; E --> F{Still Aggregated}; F --> G[Try Sonication]; G --> H{Still Aggregated}; H --> I[Consider Formulation Additives]; I --> J[Excipients (e.g., Sugars, Polyols)]; I --> K[PEGylation]; I --> L[Cyclodextrins]; J --> M{Re-evaluate Solubility}; K --> M; L --> M; M --> N[Clear Solution: Success]; M --> O[Aggregation Persists: Further Optimization Needed]; end
Troubleshooting DOTA-Peptide Aggregation
Experimental Protocol: Resolving Aggregation
-
Gentle Warming:
-
Place the vial containing the aggregated peptide solution in a water bath at a temperature no higher than 40°C for 10-15 minutes.[9] Gently swirl occasionally. Avoid excessive heat, which can degrade the peptide.
-
-
Sonication:
-
Use of Excipients:
-
If solubility issues persist, consider re-formulating the peptide with solubility-enhancing excipients. Common excipients used in peptide and protein formulations include sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and amino acids (e.g., arginine, glycine).[8] The optimal excipient and its concentration will need to be determined empirically for your specific DOTA-peptide.
-
-
Chemical Modification (for drug development):
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can increase the hydrophilicity and steric hindrance of the DOTA-peptide, which can improve solubility and reduce aggregation.[10][11]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic parts of the DOTA-peptide, thereby increasing its aqueous solubility.[12][13][14]
-
Data on Solubility Enhancing Strategies
| Strategy | Description | Typical Application | Expected Outcome | Key Considerations |
| pH Adjustment | Modifying the pH of the solvent to be above or below the isoelectric point (pI) of the peptide to increase its net charge and electrostatic repulsion.[15] | Charged DOTA-peptides | Increased solubility | Ensure final pH is compatible with the assay and peptide stability. |
| Organic Co-solvents | Using small amounts of organic solvents like DMSO or ACN to dissolve hydrophobic regions of the peptide.[2][3] | Hydrophobic or neutral DOTA-peptides | Increased solubility | The final concentration of the organic solvent must be compatible with the experimental system. |
| Excipients | Adding agents like sugars (sucrose), polyols (mannitol), or amino acids (arginine) to the formulation.[8] | Peptides prone to aggregation | Improved stability and solubility | Excipient compatibility and concentration need to be optimized. |
| PEGylation | Covalently attaching polyethylene glycol (PEG) chains to the peptide.[10][16] | Peptides with low in vivo stability and solubility | Significantly increased solubility and circulation half-life | May alter the biological activity of the peptide. |
| Cyclodextrins | Using cyclic oligosaccharides to form inclusion complexes with hydrophobic moieties.[12][17] | DOTA-peptides with significant hydrophobic regions | Increased aqueous solubility | The type of cyclodextrin and its concentration must be carefully selected. |
Analytical Methods for Solubility and Aggregation Assessment
A crucial part of troubleshooting solubility issues is the ability to accurately measure solubility and characterize aggregates.
dot graph TD; subgraph "Solubility & Aggregation Analysis Workflow" A[DOTA-Peptide Sample] --> B{Initial Visual Inspection}; B -- Clear --> C[UV-Vis Spectroscopy for Concentration]; B -- Cloudy/Particulates --> D[Turbidimetric Assay]; D --> E[Centrifugation]; E --> F[Analyze Supernatant (UV-Vis/HPLC)]; E --> G[Characterize Pellet (Microscopy, etc.)]; A --> H[Size Exclusion Chromatography (SEC)]; H --> I[Quantify Monomer vs. Aggregates]; A --> J[Dynamic Light Scattering (DLS)]; J --> K[Determine Particle Size Distribution]; end
Workflow for Analyzing DOTA-Peptide Solubility and Aggregation
Key Experimental Protocols
-
UV-Vis Spectrophotometry: After attempting to dissolve the DOTA-peptide and centrifuging any insoluble material, the concentration of the peptide in the supernatant can be determined by measuring its absorbance at a specific wavelength (typically 280 nm for peptides containing Trp or Tyr, or around 210-220 nm for the peptide backbone).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to assess the purity and concentration of the soluble DOTA-peptide.[18][19] Size-exclusion chromatography (SEC) is a powerful technique to separate and quantify monomers from dimers and larger aggregates.[20]
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution, providing information on the presence and size of aggregates.[20]
By systematically applying these troubleshooting strategies and analytical methods, researchers can effectively overcome solubility challenges associated with DOTA-conjugated peptides, ensuring the reliability and success of their experiments.
References
- 1. [PDF] Effect of Solvent on Gd(DOTA)– Complex Formation: A Preliminary Investigation | Semantic Scholar [semanticscholar.org]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. bachem.com [bachem.com]
- 4. Improved Efficacy of Synthesizing *MIII-Labeled DOTA Complexes in Binary Mixtures of Water and Organic Solvents. A Combined Radio-and Physicochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved synthesis of DOTA tetraamide lanthanide(III) ligands: tool for increasing the repertoire of potential PARACEST contrast agents for MRI and/or fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations [inis.iaea.org]
- 20. ijsra.net [ijsra.net]
Technical Support Center: Optimizing DOTA Conjugation to Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of DOTA chelators to antibodies. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DOTA-NHS ester conjugation to an antibody?
A1: The optimal pH for the reaction between an NHS ester and a primary amine on an antibody is typically between 8.3 and 9.0.[1][2][3] At a lower pH, the primary amine is protonated, rendering it non-nucleophilic and significantly slowing down the reaction rate.[4] Conversely, at a higher pH, the hydrolysis of the DOTA-NHS ester is accelerated, which reduces the overall yield of the conjugate.[3][4] Therefore, maintaining a pH within the 8.3-9.0 range is a critical compromise to maximize the concentration of the reactive amine while minimizing the hydrolysis of the NHS ester.
Q2: What is the recommended molar ratio of DOTA-NHS ester to antibody?
A2: The molar ratio of DOTA-NHS ester to antibody, also known as the chelator-to-antibody ratio (CAR), is a critical parameter that needs to be optimized for each specific antibody. A molar excess of the DOTA-NHS ester is always required.[5] Ratios can range from 5:1 to 100:1.[2][6][7] Increasing the molar ratio generally leads to a higher number of DOTA molecules conjugated to the antibody.[2] However, an excessively high ratio can lead to a loss of immunoreactivity and an increased propensity for antibody aggregation.[8][9][10] It is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to determine the optimal balance for your specific application.[11]
Q3: What is the ideal reaction time and temperature for the conjugation?
A3: The incubation time for the conjugation reaction can vary. Common protocols suggest incubating for 1 to 4 hours at room temperature or overnight on ice (around 4°C).[3][12] Some protocols recommend a 1-hour incubation at 37°C.[9] The optimal time and temperature can depend on the specific antibody and the desired degree of conjugation. Shorter incubation times may be preferable to minimize the risk of antibody aggregation or degradation.[13]
Q4: How can I remove unconjugated DOTA and other reagents after the reaction?
A4: After the conjugation reaction, it is essential to remove excess, unreacted DOTA-NHS ester and other small molecules. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Using columns like Sephadex G-25 or PD-10 desalting columns effectively separates the larger antibody conjugate from smaller molecules.[6][11]
-
Ultrafiltration/Diafiltration: Centrifugal concentrators with an appropriate molecular weight cutoff (e.g., 10-50 kDa) can be used to exchange the buffer and remove small molecule impurities.[5][9]
-
Dialysis: This method can also be used to remove small molecules from the antibody conjugate solution.[]
Q5: How does the choice of buffer affect the conjugation reaction?
A5: The buffer composition is critical for a successful conjugation. It is imperative to use an amine-free buffer, as primary amines will compete with the antibody for reaction with the DOTA-NHS ester.[3][5] Commonly used buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at a pH between 8.3 and 9.0.[5][6][11] If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), a buffer exchange must be performed before starting the conjugation.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Inactive DOTA-NHS ester: The ester has hydrolyzed due to moisture. | Use fresh, high-quality DOTA-NHS ester. Allow the reagent to warm to room temperature before opening to prevent condensation.[5] |
| Suboptimal pH: The reaction pH is too low, leading to protonated, unreactive amines. | Ensure the pH of the reaction buffer is between 8.3 and 9.0.[3][4] | |
| Presence of competing primary amines: The antibody buffer contains Tris, glycine, or other primary amines. | Perform a buffer exchange into an amine-free buffer (e.g., PBS, borate, or carbonate buffer) before conjugation.[5][11] | |
| Antibody Aggregation | High chelator-to-antibody ratio (CAR): Excessive conjugation can expose hydrophobic regions of the antibody, leading to aggregation.[15] | Optimize and potentially lower the molar ratio of DOTA-NHS ester to antibody. Analyze the conjugate for aggregates using size-exclusion chromatography (SEC).[16] |
| Inappropriate storage or handling: Exposure to thermal stress or shaking can induce aggregation.[15] | Store the antibody and the final conjugate at recommended temperatures and avoid vigorous agitation. | |
| Solvent conditions: Low pH can sometimes induce aggregation.[17] | Ensure the final buffer conditions are optimal for antibody stability. | |
| Loss of Immunoreactivity | High CAR: DOTA molecules may have attached to amino acids within the antigen-binding site, hindering its function.[9][10] | Reduce the DOTA-NHS ester to antibody molar ratio to decrease the number of conjugated DOTA molecules.[7] |
| Harsh reaction conditions: Prolonged incubation at elevated temperatures might denature the antibody. | Consider reducing the reaction time or temperature. Incubation on ice can be a milder alternative.[3][12] | |
| Inconsistent Results | Variability in reagents or protocol: Inconsistent purity of the antibody or DOTA-NHS ester, or slight deviations in the protocol. | Use reagents from the same lot where possible and adhere strictly to the optimized protocol. Ensure accurate measurement of all components.[] |
| Inaccurate determination of antibody concentration: Incorrect starting concentration will affect the molar ratio calculations. | Accurately measure the antibody concentration using a reliable method (e.g., A280) before starting the conjugation.[5] |
Data Summary
Table 1: Impact of Molar Ratio and Reaction Conditions on DOTA Conjugation
| Antibody | DOTA Derivative | Molar Ratio (DOTA:Ab) | Reaction Time & Temp. | Average DOTA/Ab | Reference |
| cT84.66 | DOTA-sulfo-NHS | 100:1 | Not specified | 3.8 | [2] |
| Trastuzumab | DOTA-NHS ester | 5:1 | 20 h at 4°C | 2.9 | [6] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 5:1 | 1 h at 37°C | 1 | [9] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 50:1 | 1 h at 37°C | 11 | [9] |
| Rituximab | p-NCS-Bz-DOTA | 5:1 | 3 h at 37°C | 1.62 ± 0.5 | [10] |
| Rituximab | p-NCS-Bz-DOTA | 50:1 | Not specified | 11.01 ± 2.64 | [10] |
Experimental Protocols
Detailed Protocol: DOTA-NHS Ester Conjugation to an Antibody
This protocol provides a general guideline for conjugating a DOTA-NHS ester to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DOTA-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25, PD-10 desalting column)
-
Quenching solution (optional, e.g., 1 M Tris-HCl or glycine, pH 7.4)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizers like BSA, perform a buffer exchange into the conjugation buffer.[5]
-
Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.
-
-
DOTA-NHS Ester Preparation:
-
Immediately before use, dissolve the DOTA-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[5]
-
-
Conjugation Reaction:
-
Calculate the required volume of the DOTA-NHS ester stock solution to achieve the desired molar excess of DOTA to antibody. It is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal CAR.[11]
-
Slowly add the calculated volume of the DOTA-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5][12]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent like 1M Tris-HCl can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.[5]
-
-
Purification:
-
Characterization:
-
Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the chelator-to-antibody ratio (CAR) using an appropriate method (e.g., spectrophotometric assay or mass spectrometry).
-
Assess the immunoreactivity of the conjugate using a suitable binding assay (e.g., ELISA).
-
Visualizations
Caption: Experimental workflow for DOTA conjugation to an antibody.
Caption: Troubleshooting logic for DOTA conjugation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A facile, water-soluble method for modification of proteins with DOTA. Use of elevated temperature and optimized pH to achieve high specific activity and high chelate stability in radiolabeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. nanocomposix.com [nanocomposix.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Conjugation Ratio, Light Dose, and pH Affect the Stability of Panitumumab–IR700 for Near-Infrared Photoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Metal Contaminants in Radiolabeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize metal contaminant interference in your radiolabeling experiments, ensuring high radiochemical yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why are trace metal contaminants a significant issue in radiolabeling?
A1: Trace metal impurities are a major concern because they can compete with the radiometal for the chelator, leading to reduced radiochemical yield (RCY) and lower specific activity.[1][2] Many common chelators used in radiopharmaceuticals, such as DOTA and its derivatives, are not entirely selective and can form stable complexes with a variety of metal ions.[2] This competition can compromise the quality of the radiopharmaceutical, potentially leading to inaccurate diagnostic imaging or reduced therapeutic efficacy, and may necessitate repeating the study, which increases the radiation burden on the patient.[3][4]
Q2: What are the most common metal ion contaminants and their sources?
A2: Common metal contaminants include iron (Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), aluminum (Al³⁺), lead (Pb²⁺), and calcium (Ca²⁺).[1][5][6] These can be introduced at various stages of the radiolabeling process. Key sources are summarized in the table below.
Table 1: Common Metal Contaminants and Their Sources in Radiolabeling
| Metal Contaminant | Common Sources |
| Iron (Fe³⁺) | Reagents, stainless steel components (needles, vials, reaction vessels), glassware.[2][7] |
| Zinc (Zn²⁺) | Rubber stoppers, glassware, reagents, decay product of ⁶⁸Ga.[2] |
| Copper (Cu²⁺) | Reagents, tubing, water baths.[2][5] |
| Aluminum (Al³⁺) | Eluate from ⁹⁹ᵐTc generators, glassware, reagents.[6] |
| Lead (Pb²⁺) | Environmental contamination, shielding materials, glassware.[2][8] |
| Calcium (Ca²⁺) | Buffers and reagents (e.g., from calcium carbonate used in buffer preparation).[6] |
| Other Metals | Target materials (e.g., Yb in ¹⁷⁷Lu production), generator components (e.g., Ti in ⁶⁸Ge/⁶⁸Ga generators), catalysts from precursor synthesis.[6] |
Q3: How can I prepare buffers and solutions with minimal metal content?
A3: To prepare metal-free solutions, it is crucial to use high-purity, trace metal grade chemicals and ultrapure deionized water.[9] Additionally, treating buffers with a chelating resin like Chelex-100 can effectively scavenge divalent metal ions.[10][11] All glassware used for preparation and storage should be acid-washed to remove any leachable metal ions from the surfaces.
Q4: Are there regulatory limits for metal impurities in radiopharmaceuticals?
A4: Yes, pharmacopeias like the United States Pharmacopeia (USP) set limits for elemental impurities in drug products. For instance, USP General Chapter <232> provides permissible daily exposure (PDE) limits for various elements.[12][13][14] However, radiopharmaceuticals are often listed as an exception to these specific guidelines.[12][13][14] Nonetheless, it remains a critical quality attribute to control metal impurities to ensure the safety and efficacy of the radiopharmaceutical.
Troubleshooting Guide
Problem: My radiochemical yield (RCY) is consistently low or has suddenly dropped.
This is a common problem often linked to trace metal contamination. Follow this troubleshooting workflow to identify and resolve the issue.
Q5: I suspect metal contamination is affecting my ¹⁷⁷Lu-DOTA labeling. Which metals are the most problematic and at what levels?
A5: Labeling of DOTA-conjugates with ¹⁷⁷Lu is highly sensitive to competition from divalent and trivalent metal ions. Studies have shown that Cu²⁺, Zn²⁺, and Pb²⁺ are particularly potent inhibitors. The impact is concentration-dependent, with significant decreases in RCY observed when the molar ratio of the contaminant to ¹⁷⁷Lu is high.
Table 2: Quantitative Impact of Metal Contaminants on ¹⁷⁷Lu-p-SCN-Bn-DOTA Radiolabeling
| Metal Contaminant | Molar Ratio (Metal : ¹⁷⁷Lu) | Approximate Radiochemical Yield (RCY) |
| None | 0 | >95% |
| Cu²⁺ | 5 | ~95% |
| 20 | ~0% | |
| Zn²⁺ | 5 | >95% |
| 20 | <10% | |
| Pb²⁺ | 5 | >95% |
| 20 | <10% | |
| Fe³⁺ | 5 | >95% |
| 20 | <20% | |
| Data synthesized from a study evaluating the effect of metal contaminants on the radiolabeling efficiency of p-SCN-Bn-DOTA with ¹⁷⁷Lu.[5] Reactions were performed at 95°C for 15 minutes in 0.15 M sodium acetate buffer (pH 4.7). |
Q6: My ⁹⁰Y-DOTATATE labeling yield is low. Could metal ions be the cause?
A6: Yes, similar to ¹⁷⁷Lu, the labeling of DOTATATE with ⁹⁰Y is significantly affected by metal ion impurities. Low levels of Zn²⁺, Cu²⁺, and Co²⁺ can dramatically influence the coordination of Y³⁺. Pb²⁺ and Ni²⁺ are also strong competitors at higher concentrations.[2] Interestingly, while Fe³⁺ is expected to be a strong competitor, its effect is only partially dependent on its concentration. Al³⁺ and Cr³⁺ generally do not compete significantly.[2]
Experimental Protocols
To proactively minimize metal contamination, implement the following standard operating procedures in your laboratory.
Protocol 1: Acid Washing of Glassware and Labware
This procedure describes the steps to wash glassware and plasticware to remove trace metal contaminants.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, chemical-resistant gloves.
-
Phosphate-free laboratory detergent.
-
10% (v/v) Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) bath.
-
High-purity deionized water.
Procedure:
-
Pre-cleaning: Manually scrub glassware with a phosphate-free detergent and tap water to remove all visible residues. Rinse thoroughly with tap water at least three times.
-
Acid Bath: Completely submerge the pre-cleaned and rinsed items in the 10% acid bath. Ensure no air bubbles are trapped. Allow items to soak for a minimum of 12 hours.
-
Rinsing: Carefully remove the items from the acid bath. Rinse thoroughly with tap water (at least 3-4 times) to remove the bulk of the acid.[2][15]
-
Final Rinse: Perform a final rinse with high-purity deionized water. Rinse each item at least 4-5 times.
-
Drying: Allow items to air dry in an inverted position on a clean rack in a dust-free environment.
-
Storage: Once dry, cover openings with clean aluminum foil or paraffin film and store in a designated clean area.
Protocol 2: Preparation of Metal-Free Buffers using Chelex-100 Resin
This protocol details the batch method for removing divalent metal ion contaminants from a buffer solution (e.g., 0.15 M Sodium Acetate).
Materials:
-
Chelex-100 chelating resin.
-
High-purity sodium acetate and acetic acid.
-
High-purity deionized water.
-
Acid-washed glassware.
-
Magnetic stirrer and stir bar.
-
0.22 µm sterile filter.
Procedure:
-
Prepare Buffer: Prepare the desired buffer solution (e.g., 0.15 M Sodium Acetate, pH 4.7) using high-purity reagents and deionized water in an acid-washed beaker.
-
Add Chelex-100 Resin: Add approximately 5 grams of Chelex-100 resin for every 100 mL of buffer solution.[11]
-
Stir: Place the beaker on a magnetic stirrer and add a clean stir bar. Stir the suspension gently for at least 1 hour at room temperature.[11]
-
Settle and Decant: Turn off the stirrer and allow the resin to settle completely to the bottom of the beaker.
-
Separate Buffer: Carefully decant or pipette the supernatant (the purified buffer) into a new, clean, acid-washed container, being careful not to transfer any resin beads.
-
Sterile Filter: For radiopharmaceutical use, sterile-filter the purified buffer through a 0.22 µm filter into a sterile, pyrogen-free vial.
-
Storage: Store the metal-free buffer in a tightly sealed, acid-washed container to prevent re-contamination.
Protocol 3: Purification of Radionuclide Eluate via Cation Exchange Cartridge
This protocol provides a general method for purifying ⁶⁸Ga generator eluate to remove metal impurities like Fe³⁺ and Zn²⁺, and to concentrate the radionuclide.
Materials:
-
Cation exchange cartridge (e.g., SCX type).
-
Syringes and needles.
-
Trace metal grade Hydrochloric Acid (HCl).
-
High-purity deionized water.
-
Sterile reaction vial.
Procedure:
-
Cartridge Conditioning: Pre-condition the cation exchange cartridge by passing a specified volume of an appropriate solution (e.g., dilute HCl or water) as recommended by the manufacturer.
-
Load Eluate: Directly load the radionuclide eluate (e.g., from a ⁶⁸Ge/⁶⁸Ga generator) onto the conditioned cartridge. The desired radiometal (e.g., ⁶⁸Ga³⁺) will be retained on the resin.
-
Wash Cartridge: Wash the cartridge with a small volume of a weak acid solution (e.g., 0.05 N HCl) to remove weakly bound impurities. This step is crucial for removing competing metal ions.
-
Elute Radionuclide: Elute the purified, concentrated radionuclide from the cartridge into a sterile reaction vial using a small volume of a stronger eluent (e.g., a solution of HCl in acetone or a saline solution, depending on the specific method).[16] The purified radionuclide is now ready for labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. researchportal.sckcen.be [researchportal.sckcen.be]
- 6. researchgate.net [researchgate.net]
- 7. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heavy Metals Toxicity and the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. fda.gov [fda.gov]
- 13. usp.org [usp.org]
- 14. usp.org [usp.org]
- 15. researchgate.net [researchgate.net]
- 16. tech.snmjournals.org [tech.snmjournals.org]
Technical Support Center: Optimizing D-OTA-conjugate Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the pharmacokinetic properties of DOTA-conjugates. Our goal is to help you overcome experimental hurdles and enhance the in vivo performance of your molecules.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with DOTA-conjugates, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High Liver Uptake | In vivo instability: The radiometal may be dissociating from the DOTA chelate and subsequently accumulating in the liver.[1] This can result from transchelation to serum proteins.[1] High Number of Chelators: An increased number of DOTA chelators conjugated to a targeting molecule (like an antibody) can lead to uptake by the reticuloendothelial system in the liver and spleen.[2] Hydrophobicity: Increased lipophilicity of the conjugate can favor hepatobiliary clearance. | Improve In Vivo Stability: Optimize the linker design and ensure complete chelation during the radiolabeling process.[1] Optimize Chelator-to-Antibody Ratio: A lower number of DOTA molecules per antibody (e.g., one DOTA per antibody) has been shown to result in lower liver uptake compared to higher ratios.[2][3] Increase Hydrophilicity: Incorporate hydrophilic linkers or chelators to reduce liver uptake.[2] |
| High Kidney Uptake and Retention | Rapid Clearance and Renal Filtration: Small, hydrophilic molecules are often rapidly cleared from the blood and accumulate in the kidneys.[4] Charge: Positively charged DOTA-conjugates tend to have higher kidney retention compared to negatively charged ones.[5][6] | Increase Molecular Size/Circulation Time: Conjugate an albumin-binding entity to prolong blood circulation and reduce kidney accumulation.[4][7] PEGylation can also increase the hydrodynamic radius, reducing renal filtration.[8][9] Modify Net Charge: Introduce negatively charged amino acids (e.g., glutamic acid) into the linker to decrease renal uptake.[5][6] |
| Low Radiolabeling Efficiency | Suboptimal pH: The ideal pH for radiolabeling DOTA-conjugates is typically between 4.0 and 5.5.[1] Incorrect Temperature or Incubation Time: Reaction kinetics are often temperature and time-dependent.[1] Presence of Metal Ion Contaminants: Competing metal ions in buffers or reagents can interfere with the chelation of the desired radionuclide.[1] Low Molar Ratio of Chelate to Radionuclide: Insufficient DOTA-conjugate can lead to incomplete radiolabeling.[1] | Optimize Reaction pH: Adjust the pH of your reaction buffer to the optimal range for your specific radionuclide.[1] Optimize Temperature and Time: Perform experiments to determine the optimal temperature (e.g., 70-100°C) and incubation time (e.g., 5-30 minutes) for your reaction.[1][10] Use High-Purity Reagents: Employ metal-free water and reagents to minimize contamination.[1] Increase Molar Excess: Use a higher molar ratio of the DOTA-conjugate to the radionuclide.[1] |
| Rapid Blood Clearance | Small Molecular Size: Low molecular weight conjugates are quickly cleared by the kidneys.[4] High Number of Chelators: In some cases, a high number of DOTA chelators can lead to accelerated blood clearance.[2] | Increase Serum Half-Life: Incorporate an albumin-binding moiety to promote noncovalent binding to serum albumin, thereby extending circulation time.[4][11] PEGylation is another effective strategy to increase the hydrodynamic size and prolong blood residence time.[8][12] Optimize Chelator Ratio: Systematically evaluate the impact of the number of DOTA chelators on the pharmacokinetic profile.[2] |
| Loss of Immunoreactivity/Binding Affinity | Conjugation Site: DOTA conjugation at or near the antigen-binding site of an antibody or the binding domain of a peptide can hinder its interaction with the target.[2] High Chelator-to-Antibody Ratio: A high degree of conjugation can lead to a loss of the antibody's ability to bind its target.[2][3] | Site-Specific Conjugation: Employ site-specific conjugation techniques to attach DOTA to regions of the targeting molecule that are not involved in target binding.[9] Control Conjugation Ratio: Carefully control the molar ratio of DOTA-NHS or other activated DOTA derivatives to the targeting molecule during the conjugation reaction to achieve a lower, more optimal chelator-to-antibody ratio.[2] |
Frequently Asked Questions (FAQs)
Q1: How does modifying the linker between DOTA and the targeting molecule affect pharmacokinetics?
A1: Systematic chemical modification of the linker has a significant impact on the tumor-targeting and pharmacokinetic properties of DOTA-conjugates.[13][14][15] Linker modifications can influence hydrophilicity, charge, and steric hindrance, all of which can alter biodistribution. For instance, incorporating PEG linkers can increase hydrophilicity and circulation time, leading to higher tumor uptake and lower kidney retention.[8][9] The introduction of different linker entities, such as d-Glu or AMBA, can also regulate pharmacokinetics.[16][17]
Q2: What is the impact of the net charge of a DOTA-conjugate on its biodistribution?
A2: The net charge of a DOTA-conjugate plays a crucial role in its in vivo distribution, particularly concerning kidney uptake.[5][6] Studies have shown that positively charged conjugates exhibit higher accumulation and retention in the kidneys, whereas negatively charged derivatives show lower kidney uptake and faster excretion.[5][6] However, it is important to note that while increasing the negative charge can reduce kidney uptake, it may also impact tumor uptake in some cases.[5]
| Net Charge of [68Ga]Ga-DOTA-TATE Derivative | Kidney Uptake (%ID/g at 2h) | Reference |
| +2 | ~333 | [5][6] |
| +1 | ~272 | [5][6] |
| 0 (Standard DOTA-TATE) | ~74 | [5][6] |
| -1 | ~15 | [5][6] |
| -2 | ~16 | [5][6] |
Q3: How can I increase the blood circulation time of my DOTA-conjugate?
A3: A common and effective strategy to prolong the blood circulation time of DOTA-conjugates is to incorporate an albumin-binding entity.[4][7] This moiety non-covalently binds to serum albumin, a long-lived plasma protein, thereby increasing the hydrodynamic size of the conjugate and reducing its renal clearance.[11] This extended circulation can lead to increased tumor accumulation.[4] Another widely used method is PEGylation, the attachment of polyethylene glycol (PEG) chains, which also increases the molecule's size and slows its clearance.[8][12]
| Modification Strategy | Effect on Blood Half-Life | Impact on Tumor/Kidney Uptake | Reference |
| Albumin Binder Conjugation | Significantly increased | Increased tumor uptake, reduced kidney retention | [4][7] |
| PEGylation | Increased | Increased tumor uptake, reduced kidney uptake | [8][9] |
Q4: What are the key steps in a general protocol for DOTA conjugation and radiolabeling?
A4: A general experimental workflow involves conjugation of the DOTA chelator to the targeting molecule, followed by radiolabeling with the desired radionuclide.
Caption: General workflow for DOTA conjugation and radiolabeling.
Q5: How can I assess the in vivo stability of my radiolabeled DOTA-conjugate?
A5: In vivo stability can be indirectly assessed through biodistribution studies. High uptake of radioactivity in non-target organs known to accumulate the free radiometal (e.g., bone for free ⁹⁰Y or ¹⁷⁷Lu) can indicate in vivo dissociation of the radiometal from the DOTA chelate.[1][18][19] A more direct assessment involves collecting blood, urine, and tissue samples at various time points post-injection and analyzing the radioactive species using techniques like radio-HPLC to determine the percentage of intact radiolabeled conjugate versus free radionuclide or metabolites.
Experimental Protocols
General Protocol for DOTA-NHS Ester Conjugation to a Peptide
-
Dissolve the Peptide: Dissolve the peptide containing a primary amine (e.g., lysine residue or N-terminus) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Prepare DOTA-NHS Solution: Dissolve a 5- to 10-fold molar excess of DOTA-NHS ester in a small volume of anhydrous dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the DOTA-NHS ester solution to the peptide solution. Gently mix and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Quench the Reaction: Quench any unreacted DOTA-NHS ester by adding a small amount of a primary amine-containing buffer, such as Tris buffer.
-
Purification: Purify the DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilization and Storage: Lyophilize the purified DOTA-peptide conjugate and store it at -20°C or -80°C.
General Protocol for Radiolabeling a DOTA-Conjugate with Lutetium-177 (¹⁷⁷Lu)
-
Reagent Preparation: Prepare a reaction buffer, typically 0.1 M to 0.4 M sodium acetate or ammonium acetate, with a pH between 4.0 and 5.5.[1][2] All buffers and water should be of high purity and metal-free.
-
Reaction Setup: In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugate (e.g., 10-100 µg) dissolved in the reaction buffer.
-
Addition of Radionuclide: Add the desired amount of ¹⁷⁷LuCl₃ solution to the tube. The volume should be kept small to maintain the optimal pH.
-
Incubation: Incubate the reaction mixture at an elevated temperature, typically between 80°C and 100°C, for 15 to 30 minutes.[1]
-
Quality Control: After incubation, determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC. A typical mobile phase for iTLC is 0.1 M citrate buffer (pH 5.0).[2] The desired RCP is generally >95%.
-
Purification (if necessary): If the RCP is below the desired level, purify the radiolabeled conjugate to remove uncomplexed ¹⁷⁷Lu. This is often done using a C18 Sep-Pak cartridge.
-
Formulation: Formulate the final product in a physiologically compatible solution (e.g., saline) for in vivo studies.
Signaling Pathways and Logical Relationships
Strategies to Improve Pharmacokinetics
The following diagram illustrates the key strategies employed to improve the pharmacokinetic profile of DOTA-conjugates, leading to better therapeutic and diagnostic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. A Systematic Investigation into the Influence of Net Charge on the Biological Distribution of Radiometalated Peptides Using [68Ga]Ga-DOTA-TATE Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Investigation into the Influence of Net Charge on the Biological Distribution of Radiometalated Peptides Using [68Ga]Ga-DOTA-TATE Derivatives | CoLab [colab.ws]
- 7. Investigations Using Albumin Binders to Modify the Tissue Distribution Profile of Radiopharmaceuticals Exemplified with Folate Radioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation, increasing specific activity and multiple dosing as strategies to improve the risk-benefit profile of targeted radionuclide therapy with 177Lu-DOTA-bombesin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-specific conjugation of monodispersed DOTA-PEGn to a thiolated diabody reveals the effect of increasing peg size on kidney clearance and tumor uptake with improved 64-copper PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Albumin binding improves nanobody pharmacokinetics for dual-modality PET/NIRF imaging of CEACAM5 in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Linker Modification Strategies To Control the Prostate-Specific Membrane Antigen (PSMA)-Targeting and Pharmacokinetic Properties of DOTA-Conjugated PSMA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biodistribution of 111In- and 90Y-labeled DOTA and maleimidocysteineamido-DOTA conjugated to chimeric anticarcinoembryonic antigen antibody in xenograft-bearing nude mice: comparison of stable and chemically labile linker systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
Validation & Comparative
A Comparative Guide to Propargyl-DOTA and Other DOTA Derivatives for Bioconjugation in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The development of targeted radiopharmaceuticals is a rapidly advancing field, driven by the need for more precise diagnostic imaging and therapeutic agents. A critical component in the design of these agents is the bifunctional chelator, which securely holds a radionuclide and provides a reactive handle for conjugation to a targeting biomolecule, such as an antibody or peptide. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely recognized for their ability to form highly stable complexes with a variety of radiometals used in PET, SPECT, and targeted radionuclide therapy.
This guide provides an objective comparison of Propargyl-DOTA, which utilizes "click chemistry" for bioconjugation, with other commonly used DOTA derivatives that employ different conjugation strategies, primarily focusing on amine-reactive derivatives like DOTA-NHS ester. We will delve into the principles of these conjugation methods, present available experimental data to compare their performance, and provide detailed experimental protocols.
Principles of Conjugation: Click Chemistry vs. Amine-Reactive Chemistry
The choice of DOTA derivative is intrinsically linked to the desired bioconjugation strategy. The two primary approaches discussed here are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the reaction of N-hydroxysuccinimide (NHS) esters with primary amines.
Propargyl-DOTA and Click Chemistry: Propargyl-DOTA features a terminal alkyne group. This functionality allows for a highly specific and efficient conjugation to a biomolecule that has been modified to contain an azide group.[1] The CuAAC reaction forms a stable triazole linkage.[1] This bio-orthogonal reaction is known for its high yield, mild reaction conditions, and lack of interference with most biological functional groups, offering a high degree of control over the conjugation process.[1][2]
DOTA-NHS Ester and Amine-Reactive Chemistry: DOTA-NHS ester is an amine-reactive derivative that readily reacts with primary amines, such as the ε-amino group of lysine residues on the surface of proteins like antibodies.[] This method is widely used due to its simplicity. However, since antibodies typically have multiple lysine residues, this can lead to a heterogeneous product with a random distribution of DOTA molecules and a variable number of chelators per antibody.[4]
Performance Comparison
Direct, head-to-head comparative studies providing quantitative data for Propargyl-DOTA versus other DOTA derivatives under identical experimental conditions are limited in the published literature. However, by compiling data from various sources, we can draw some general comparisons regarding conjugation efficiency, radiolabeling, and stability.
Conjugation Efficiency
The efficiency of conjugating the DOTA chelator to a biomolecule is a critical parameter. For antibody conjugation, this is often expressed as the average number of chelators per antibody molecule.
| DOTA Derivative | Targeting Molecule | Molar Ratio (Chelator:Biomolecule) | Average Chelators per Molecule | Reference |
| DOTA-NHS ester | Rituximab | 100:1 | ~18 | [5] |
| p-SCN-Bn-DOTA | Rituximab | 10:1 | ~5 | [5] |
| DOTA-NHS ester | Trastuzumab | 20:1 | ~6 | [6] |
| NODAGA-NHS ester | Trastuzumab | 20:1 | ~4-5 | [6] |
| p-SCN-Bn-DOTA | A1-His sdAb | 50:1 (pH 9) | 1.8 | [7][8] |
| p-SCN-Bn-NOTA | A1-His sdAb | 50:1 (pH 9) | 1.3 | [7][8] |
Radiolabeling Performance
High radiochemical yield and purity are essential for the successful application of radiopharmaceuticals. The following table summarizes radiolabeling data for various DOTA-conjugated biomolecules.
| DOTA Conjugate | Radionuclide | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Purity (%) | Reference |
| 177Lu-DOTA-(SCN)-Rituximab | 177Lu | Not specified | Not specified | >98 | [5] |
| 177Lu-DOTA-(NHS)-Rituximab | 177Lu | Not specified | Not specified | >98 | [5] |
| 90Y-DOTA-(SCN)-Rituximab | 90Y | Not specified | Not specified | >98 | [5] |
| 90Y-DOTA-(NHS)-Rituximab | 90Y | Not specified | Not specified | >98 | [5] |
| 68Ga-DOTA-A1-His | 68Ga | 60 | 15 | >98 | [7][8] |
| 68Ga-NOTA-A1-His | 68Ga | Room Temperature | 5 | >98 | [7][8] |
| 64Cu-DOTA-Trastuzumab | 64Cu | Room Temperature | 15 | >97 | [6] |
| 64Cu-NODAGA-Trastuzumab | 64Cu | Room Temperature | 15 | ~80 | [6] |
In Vitro and In Vivo Stability
The stability of the radiolabeled conjugate is crucial to prevent the release of the radionuclide in vivo, which can lead to off-target radiation exposure.
| Radioconjugate | Stability in Human Serum | In Vivo Observations | Reference |
| 177Lu-DOTA-(SCN)-Rituximab | Stable | Slow blood clearance. Maximum tumor uptake at 72h. | [5] |
| 177Lu-DOTA-(NHS)-Rituximab | Stable | Slow blood clearance. Maximum tumor uptake at 24h. | [5] |
| 64Cu-Macrocyclic Conjugates | >94.9% stable at 48h | Similar biodistribution for macrocyclic conjugates. | [9] |
| 68Ga-DOTA-A1-His | Stable for 2h in human blood | Lower kidney uptake compared to the NOTA conjugate. | [7][8] |
| 68Ga-NOTA-A1-His | Stable for 2h in human blood | Higher kidney uptake. | [7][8] |
Experimental Protocols
Protocol 1: Conjugation of Propargyl-DOTA to an Azide-Modified Peptide via CuAAC Click Chemistry
This protocol provides a general guideline for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimal conditions may vary depending on the specific peptide.
Materials:
-
Azide-modified peptide
-
Propargyl-DOTA
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent (e.g., water, DMSO, or a mixture)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the azide-modified peptide and Propargyl-DOTA in the chosen solvent.
-
In a separate vial, prepare a solution of CuSO₄ and the ligand (THPTA or TBTA).
-
Add the CuSO₄/ligand solution to the peptide/Propargyl-DOTA mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[10]
-
Monitor the reaction progress using analytical HPLC.
-
Once the reaction is complete, purify the DOTA-peptide conjugate using preparative HPLC.
Protocol 2: Conjugation of DOTA-NHS Ester to an Antibody
This protocol outlines a general procedure for conjugating DOTA-NHS ester to an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., phosphate buffer, pH 8.0-8.5)
-
DOTA-NHS ester
-
Anhydrous DMSO
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Prepare a stock solution of DOTA-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).
-
Adjust the pH of the antibody solution to 8.0-8.5.
-
Add the desired molar excess of the DOTA-NHS ester solution to the antibody solution with gentle mixing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice.[11]
-
Quench the reaction by adding a quenching reagent like Tris buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes.
-
Purify the DOTA-antibody conjugate using size exclusion chromatography or dialysis to remove unreacted DOTA-NHS ester and other small molecules.
Protocol 3: Radiolabeling of DOTA-Peptides with Gallium-68
This is a general protocol for the radiolabeling of DOTA-conjugated peptides with ⁶⁸Ga.
Materials:
-
DOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Cation exchange cartridge
-
Acidified NaCl solution for elution
-
Reaction buffer (e.g., sodium acetate buffer, pH 3.5-4.5)
-
Heating block
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.
-
Wash the cartridge with water.
-
Elute the ⁶⁸Ga³⁺ from the cartridge with a small volume of acidified NaCl solution directly into a reaction vial containing the DOTA-peptide dissolved in the reaction buffer.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
After cooling, perform quality control to determine the radiochemical purity.
Visualizations
Caption: Comparison of Propargyl-DOTA and DOTA-NHS ester conjugation pathways.
Caption: Workflow comparison for preparing radiolabeled antibodies.
Conclusion
Both Propargyl-DOTA and amine-reactive DOTA derivatives like DOTA-NHS ester are valuable tools in the development of radiopharmaceuticals. The choice between them depends on the specific requirements of the application.
Propargyl-DOTA , with its reliance on click chemistry, offers the potential for highly specific, controlled, and efficient conjugation, leading to a more homogeneous product. This can be particularly advantageous when precise control over the number and location of chelators is desired.
DOTA-NHS ester provides a simpler, more direct conjugation method to proteins. While it may result in a more heterogeneous product, it is a well-established and widely used technique that has been successfully employed in numerous preclinical and clinical studies.
Further head-to-head comparative studies are needed to provide definitive quantitative data on the relative performance of these DOTA derivatives under identical conditions. Such studies would be invaluable for researchers in selecting the optimal chelation and conjugation strategy for their specific radiopharmaceutical development needs.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 4. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpcscientific.com [cpcscientific.com]
- 11. furthlab.xyz [furthlab.xyz]
DOTA vs. NOTA Chelators for 68Ga Labeling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the development of 68Ga-based radiopharmaceuticals for Positron Emission Tomography (PET). This guide provides an objective comparison of two of the most widely used chelators, DOTA and NOTA, for labeling with Gallium-68. The following sections present a detailed analysis of their performance, supported by experimental data, to aid in the selection of the optimal chelator for specific research and clinical applications.
At a Glance: Key Differences
| Feature | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) |
| Structure | 12-membered tetraaza macrocycle | 9-membered triaza macrocycle |
| Labeling Conditions | Typically requires heating (85-95 °C)[1][2] | Efficient labeling at room temperature[1][2][3][4] |
| Labeling Speed | Slower, typically 8-15 minutes at elevated temperatures[1][2] | Faster, often complete within 5-10 minutes at room temperature[2][3][4] |
| Thermodynamic Stability | Good (log KGaL ≈ 21.3)[5] | Excellent (log KGaL ≈ 31.1)[5] |
| In Vivo Performance | Generally shows good tumor uptake and clearance. Can exhibit higher non-specific uptake in certain tissues compared to NOTA conjugates.[2] | Often demonstrates faster clearance from non-target tissues and lower background uptake, potentially leading to better imaging contrast.[6] |
| Theranostic Potential | Versatile, also used with therapeutic radionuclides like 177Lu and 90Y.[5] | Primarily used for diagnostic applications with 68Ga. |
Performance Comparison: A Data-Driven Analysis
The selection between DOTA and NOTA for 68Ga labeling is often a trade-off between established, versatile methodology and newer, more efficient chemistry. The following tables summarize key quantitative data from comparative studies.
Table 1: 68Ga Labeling Conditions and Efficiency
| Chelator Conjugate | Precursor Amount | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Specific Activity (GBq/µmol) | Reference |
| DOTATOC | Not Specified | 95 | 5 | >95 | Not Specified | [7] |
| NODAGA-RGD | Not Specified | 95 | 5 | >95 | Not Specified | [7] |
| TRAP(RGD)3 | 1 nmol | 95 | 5 | >95 | ~5,000 | [8] |
| 68Ga-DOTA-TATE | Not Specified | 85-95 | 8-12 | >99 (after purification) | Not Specified | [1] |
| 68Ga-NOTA-TATE | Not Specified | Room Temperature | Not Specified | High | Not Specified | [1] |
| NOTA-A1-His | Not Specified | Room Temperature | 5 | >98 | Not Specified | [2] |
| DOTA-A1-His | Not Specified | 60 | 15 | >98 | Not Specified | [2] |
| 68Ga-NOTA-ADG | Not Specified | Room Temperature | 5 | ~100 | Not Specified | [4] |
Note: NODAGA is a derivative of NOTA. TRAP is another chelator shown for comparison of specific activity.
Table 2: In Vitro Stability of 68Ga-labeled Peptides
| Radiotracer | Incubation Medium | Incubation Time (h) | Stability (%) | Reference |
| 68Ga-NOTA-TATE | Not specified | 3 | ≥99 | |
| 68Ga-DOTA-TATE | Not specified | 3 | ≥95 | |
| [68Ga]Ga-NOTA-A1-His | Human Blood | 2 | Stable | [2] |
| [68Ga]Ga-DOTA-A1-His | Human Blood | 2 | Stable | [2] |
| [68Ga]Ga-NOTA-A1-His | Murine Blood | Not Specified | Some instability | [2] |
| [68Ga]Ga-DOTA-A1-His | Murine Blood | 0.5 | Lower stability than NOTA conjugate | [2] |
Table 3: Comparative In Vivo Biodistribution Data (%ID/g)
| Radiotracer | Tumor | Kidney | Liver | Spleen | Reference |
| [68Ga]Ga-NOTA-A1-His | Similar to DOTA | 50.42 ± 8.02 | <1 | <1 | [2] |
| [68Ga]Ga-DOTA-A1-His | Similar to NOTA | 29.10 ± 2.24 | <1 | <1 | [2] |
| 68Ga-NOTA-TATE | Comparable to DOTA | Almost identical to DOTA | 4.2 | Lower than DOTA | |
| 68Ga-DOTA-TATE | Comparable to NOTA | Almost identical to NOTA | 10.1 | Higher than NOTA | |
| 68Ga-1 (DOTA-monoamide) | Lower than 68Ga-2 at 1h | Significantly lower than others at 1h | Not specified | Lower than HBED-CC | [5][6] |
| 68Ga-2 (NOTA-Bn-SCN) | Higher than 68Ga-1 at 1h | Higher than 68Ga-1 at 1h | Not specified | Lower than HBED-CC | [5][6] |
| 68Ga-DKFZ-PSMA-11 (HBED-CC) | Similar to 68Ga-2 | Higher than 68Ga-1 and 68Ga-2 at 2h | Not specified | Higher than others | [5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful radiolabeling. Below are representative protocols for 68Ga labeling with DOTA and NOTA-conjugated peptides.
Protocol 1: Manual 68Ga Labeling of a DOTA-conjugated Peptide
This protocol is a generalized procedure based on common practices.[1][9][10]
-
68Ge/68Ga Generator Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
68Ga Trapping and Elution:
-
The 68Ga3+ from the generator eluate is trapped on a cation exchange cartridge.
-
The trapped 68Ga3+ is then eluted with a small volume of an acidified 5 M NaCl solution.
-
-
Labeling Reaction:
-
Prepare a reaction vial containing the DOTA-conjugated peptide (typically 20-50 µg) dissolved in a sodium acetate buffer (1 M, pH 4.5).
-
Add the 68Ga eluate to the reaction vial. The final pH should be between 3 and 4.
-
Incubate the reaction mixture at 85-95 °C for 8-12 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).
-
Measure the pH of the final product.
-
-
Final Preparation: After successful quality control, the radiopharmaceutical can be neutralized, sterile filtered, and is then ready for administration.
Protocol 2: Manual 68Ga Labeling of a NOTA-conjugated Peptide at Room Temperature
This protocol highlights the milder conditions suitable for NOTA chelators.[1][2][3]
-
68Ge/68Ga Generator Elution and Purification: Similar to the DOTA protocol, obtain purified 68GaCl3. A common method involves trapping the 68Ga on a cation exchange resin and eluting it.
-
Labeling Reaction:
-
In a reaction vial, dissolve the NOTA-conjugated peptide in a suitable buffer (e.g., sodium acetate, pH 3.5-4.0).
-
Add the purified 68GaCl3 solution to the peptide solution.
-
Incubate at room temperature for 5-10 minutes.
-
-
Quality Control:
-
Assess radiochemical purity using iTLC or radio-HPLC.
-
-
Final Preparation: If the radiochemical purity is high (>95%), the product can be used directly after pH adjustment and sterile filtration, often without the need for further purification.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chelation of 68Ga and a typical experimental workflow.
Caption: Chelation of 68Ga by DOTA and NOTA.
Caption: A generalized workflow for 68Ga radiolabeling.
Discussion and Conclusion
The choice between DOTA and NOTA for 68Ga labeling is context-dependent. NOTA and its derivatives offer significant advantages in terms of milder reaction conditions (room temperature labeling), which can be crucial for heat-sensitive biomolecules, and faster reaction kinetics.[2][3][4] The resulting 68Ga-NOTA complexes exhibit higher thermodynamic stability, which can contribute to improved in vivo stability and lower background signal.[5]
Conversely, DOTA is a well-established and versatile chelator. Its ability to form stable complexes with a range of diagnostic and therapeutic radionuclides (e.g., 177Lu, 90Y) makes it a cornerstone of many theranostic approaches.[5] While 68Ga-DOTA labeling requires heating, automated synthesis modules have streamlined this process, making it highly reproducible for clinical production.[9]
For novel PET tracer development where high specific activity and rapid, mild labeling are paramount, NOTA is an excellent choice. For established vectors, particularly those with a view towards theranostics, DOTA remains a robust and reliable option. The in vivo performance of the final radiopharmaceutical will ultimately depend on the combination of the chelator, the linker, and the targeting biomolecule. Therefore, comparative preclinical evaluations are essential to determine the optimal construct for a given application.[2][5][6]
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 9. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Bifunctional Chelators: A Comparative Analysis of Alternatives to Propargyl-DOTA
For researchers in radiopharmaceutical development and bioconjugation, the selection of a bifunctional chelator is a critical decision that profoundly impacts the performance of a targeted imaging agent or therapy. Propargyl-DOTA, which leverages the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has been a valuable tool for its high efficiency and specificity. However, the landscape of bioconjugation has evolved, offering a diverse array of alternative strategies and chelating agents that may provide significant advantages depending on the specific application, biomolecule, and radionuclide.
This guide provides an objective comparison of key alternatives to Propargyl-DOTA, focusing on the conjugation chemistry and the chelating macrocycle. We present supporting experimental data to inform the selection process for researchers, scientists, and drug development professionals.
Part 1: Alternative Bioorthogonal Conjugation Strategies
The primary alternative to the copper-catalyzed click chemistry used with Propargyl-DOTA is the catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC). This approach avoids the potential toxicity associated with copper catalysts, a crucial consideration for in vivo applications.
Key Performance Differences: CuAAC (Propargyl-DOTA) vs. SPAAC (e.g., DOTA-DBCO)
| Feature | Propargyl-DOTA (CuAAC) | DOTA-Cyclooctyne (e.g., DBCO) (SPAAC) | Key Considerations for Researchers |
| Catalyst Requirement | Copper (I) | None (driven by ring strain) | SPAAC is preferred for live-cell and in vivo studies to avoid copper toxicity.[1] The Cu(I) catalyst in CuAAC can also compete with the radiometal for the chelator, potentially reducing specific activity.[2][3] |
| Biocompatibility | Potentially cytotoxic due to copper. Requires careful use of stabilizing ligands (e.g., THPTA) to mitigate toxicity.[1][4] | Generally considered highly biocompatible.[5] | For sensitive biological systems or long-term studies, SPAAC is the safer choice.[1] |
| Reaction Kinetics | Generally very fast and efficient.[5] | Reaction rates are highly dependent on the specific cyclooctyne used but can be very rapid.[5] | For in vitro conjugations where speed is critical and copper is tolerated, CuAAC may have an edge. In a proteomics study, CuAAC showed higher labeling efficiency than SPAAC for labeling proteins from cell lysates.[6][7] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species, potentially causing oxidative damage to proteins.[4][8] | Some strained alkynes can exhibit off-target reactivity with thiols on proteins.[5] | The choice of cyclooctyne in SPAAC is critical to minimize non-specific labeling. The choice of ligand in CuAAC is critical to prevent biomolecule damage.[4] |
| Reagent Accessibility | Terminal alkynes (like propargyl) are generally small, inexpensive, and easy to install. | Strained cyclooctynes are bulkier, more hydrophobic, and typically more expensive and complex to synthesize.[2][3] | The bulkiness of cyclooctynes may impact the pharmacokinetics of smaller targeting molecules. Cost and synthesis complexity are practical considerations. |
Part 2: Alternative Chelating Macrocycles
Beyond the conjugation handle, the macrocyclic chelator itself plays a pivotal role in the stability and pharmacokinetic properties of the final radiopharmaceutical. DOTA is versatile, but other chelators like NOTA and DOTAGA have demonstrated superior properties for specific radionuclides.
Comparative Performance Data for ⁶⁴Cu Labeling
The stability of the ⁶⁴Cu-chelator complex is paramount, as dissociation in vivo leads to high liver uptake. For ⁶⁴Cu, NOTA has consistently demonstrated superior performance compared to DOTA.
| Chelator Conjugate | Radiolabeling Conditions | Radiochemical Purity/Yield | Serum Stability (48h) | Key In Vivo Finding | Reference(s) |
| ⁶⁴Cu-DOTA -Rituximab | 37°C, 20 min | >99% | >94% | High liver uptake suggests some in vivo instability. | [1][9] |
| ⁶⁴Cu-NOTA -Rituximab | Room Temp, 20 min | >99% (95% yield at dilute 31 nM) | 97.5% ± 0.3% | Significantly lower liver uptake compared to DOTA conjugates, indicating better in vivo stability. | [1][9] |
| ⁶⁴Cu-DOTA -TRC105 | 37°C, 1 h | >98% | Not Reported | Higher liver and spleen uptake compared to NOTA conjugate. | [5][10] |
| ⁶⁴Cu-NOTA -TRC105 | 37°C, 1 h | >98% | Not Reported | Significantly lower liver uptake (8.4 ± 1.1 vs 14.2 ± 1.2 %ID/g at 24h for DOTA), indicating superior in vivo stability. | [5][10] |
| ⁶⁴Cu-CHX-A"-DTPA -Rituximab | Room Temp, 20 min | >99% | 38.2% | Acyclic chelators like DTPA show poor serum stability for ⁶⁴Cu. | [1] |
Comparative Performance Data for ⁶⁸Ga Labeling
For ⁶⁸Ga, rapid labeling at room temperature is highly desirable for kit-based preparations. Here, NOTA and its derivatives often outperform DOTA, which typically requires heating.
| Chelator Conjugate | Radiolabeling Conditions | Radiochemical Yield | Key In Vivo Finding | Reference(s) |
| ⁶⁸Ga-DOTA -A1-sdAb | 60°C, 15 min | >98% | Twofold lower kidney uptake compared to NOTA conjugate. | [11][12] |
| ⁶⁸Ga-NOTA -A1-sdAb | Room Temp, 5 min | >98% | Higher kidney uptake compared to DOTA conjugate. | [11][12] |
| ⁶⁸Ga-DOTA -PSMA inhibitor | Heating required | High | Higher retention in normal tissues (kidney, spleen, salivary glands) compared to NOTA version. | [13] |
| ⁶⁸Ga-NOTA -PSMA inhibitor | Room Temp | High | Faster clearance from normal tissues; highest tumor uptake at 1h. | [13] |
| ⁶⁸Ga-HBED-CC -PSMA inhibitor | Room Temp | High | Highest uptake and retention in normal tissues in this comparison. | [13] |
Comparative Performance Data for ¹⁷⁷Lu / ²²⁵Ac Labeling
For therapeutic radiometals like ¹⁷⁷Lu and ²²⁵Ac, the stability of the complex is critical to prevent release of the radionuclide and subsequent toxicity, particularly to the bone marrow.
| Chelator Conjugate | Radiolabeling Conditions | Radiochemical Purity/Yield | Serum Stability | Key Finding | Reference(s) |
| ¹⁷⁷Lu-DOTA -Trastuzumab | Not Specified | >95% | >94% at 168h | DOTA complex shows greater in vivo stability (lower bone uptake) than DTPA. | [14] |
| ¹⁷⁷Lu-DTPA -Trastuzumab | Not Specified | >95% | >75% at 168h | Lower serum stability and higher bone uptake compared to DOTA conjugate. | [14] |
| ²²⁵Ac-DOTA -OTSA101 | 60 min | ~55% (max efficiency) | Stable | Lower labeling efficiency compared to DOTAGA and DO3A. | [15][16] |
| ²²⁵Ac-DOTAGA -OTSA101 | 60 min | ~98% (max efficiency) | Stable | Highest labeling efficiency and smallest impact on antibody binding affinity. | [15][16] |
| ²²⁵Ac-DO3A -OTSA101 | 60 min | ~98% (max efficiency) | Stable | High labeling efficiency but larger impact on antibody binding affinity compared to DOTAGA. | [15][16] |
Mandatory Visualizations
Logical Relationships: Bioconjugation Chemistries
Caption: Alternative bioconjugation strategies compared to Propargyl-DOTA's CuAAC chemistry.
Experimental Workflow: Radioimmunoconjugate Preparation & Evaluation
Caption: General experimental workflow for producing and testing a radioimmunoconjugate.
Experimental Protocols
The following are representative protocols synthesized from methodologies reported in the cited literature. Specific parameters should be optimized for each unique biomolecule and chelator.
Protocol 1: Antibody Conjugation with p-SCN-Bn-DOTA
(Based on methodologies described in Cooper et al., 2011)[1]
-
Antibody Preparation:
-
Dialyze the antibody (e.g., Rituximab) stock solution against a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5) to remove any interfering substances like sodium azide or other primary amines.
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
-
Chelator Preparation:
-
Prepare a 10 mM stock solution of p-SCN-Bn-DOTA in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the p-SCN-Bn-DOTA stock solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at 37°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted chelator and purify the DOTA-antibody conjugate using a desalting column (e.g., PD-10) pre-equilibrated with a metal-free buffer suitable for storage (e.g., 0.1 M sodium acetate, pH 6.5).
-
Collect the protein-containing fractions.
-
-
Characterization (Optional but Recommended):
-
Determine the average number of chelators per antibody molecule using MALDI-TOF mass spectrometry.
-
Protocol 2: Radiolabeling of DOTA-Antibody with ¹⁷⁷Lu
(Based on methodologies described in de Aguiar et al., 2021 and Das et al., 2014)[14]
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, add the DOTA-antibody conjugate (typically 50-100 µg).
-
Add a reaction buffer (e.g., 0.1 M ammonium acetate, pH 4.5) to the tube.
-
Add the required activity of ¹⁷⁷LuCl₃ (carrier-free or no-carrier-added) to the mixture. The final volume should be kept minimal to maintain high concentrations.
-
-
Incubation:
-
Gently mix the reaction solution.
-
Incubate the reaction at 80-95°C for 20-30 minutes in a dry heat block.
-
-
Quenching:
-
After incubation, allow the vial to cool to room temperature.
-
Add a small volume of a quenching solution (e.g., 50 mM DTPA, pH 5) to complex any unreacted ¹⁷⁷Lu. Incubate for 5 minutes at room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC.
-
For iTLC, spot the reaction mixture on a silica gel strip and develop using a mobile phase like 50 mM DTPA, pH 5. The ¹⁷⁷Lu-DOTA-antibody will remain at the origin, while free ¹⁷⁷Lu-DTPA will migrate with the solvent front.
-
An RCP of >95% is typically required for further use. If RCP is low, purification via a size-exclusion column may be necessary.
-
Protocol 3: In Vitro Serum Stability Assay
(Based on methodologies described in Cooper et al., 2011)[1]
-
Incubation:
-
Add a small aliquot of the purified radiolabeled antibody (e.g., ⁶⁴Cu-NOTA-Rituximab, ~5 µL) to a larger volume of fresh human serum (e.g., 500 µL) in a microcentrifuge tube.
-
Incubate the mixture in a water bath or incubator at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot immediately by size-exclusion HPLC (SE-HPLC) equipped with a radiation detector.
-
-
Data Analysis:
-
Integrate the peaks from the radio-chromatogram.
-
Calculate the percentage of radioactivity that remains associated with the high-molecular-weight antibody peak versus the percentage that has dissociated and appears as low-molecular-weight species.
-
The stability is reported as the percentage of intact radioimmunoconjugate remaining at each time point.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Conjugation Strategies of Cross-Bridged Macrocyclic Chelators with Cetuximab for Copper-64 Radiolabeling and PET Imaging of EGFR in Colorectal Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
In vitro stability comparison of different radiolabeled chelates
An essential aspect of developing radiopharmaceuticals for diagnostic imaging or therapeutic applications is ensuring the stability of the radiolabeled complex. The in vitro stability of a radiolabeled chelate provides a crucial preliminary assessment of its potential in vivo behavior. Dissociation of the radionuclide from the chelator can lead to off-target radiation exposure and diminished efficacy. This guide provides a comparative overview of the in vitro stability of various commonly used radiolabeled chelates, supported by experimental data and detailed protocols.
In Vitro Stability Data of Radiolabeled Chelates
The stability of a radiometal-chelate complex is influenced by several factors, including the specific chelator, the radiometal, and the surrounding environment. The following table summarizes the in vitro stability of different radiolabeled chelates in human serum and other relevant media, as reported in various studies.
| Radiometal | Chelate | Medium | Time | Stability (% intact) | Citation |
| 64Cu | p-SCN-Bn-DOTA | Human Serum | 48 h | >94% | [1] |
| 64Cu | p-SCN-NOTA | Human Serum | 48 h | >94% | [1] |
| 64Cu | p-SCN-Bn-DTPA | Human Serum | 48 h | Poor (not specified) | [1] |
| 89Zr | DFO | EDTA | 7 days | 53% | [2] |
| 89Zr | DFO | EDTA | 7 days | >98% | [2] |
| 89Zr | DFOcyclo | EDTA | 7 days | >98% | [2] |
| 111In | Benzyl-EDTA | Human Serum | 10 days | More stable than DTPA | [3][4] |
| 111In | DTPA | Human Serum | 10 days | Less stable than Benzyl-EDTA | [3][4] |
| 67Cu | Benzyl-TETA | Human Serum | 10 days | Stable | [3][4] |
| 225Ac | PFP-DO3A | Human Serum | 72 h | >94% | [5] |
| 225Ac | SCN-DOTA | Human Serum | 72 h | >94% | [5] |
| 18F | AlF-3-p-C-NETA | Human Serum | 240 min | 92.4 ± 1.2% | [6] |
| 177Lu | DOTA-TATE | Human Plasma | 24 h | >97% | [7] |
| 177Lu | DOTA-TATE | Acetate Buffer | 312 h | 91.4% | [7] |
Experimental Protocol for In Vitro Stability Assay
The following is a generalized protocol for assessing the in vitro stability of radiolabeled chelates in human serum, based on methodologies reported in the literature.[4][8][9]
1. Preparation of Radiolabeled Chelate:
-
Synthesize and purify the chelate-conjugate.
-
Radiolabel the chelate with the desired radionuclide under optimal conditions (e.g., pH, temperature, and concentration).[10]
-
Purify the radiolabeled chelate from free radionuclide using methods such as size-exclusion chromatography (e.g., Sephadex G-25) or high-performance liquid chromatography (HPLC).[4]
2. Serum Incubation:
-
Obtain fresh human serum from healthy volunteers. The serum should be prepared by allowing blood to clot and then centrifuging to remove cellular components. Filter the serum through a 0.22 µm filter for sterilization.[4]
-
Add a known amount of the purified radiolabeled chelate to a sterile tube containing human serum. A control sample is typically prepared by adding the radiolabeled chelate to phosphate-buffered saline (PBS).[8][9]
-
Incubate the samples at 37°C in a humidified incubator.[1][8]
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours), withdraw aliquots of the incubation mixture for analysis.[11][12]
3. Analysis of Radiochemical Purity:
-
The stability of the radiolabeled chelate is assessed by determining the percentage of intact radiolabeled chelate versus dissociated radionuclide or transchelated forms.
-
Common analytical techniques include:
- Instant Thin-Layer Chromatography (iTLC): A rapid method to separate the radiolabeled chelate from free radionuclide.[2]
- High-Performance Liquid Chromatography (HPLC): A more precise method that can separate the intact radiolabeled chelate from metabolites and other degradation products. Size-exclusion or reverse-phase columns are typically used.[4][11]
- Cellulose Acetate Electrophoresis: Separates components based on their charge and can be used to differentiate between the radiolabeled antibody-chelate and free radiometal which may bind to serum proteins like albumin.[4]
-
The radioactivity of the separated components is measured using a suitable detector (e.g., radio-TLC scanner, gamma counter).
-
The stability is expressed as the percentage of radioactivity associated with the intact radiolabeled chelate relative to the total radioactivity in the sample.
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vitro stability study of a radiolabeled chelate.
Caption: Workflow for in vitro stability testing of radiolabeled chelates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chelator-Free/Chelator-Mediated Radiolabeling of Colloidally Stabilized Iron Oxide Nanoparticles for Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Mouse and Human Serum Stability of a Heterobivalent Dual-Target Probe That Has Strong Affinity to Gastrin-Releasing Peptide and Neuropeptide Y1 Receptors on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
DOTA vs. DOTAGA: A Head-to-Head Comparison for Radiolabeling in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the design of radiopharmaceuticals. The chelator's role in securely binding a radiometal influences not only the radiolabeling efficiency and stability of the final product but also its in vivo performance. This guide provides an objective, data-driven comparison of two widely used macrocyclic chelators: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivative, DOTAGA (2,2',2"-(10-(1-carboxy-4-((4-isothiocyanatobenzyl)amino)-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid), to aid in the selection process for radiolabeling applications.
This comparison delves into key performance metrics, supported by experimental data, to highlight the distinct advantages and potential trade-offs associated with each chelator. The structural difference, with DOTAGA possessing an additional carboxylic acid group on a linker arm, gives rise to notable variations in their radiolabeling characteristics and the biological behavior of the resulting radioconjugates.
Performance Metrics: A Quantitative Comparison
The selection of a chelator is often guided by its ability to efficiently and stably incorporate the desired radionuclide under conditions that preserve the integrity of the targeting molecule. The following tables summarize key quantitative data from comparative studies of DOTA and DOTAGA.
| Radiolabeling with Actinium-225 (²²⁵Ac) | DOTA | DOTAGA | Reference |
| Maximum Labeling Efficiency | 30.5 ± 11.0% | 58.2 ± 14.5% | [1] |
| Specific Activity (kBq/μg) | 0.5 ± 0.3 | 0.7 ± 0.1 | [1] |
| Radiochemical Purity | 96.8 ± 4.2% | 98.8 ± 1.2% | [1] |
| In Vitro Stability (7 days in serum at 37°C) | >96% | >96% | [1] |
| Radiolabeling with Gallium-68 (⁶⁸Ga) & Lutetium-177 (¹⁷⁷Lu) | DOTA | DOTAGA | Reference |
| ⁶⁸Ga Labeling Conditions | Requires heating (80-100°C) | Can be achieved at lower temperatures | [2] |
| ¹⁷⁷Lu Labeling Conditions | Typically requires heating (e.g., 95°C) | Can be achieved under milder conditions | [3] |
| Hydrophilicity (logP of PSMA ligands) | -3.6 ± 0.1 (⁶⁸Ga), -3.9 ± 0.1 (¹⁷⁷Lu) | Higher hydrophilicity reported | [3] |
| Impact on Binding Affinity | Can have a greater negative impact | Smaller impact on binding affinity | [1][4] |
| In Vivo Stability | Generally high | High, with some studies suggesting improved stability |
Key Findings from Comparative Studies
Radiolabeling Efficiency and Conditions: A significant advantage of DOTAGA over DOTA is its ability to chelate certain radiometals under milder conditions. For instance, while DOTA often requires heating to high temperatures (80-100°C) for efficient labeling with ⁶⁸Ga, DOTAGA can achieve high radiochemical yields at lower temperatures.[2][5] This is particularly beneficial when working with temperature-sensitive biomolecules.
In a direct comparison for labeling an anti-FZD10 antibody with ²²⁵Ac, DOTAGA demonstrated a nearly two-fold higher labeling efficiency than DOTA (58.2% vs. 30.5%).[1] This suggests that the structural modification in DOTAGA facilitates more efficient incorporation of the radiometal.
Impact on Biological Activity: The conjugation of a chelator to a targeting molecule can sometimes hinder its binding to the biological target. Studies have shown that DOTAGA conjugation can have a smaller impact on the binding affinity of a targeting ligand compared to DOTA.[1][4] This is a crucial factor in preserving the efficacy of the radiopharmaceutical.
In Vivo Performance: The increased hydrophilicity of DOTAGA-conjugated radiopharmaceuticals can lead to more favorable in vivo pharmacokinetics, such as faster clearance from non-target tissues and improved tumor-to-background ratios.[3] For example, a study with a PSMA-targeting ligand showed that the DOTAGA-conjugated version exhibited higher hydrophilicity and improved affinity to PSMA, resulting in about a twofold increased specific internalization compared to the DOTA analogue.[3]
While both DOTA and DOTAGA form highly stable complexes with a variety of radiometals in vivo, some evidence suggests that DOTAGA may offer enhanced stability in certain contexts.[6]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for radiolabeling with DOTA and DOTAGA.
General Radiolabeling Protocol for DOTA-conjugated Peptides with ⁶⁸Ga
This protocol is a generalized procedure and may require optimization for specific peptides.
-
Preparation of Reagents:
-
Prepare a 1 M sodium acetate buffer and adjust the pH to 4.5.
-
Dissolve the DOTA-conjugated peptide in high-purity water to a known concentration (e.g., 1 mg/mL).
-
Obtain ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator.
-
-
Radiolabeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. A common mobile phase for radio-TLC is 0.1 M sodium citrate (pH 5.0).[7]
-
General Radiolabeling Protocol for DOTAGA-conjugated Ligands with ¹⁷⁷Lu
This protocol is a generalized procedure and may require optimization for specific ligands.
-
Preparation of Reagents:
-
Prepare a 0.1 M ammonium acetate buffer and adjust the pH to 5.5.
-
Dissolve the DOTAGA-conjugated ligand in high-purity water to a known concentration.
-
Obtain ¹⁷⁷LuCl₃ solution.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, combine the DOTAGA-conjugated ligand solution (typically 0.7 nmol).
-
Add the ammonium acetate buffer.
-
Add the ¹⁷⁷LuCl₃ solution.
-
Heat the reaction mixture at 95°C for 30 minutes.[3]
-
-
Quality Control:
-
Determine the radiochemical purity using radio-HPLC.
-
Visualizing the Radiolabeling Workflow
The following diagrams illustrate the general experimental workflow for radiolabeling and a logical comparison of DOTA and DOTAGA.
Caption: A generalized workflow for the radiolabeling of biomolecules.
References
- 1. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Chelators on Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The co-administration of chelating agents with therapeutic drugs can significantly alter the pharmacokinetic profile of the active pharmaceutical ingredient (API). This guide provides a comparative analysis of the impact of common chelators on the absorption, distribution, metabolism, and excretion (ADME) of various drugs, supported by experimental data. Understanding these interactions is crucial for optimizing drug efficacy and safety, particularly in populations undergoing chelation therapy or in formulations where chelators are used as excipients.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the quantitative impact of selected chelators on the pharmacokinetic parameters of different drugs. These data highlight the potential for significant drug-drug interactions, leading to either decreased efficacy or increased toxicity.
Table 1: Effect of Deferasirox on the Pharmacokinetics of Midazolam
| Pharmacokinetic Parameter | Midazolam Alone (Mean ± SD) | Midazolam with Deferasirox (Mean ± SD) | % Change |
| Cmax (ng/mL) | 34.4 ± 17.4 | 27.1 ± 13.6 | -21.2% |
| AUCinf (h·ng/mL) | 68.3 ± 28.4 | 61.7 ± 37.4 | -9.7% |
| Tmax (h) | 0.44 ± 0.17 | 0.47 ± 0.26 | +6.8% |
| T½ (h) | 3.7 ± 0.9 | 4.4 ± 1.4 | +18.9% |
| Data from a study in healthy volunteers.[1] Midazolam is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. The decrease in midazolam exposure suggests a weak induction of CYP3A4 by deferasirox.[1] |
Table 2: Effect of Deferasirox on the Pharmacokinetics of Repaglinide
| Pharmacokinetic Parameter | Repaglinide Alone | Repaglinide with Deferasirox | Fold Change |
| Cmax | - | - | ~1.5-fold increase |
| AUC | - | - | >2-fold increase |
| Data from a study in healthy volunteers.[2] Repaglinide is a substrate for the CYP2C8 enzyme. The observed increase in repaglinide plasma concentrations indicates that deferasirox can inhibit CYP2C8.[2] |
Table 3: Effect of EDTA on the Pharmacokinetics of Tigecycline and Ciprofloxacin in Rats
| Drug | Parameter | Without EDTA (Heparin Plasma) | With EDTA (EDTA Plasma) | % Change |
| Tigecycline | AUC | ~2-fold higher | ~2-fold lower | ~ -50% |
| Clearance | ~2-fold lower | ~2-fold higher | ~ +100% | |
| Ciprofloxacin | AUC & Clearance | - | Smaller differences observed | - |
| This study suggests that EDTA can compete with certain drugs for chelating metal ions, which can affect the drug's partition between blood and plasma, leading to inaccurate pharmacokinetic measurements in plasma.[1] |
Table 4: Impact of Chelator Choice on the Biodistribution of a 64Cu-labeled PD-L1 Radioligand
| Chelator | Primary Clearance Route | Liver Uptake |
| NODA-GA | Renal | Low |
| CB-TE2A | Hepatobiliary | High |
| DiAmSar | Renal | Higher than NODA-GA |
| This study demonstrates that the choice of chelator can significantly influence the pharmacokinetic profile and clearance pathway of a radiopharmaceutical.[3] Biodistribution data for 64Cu-CB-TE2A-c(RGDyK) and 64Cu-diamsar-c(RGDfD) in mice showed that 64Cu-CB-TE2A-c(RGDyK) had higher tumor uptake and faster clearance from the liver and blood.[4][5] |
Experimental Protocols
In Vitro Assessment of Chelator Impact on Drug Metabolism
This protocol outlines a general procedure to assess the inhibitory or inductive potential of a chelator on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs.[6][7][8][9]
1. Materials and Reagents:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes
-
Chelating agent (e.g., Deferasirox)
-
CYP-specific probe substrates (e.g., midazolam for CYP3A4, repaglinide for CYP2C8)
-
NADPH regenerating system
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
2. Procedure for Inhibition Assay:
-
Prepare a series of concentrations of the chelator.
-
Pre-incubate the chelator with HLMs or recombinant CYP enzymes in the incubation buffer.
-
Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge to pellet the protein and analyze the supernatant for the formation of the metabolite using LC-MS/MS.
-
Determine the IC50 value of the chelator for each CYP enzyme.
3. Procedure for Induction Assay:
-
Culture human hepatocytes.
-
Treat the hepatocytes with various concentrations of the chelator for a specified period (e.g., 48-72 hours).
-
After treatment, incubate the cells with a CYP-specific probe substrate.
-
Measure the formation of the metabolite.
-
Measure the mRNA levels of the CYP enzymes using RT-qPCR.
-
An increase in metabolite formation and mRNA levels indicates enzyme induction.
In Vivo Pharmacokinetic Study of a Drug-Chelator Interaction
This protocol provides a general framework for conducting an in vivo study in an animal model to evaluate the effect of a chelator on the pharmacokinetics of a drug.[10]
1. Animal Model:
-
Select an appropriate animal model (e.g., rats, mice).
-
Acclimatize the animals to the laboratory conditions.
2. Study Design:
-
Use a crossover or parallel-group design.
-
Group 1 (Control): Administer the drug alone.
-
Group 2 (Test): Administer the drug in combination with the chelator.
3. Dosing and Sample Collection:
-
Administer the drug and chelator via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into appropriate anticoagulant-containing tubes.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the drug in plasma/serum.
-
Analyze the collected samples to determine the drug concentrations at each time point.
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t½).
-
Statistically compare the pharmacokinetic parameters between the control and test groups to determine the significance of the chelator's effect.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the impact of chelators on pharmacokinetics.
Caption: Mechanism of EDTA-mediated enhancement of paracellular drug absorption.
Caption: Impact of Deferasirox on the metabolism of CYP3A4 and CYP2C8 substrates.
Caption: Experimental workflow for an in vivo pharmacokinetic drug-chelator interaction study.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the pharmacokinetic interactions of deferasirox, a once-daily oral iron chelator, with midazolam, rifampin, and repaglinide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 64Cu-Labeled CB-TE2A and Diamsar Conjugated RGD Peptide Analogs for Targeting Angiogenesis: Comparison of their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (64)Cu-labeled CB-TE2A and diamsar-conjugated RGD peptide analogs for targeting angiogenesis: comparison of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Strategies for the Assessment of Drug-Drug Interactions Involving Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dctd.cancer.gov [dctd.cancer.gov]
A Comparative Analysis of Linkers for DOTA Conjugation in Biopharmaceutical Development
For researchers, scientists, and drug development professionals, the choice of a linker for conjugating the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to a targeting biomolecule is a critical determinant of the final conjugate's success. The linker not only covalently attaches DOTA to the targeting moiety, such as a monoclonal antibody or a peptide, but also significantly influences the stability, pharmacokinetics, and overall efficacy of the resulting radiopharmaceutical or therapeutic agent. This guide provides a comparative analysis of different linker strategies for DOTA conjugation, supported by experimental data and detailed protocols to aid in the rational design of DOTA-bioconjugates.
The ideal linker should be stable in systemic circulation to prevent premature release of the chelated radionuclide, while also allowing for efficient conjugation without compromising the biological activity of the targeting molecule.[1][2] Linker characteristics such as length, hydrophilicity, and cleavability play pivotal roles in modulating the in vivo behavior of the conjugate.[3][4]
Comparative Performance of DOTA Linkers
The selection of a linker can dramatically alter the biodistribution and tumor-to-background ratios of a DOTA-conjugated radiopharmaceutical. Below is a summary of quantitative data from comparative studies on different linker types.
| Linker Type/Modification | Key Findings | Impact on Performance | Reference |
| Alkyl vs. PEG Linkers | In a study comparing a polyethylene glycol (PEG) linker to a standard alkyl linker (Aoc) for a bombesin analogue, the PEGylated conjugate showed similar tissue uptake and clearance. However, the PEG linker is hypothesized to improve pharmacokinetics with optimization of PEG size. | PEGylation can increase the hydrodynamic size, potentially reducing kidney uptake and prolonging circulation half-life. The length of the PEG chain is a critical parameter to optimize. | [5][6][7] |
| Short Peptide Linkers (Cleavable) | The inclusion of a Met-Val-Lys (MVK) cleavable linker in a NOTA-conjugated antibody fragment resulted in an 83% reduction in kidney uptake compared to a conventional thiourea linker, without affecting tumor uptake. | Cleavable linkers, particularly those susceptible to enzymes in the kidney brush border, can significantly reduce renal radioactivity accumulation, a common challenge with radiolabeled peptides and antibody fragments. | [8] |
| Varying Chelator-to-Antibody Ratio | Increasing the number of DOTA molecules conjugated to an anti-TEM-1 fusion protein antibody from 1 to 11 resulted in a decrease in tumor uptake (from 18.8% to 5.3% IA/g at 24h) and accelerated blood clearance. | While a higher chelator-to-antibody ratio can increase the specific activity, it can also negatively impact the immunoreactivity and pharmacokinetics of the antibody. An optimal ratio must be determined empirically. | [9] |
| Direct vs. Long Chain Linkers | DOTA conjugation directly to a peptide backbone versus through a hexanoic acid-lysine linker resulted in different sensitivities to sodium ions, which can affect receptor binding. | The proximity of the bulky, charged DOTA-metal complex to the pharmacophore of a peptide can influence its biological activity. A longer linker can provide spatial separation and preserve binding affinity. | [10][11] |
| Benzyl-DOTA Derivatives | A benzyl-DOTA (Bn-DOTA) derivative, when conjugated to a peptide, exhibited significantly higher in vitro and in vivo stability compared to a standard DOTATOC conjugate. | Modifications to the DOTA macrocycle itself can enhance the stability of the resulting radiometal complex. | [12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of DOTA-conjugated biomolecules. Below are representative protocols for common DOTA conjugation chemistries.
Protocol 1: DOTA-NHS Ester Conjugation to Antibody Lysine Residues
This protocol describes the random conjugation of a DOTA-NHS ester to the primary amines of lysine residues on an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in a suitable buffer like PBS, pH 7.2-8.5)
-
DOTA-NHS ester (e.g., DOTA-mono-N-hydroxysuccinimide ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column like a PD-10)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS. This can be done using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.[4][][16]
-
DOTA-NHS Ester Stock Solution: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.[16]
-
Conjugation Reaction: a. Adjust the pH of the antibody solution to 8.2-8.5 using the conjugation buffer. b. Add the DOTA-NHS ester stock solution to the antibody solution with gentle stirring. The molar ratio of DOTA-NHS ester to antibody typically ranges from 5:1 to 100:1, and should be optimized for the specific antibody.[17][18] c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][17]
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DOTA-NHS ester. Incubate for 15-30 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted DOTA-NHS ester and other small molecules from the DOTA-antibody conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS). Collect the fractions containing the purified conjugate.[17]
-
Characterization: Determine the concentration of the conjugated antibody and the average number of DOTA molecules per antibody (chelator-to-antibody ratio) using methods such as UV-Vis spectrophotometry and MALDI-TOF mass spectrometry.
Protocol 2: DOTA-Maleimide Conjugation to Antibody Thiol Groups
This protocol describes the site-specific conjugation of a DOTA-maleimide to free thiol groups on an antibody, which may be naturally occurring or introduced through reduction of disulfide bonds or genetic engineering.
Materials:
-
Antibody solution (1-10 mg/mL in a thiol-free buffer like PBS, pH 7.0-7.5)
-
Reducing agent (optional, e.g., TCEP or DTT)
-
DOTA-maleimide
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Antibody Preparation: a. Exchange the antibody into a thiol-free buffer (e.g., PBS, pH 7.0-7.5). Degas the buffer to minimize re-oxidation of thiols.[3] b. (Optional) If reducing disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP to the antibody solution and incubate for 20-30 minutes at room temperature.[1][2][3] c. If a reducing agent was used, it must be removed immediately before conjugation using a desalting column.
-
DOTA-Maleimide Stock Solution: Prepare a 10 mM stock solution of DOTA-maleimide in anhydrous DMSO.[1]
-
Conjugation Reaction: a. Add the DOTA-maleimide stock solution to the thiolated antibody solution at a recommended molar ratio of 10-20 fold excess of the maleimide reagent.[3] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[1][3]
-
Purification: Purify the DOTA-antibody conjugate from unreacted DOTA-maleimide and other reagents using a size-exclusion chromatography column.[1]
-
Characterization: Characterize the purified conjugate to determine the antibody concentration and the chelator-to-antibody ratio.
Visualizing Conjugation Strategies and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Overview of DOTA conjugation strategies.
Caption: General experimental workflow for DOTA conjugation.
Caption: Impact of linker properties on conjugate performance.
References
- 1. biotium.com [biotium.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. In vitro and in vivo evaluation of a 64Cu-labeled polyethylene glycol-bombesin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific conjugation of monodispersed DOTA-PEGn to a thiolated diabody reveals the effect of increasing peg size on kidney clearance and tumor uptake with improved 64-copper PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of [111In]-labeled, DOTA-conjugated tetrapeptides having high affinity and selectivity for mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 111In labeled DOTA-conjugated tetrapeptides having high affinity and selectivity for mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
